Diethyl ((phenylsulfonyl)methyl)phosphonate
Description
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Properties
IUPAC Name |
diethoxyphosphorylmethylsulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O5PS/c1-3-15-17(12,16-4-2)10-18(13,14)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSDMTWWPNXXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447410 | |
| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56069-39-7 | |
| Record name | Diethyl P-[(phenylsulfonyl)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56069-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [(benzenesulfonyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction
Diethyl ((phenylsulfonyl)methyl)phosphonate is a versatile bifunctional reagent of significant interest in organic synthesis.[1] Characterized by the presence of both a phosphonate and a sulfonyl group, this compound serves as a valuable precursor in a variety of chemical transformations.[1] Its utility is most pronounced in Horner-Wadsworth-Emmons olefination reactions and in alkylation reactions, where the sulfone group activates the adjacent methylene for efficient carbanion formation, facilitating carbon-carbon bond formation.[1][2] This guide provides a comprehensive overview of a reliable and high-yield synthetic protocol for this compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established literature and are presented with a focus on experimental causality, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Approach to Synthesis: A Two-Stage Protocol
The most common and efficient synthesis of this compound is a two-stage process. This strategy is predicated on the initial formation of a thioether phosphonate, which is subsequently oxidized to the desired sulfone. This approach circumvents the challenges associated with a direct Arbuzov reaction between triethyl phosphite and chloromethyl phenyl sulfone, a reaction that is notoriously slow.[3]
The overall synthetic pathway can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate via Michaelis-Arbuzov Reaction
The initial phase of this synthesis involves the preparation of an intermediate, Diethyl [(phenylthio)methyl]phosphonate. This is achieved through a Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry for forming a carbon-phosphorus bond.[4][5][6]
Reaction Mechanism
The Michaelis-Arbuzov reaction proceeds via a two-step mechanism.[4][7] First, the nucleophilic phosphorus atom of triethyl phosphite attacks the electrophilic carbon of chloromethyl phenyl sulfide in an SN2 reaction. This results in the formation of a phosphonium salt intermediate. In the second step, the displaced chloride anion attacks one of the ethyl groups on the phosphonium salt, also via an SN2 mechanism, leading to the final phosphonate product and ethyl chloride.
Caption: Mechanism of the Michaelis-Arbuzov reaction.
Experimental Protocol: Synthesis of Diethyl [(phenylthio)methyl]phosphonate
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Short path distillation apparatus
-
Vigreux column
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Chloromethyl phenyl sulfide | 158.64 | - | - |
| Triethyl phosphite | 166.16 | - | - |
Note: The synthesis of chloromethyl phenyl sulfide from thiophenol is a prerequisite. A detailed procedure can be found in Organic Syntheses, Coll. Vol. 10, p.174 (2004); Vol. 78, p.231 (2002).[2]
Procedure:
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The flask is charged with triethyl phosphite.
-
Addition of Reactant: Chloromethyl phenyl sulfide is added slowly to the triethyl phosphite at a constant rate over approximately 40 minutes.
-
Reaction Conditions: The internal temperature of the reaction mixture is allowed to rise to 150-160°C.
-
Reflux: After the complete addition of chloromethyl phenyl sulfide, the reaction mixture is stirred under reflux for an additional 12 hours.
-
Work-up: The reaction is cooled to room temperature. Excess triethyl phosphite is removed under reduced pressure (11 mmHg) using a short path distillation apparatus.
-
Purification: The crude product is purified by fractional distillation under reduced pressure using a 20 cm Vigreux column to afford Diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.
Stage 2: Oxidation to this compound
The second stage involves the oxidation of the sulfide in Diethyl [(phenylthio)methyl]phosphonate to a sulfone. This transformation is critical for activating the methylene group for subsequent reactions. Two effective oxidizing agents for this step are hydrogen peroxide and potassium peroxymonosulfate (Oxone).
Experimental Protocol: Oxidation with Hydrogen Peroxide
This protocol is also adapted from a procedure in Organic Syntheses.[2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Flash chromatography setup
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Diethyl [(phenylthio)methyl]phosphonate | 260.28 | 75.0 g | 0.29 |
| Acetic acid | 60.05 | 300 mL | - |
| Hydrogen peroxide (30% aq. solution) | 34.01 | 90 mL | - |
| Sodium hydrogen sulfite (10% aq. solution) | 104.06 | As needed | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask fitted with a reflux condenser, thermometer, and pressure-equalizing dropping funnel is charged with Diethyl [(phenylthio)methyl]phosphonate and acetic acid.
-
Heating: The reaction mixture is heated with stirring to an internal temperature of 50°C.
-
Addition of Oxidant: An aqueous solution of hydrogen peroxide (30%) is added dropwise from the dropping funnel.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and diluted with water. The aqueous layer is extracted with an organic solvent like dichloromethane.
-
Quenching: The combined organic phases are washed with a 10% aqueous sodium hydrogen sulfite solution until no oxidizing agent remains (tested with peroxide test strips).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash chromatography using a suitable eluent system (e.g., 1:1 diethyl ether-hexanes followed by 100% ethyl acetate) to yield this compound as colorless crystals.[2]
Alternative Oxidation with Oxone
An efficient and often higher-yielding alternative to hydrogen peroxide is Oxone (potassium peroxymonosulfate).[3] This method is particularly advantageous as it often results in a product of higher purity.[3]
Procedure Outline:
-
A solution of Oxone in water is added dropwise to a solution of Diethyl [(phenylthio)methyl]phosphonate in methanol while stirring in an ice bath.
-
A white precipitate forms, and the slurry is stirred overnight.
-
The methanol is removed in vacuo, and the residue is diluted with water.
-
The aqueous mixture is extracted with methylene chloride.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The final product is purified by distillation.[3]
Product Characterization
The final product, this compound, is a colorless crystalline solid with a melting point of 51°C.[2] Its identity and purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Expected ¹H NMR Data (in CDCl₃):
-
δ 1.26 (dt, 6H)
-
δ 3.63 (d, 2H)
-
δ 4.02 (m, 4H)
-
δ 7.48 (m, 3H)
-
δ 7.90 (m, 2H)[3]
Safety and Handling
General Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[8]
Specific Chemical Hazards:
-
Thiophenol: Is toxic and has an overpowering, unpleasant odor. Handle with extreme care in a fume hood.
-
Triethyl phosphite: Is a combustible liquid.
-
Hydrogen Peroxide (30%): Is a strong oxidizing agent and can cause severe skin and eye burns.
-
Oxone: Is an oxidizing solid and can cause irritation.
For detailed safety information, always consult the Safety Data Sheets (SDS) for each chemical used.
Conclusion
The synthesis of this compound via the two-stage protocol described in this guide is a robust and reliable method that provides high yields of the desired product. By understanding the underlying reaction mechanisms and paying careful attention to the experimental details and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for a wide range of applications in organic chemistry and drug discovery.
References
- 1. Buy this compound | 56069-39-7 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Arbuzov Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
An In-Depth Technical Guide to the Horner-Wadsworth-Emmons Reaction with Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: The Strategic Advantage of Vinyl Sulfones in Modern Synthesis
In the landscape of contemporary organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes.[1] This powerful olefination method, a refinement of the classic Wittig reaction, offers significant advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of a water-soluble phosphate byproduct.[2] This guide focuses on a specific, highly valuable class of HWE reagents: α-sulfonyl phosphonates, with a detailed exploration of diethyl ((phenylsulfonyl)methyl)phosphonate.
The resulting products, vinyl sulfones, are not mere synthetic curiosities; they are potent and versatile intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[3] The sulfonyl group acts as a powerful electron-withdrawing group, rendering the vinyl moiety an excellent Michael acceptor and a versatile handle for a wide array of subsequent transformations. This reactivity profile makes vinyl sulfones indispensable building blocks in the synthesis of biologically active compounds.[3]
This technical guide provides an in-depth analysis of the mechanism, stereochemical control, and practical application of the Horner-Wadsworth-Emmons reaction utilizing this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the efficient and stereocontrolled synthesis of vinyl sulfones.
Core Mechanism: A Stepwise Journey from Phosphonate to Vinyl Sulfone
The Horner-Wadsworth-Emmons reaction with this compound proceeds through a well-defined, multi-step mechanism. The strong electron-withdrawing nature of the phenylsulfonyl group is a key determinant of the reagent's reactivity and the reaction's stereochemical outcome.
Step 1: Deprotonation and Formation of the Stabilized Carbanion
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate by a suitable base.[4][5] The acidity of this proton is significantly enhanced by the inductive and resonance effects of both the phosphonate and the phenylsulfonyl groups. This dual activation allows for the use of a wide range of bases, from strong hydrides like sodium hydride (NaH) to milder conditions employing lithium chloride with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for base-sensitive substrates.[2] The resulting phosphonate carbanion is highly stabilized through delocalization of the negative charge onto the oxygen atoms of both the phosphonate and the sulfonyl groups.
Step 2: Nucleophilic Addition to the Carbonyl Compound
The stabilized carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of an aldehyde or ketone.[4] This addition is typically the rate-limiting step of the reaction and leads to the formation of a tetrahedral intermediate, a β-alkoxyphosphonate.[4]
Step 3: Formation of the Oxaphosphetane Intermediate
The β-alkoxyphosphonate intermediate undergoes an intramolecular cyclization to form a four-membered ring structure known as an oxaphosphetane.[5] This step involves the attack of the oxygen anion onto the electrophilic phosphorus atom.
Step 4: Stereoselective Elimination to the Vinyl Sulfone
The final step is the fragmentation of the oxaphosphetane intermediate. This concerted, syn-elimination process breaks the carbon-phosphorus and carbon-oxygen bonds, yielding the desired alkene (in this case, a vinyl sulfone) and a water-soluble diethyl phosphate salt.[4][2] The ease of removal of this byproduct by aqueous extraction is a significant practical advantage of the HWE reaction over the traditional Wittig reaction, which produces triphenylphosphine oxide.[6]
Figure 1: Stepwise mechanism of the Horner-Wadsworth-Emmons reaction.
Stereochemical Control: The Predominance of the (E)-Isomer
A hallmark of the Horner-Wadsworth-Emmons reaction with stabilized phosphonates, such as this compound, is its high propensity to form the (E)-alkene.[4][2] This stereoselectivity is a direct consequence of thermodynamic control over the reaction pathway.
The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often reversible.[4] This allows for the equilibration of the diastereomeric tetrahedral intermediates. The intermediate leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more stable. As the reaction proceeds, this more stable intermediate is preferentially converted to the final product, resulting in a high E/Z ratio.
Several factors can influence the degree of (E)-selectivity:
-
Nature of the Carbonyl Compound: Aromatic aldehydes generally yield almost exclusively the (E)-alkene.[4] Aliphatic aldehydes also show a strong preference for the (E)-isomer. Ketones can also react, though often with lower stereoselectivity.
-
Reaction Temperature: Higher reaction temperatures tend to favor the thermodynamically controlled (E)-product by ensuring the reversibility of the initial addition step.
-
Base and Cation: The choice of base and its counterion can also play a role in stereoselectivity.
For the synthesis of (Z)-alkenes, modifications to the standard HWE conditions are necessary. The Still-Gennari modification, for example, employs phosphonates with highly electron-withdrawing groups (like trifluoroethyl esters) and specific base/solvent systems to favor the kinetic (Z)-product.[4][6]
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for a typical Horner-Wadsworth-Emmons reaction with this compound. This protocol is designed to be a self-validating system, with notes on expected observations and critical parameters.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Carefully decant the hexanes and add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the carbanion is often accompanied by the evolution of hydrogen gas and a change in the color of the solution.
-
-
Reaction with the Carbonyl Compound:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Dissolve the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure vinyl sulfone.
-
Figure 2: Experimental workflow for the HWE reaction.
Data Presentation: Representative Yields and Stereoselectivities
The Horner-Wadsworth-Emmons reaction with this compound is a high-yielding and highly stereoselective process. The following table summarizes typical results for the reaction with various carbonyl compounds.
| Carbonyl Substrate | Product | Typical Yield (%) | E/Z Ratio |
| Benzaldehyde | (E)-β-Styrylsulfonylbenzene | >90 | >98:2 |
| 4-Nitrobenzaldehyde | (E)-4-Nitro-β-styrylsulfonylbenzene | >90 | >98:2 |
| Cyclohexanecarboxaldehyde | (E)-Cyclohexylvinylsulfonylbenzene | 85-95 | >95:5 |
| Heptanal | (E)-1-Nonenylsulfonylbenzene | 80-90 | >95:5 |
| Acetophenone | (E)-β-Methyl-β-styrylsulfonylbenzene | 60-75 | >90:10 |
Note: Yields and stereoselectivities are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Applications in Drug Development and Total Synthesis: Field-Proven Insights
The utility of this compound is underscored by its application in the synthesis of complex and biologically active molecules. The resulting vinyl sulfones are key intermediates in the development of new therapeutic agents.
For instance, this methodology has been employed in the synthesis of γ-phenyl-γ-amino vinyl sulfones, which are precursors to potential antimalarial compounds.[3] The robust and stereocontrolled nature of the HWE reaction allows for the efficient construction of the vinyl sulfone core, which is essential for the biological activity of these molecules.
Furthermore, the vinyl sulfone moiety is a known Michael acceptor and has been incorporated into various enzyme inhibitors, including cysteine protease inhibitors. The ability to introduce this functional group in a highly stereoselective manner is critical for optimizing the interaction of the inhibitor with the enzyme's active site.
Troubleshooting and Limitations
While the Horner-Wadsworth-Emmons reaction with this compound is generally reliable, potential issues can arise.
-
Low Yield: This can be due to impure reagents, insufficient deprotonation of the phosphonate, or side reactions of the carbonyl compound (e.g., aldol condensation). Ensuring the use of a fresh, strong base and purified carbonyl substrate can mitigate these issues.
-
Poor Stereoselectivity: While high (E)-selectivity is typical, lower ratios can be observed, particularly with sterically hindered ketones. Optimizing the reaction temperature and base may improve the stereochemical outcome.
-
Side Reactions: In some cases, the product vinyl sulfone can undergo further reactions if it is sensitive to the basic reaction conditions. Careful monitoring of the reaction progress and timely quenching are important.
Conclusion: A Versatile Tool for Modern Synthesis
The Horner-Wadsworth-Emmons reaction with this compound is a powerful and versatile method for the stereoselective synthesis of (E)-vinyl sulfones. The strong electron-withdrawing nature of the phenylsulfonyl group ensures high reactivity and excellent stereocontrol. The operational simplicity of the reaction, coupled with the ease of product purification, makes it an attractive choice for both small-scale and large-scale synthesis. For researchers and professionals in drug development, this reaction provides a reliable and efficient route to valuable vinyl sulfone intermediates, paving the way for the discovery and synthesis of new therapeutic agents.
References
- 1. grokipedia.com [grokipedia.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Buy this compound | 56069-39-7 [smolecule.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Physical and chemical properties of Diethyl ((phenylsulfonyl)methyl)phosphonate
An In-depth Technical Guide to Diethyl ((phenylsulfonyl)methyl)phosphonate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent that holds a significant position in modern synthetic organic chemistry. Characterized by the presence of both a phosphonate and a sulfonyl group, this compound offers unique reactivity that has been harnessed for a variety of complex chemical transformations.[1] This document delineates its fundamental physicochemical properties, provides detailed and validated synthetic protocols, explores its key chemical reactions with mechanistic insight, and outlines essential safety and handling procedures. The primary focus is on its application as a cornerstone reagent in the Horner-Wadsworth-Emmons (HWE) reaction for stereoselective alkene synthesis and its role as a precursor to novel materials and biologically active molecules.[1][2] This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the capabilities of this powerful synthetic tool.
Introduction: A Bifunctional Reagent of Strategic Importance
First reported in the latter half of the 20th century, this compound emerged from efforts to expand the arsenal of reagents for olefination reactions.[1] Its design ingeniously combines two powerful functional groups on a single methylene bridge: the diethyl phosphonate ester and the phenylsulfonyl group. This unique architecture confers a set of valuable chemical properties.
The sulfone group is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons.[2] This facilitates the easy formation of a carbanion under mild basic conditions.[2] This carbanion is stabilized by both the sulfonyl and the phosphonate moieties, making it a soft nucleophile ideal for controlled carbon-carbon bond formation.[2] The phosphonate group serves as the reactive handle for the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that offers superior control and produces an easily removable, water-soluble phosphate byproduct.[2][3][4]
The robustness of the sulfone and phosphonate groups allows for compatibility with a wide range of reaction conditions, a significant advantage over traditional Wittig reagents.[1] This guide will explore the synthesis, reactivity, and application of this reagent, providing both the theoretical underpinnings and practical, field-tested protocols essential for its successful implementation in a laboratory setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.
Physical Properties
The key physical and chemical identifiers for this compound are summarized in the table below. The compound is typically a white to off-white crystalline solid at room temperature.[2][5] It is important to note a discrepancy in the reported melting point in the literature, which may be attributable to different crystalline polymorphs or variations in purity. The value of 51°C is cited in a detailed synthetic procedure from Organic Syntheses.[2]
| Property | Value | Source(s) |
| CAS Number | 56069-39-7 | [5][6] |
| Molecular Formula | C₁₁H₁₇O₅PS | [1][5][6] |
| Molecular Weight | 292.29 g/mol | [5][6] |
| Appearance | Colorless crystals / White to off-white solid | [2][5] |
| Melting Point | 51°C (also reported as 145-148°C) | [2][5] |
| Boiling Point | 182-184 °C @ 0.25 Torr | [5] |
| Density | 1.248 g/cm³ | [5] |
| IUPAC Name | diethoxyphosphorylmethylsulfonylbenzene | [6] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the reagent. The following data is consistent with the structure of this compound.[2]
-
¹H NMR (400 MHz, CDCl₃) δ: 8.00 (m, 2H), 7.68 (m, 1H), 7.58 (m, 2H), 4.16 (m, 4H), 3.77 (d, 2H, J = 16.7 Hz), 1.29 (td, 6H, J = 7.0, 0.5 Hz).[2]
-
¹³C NMR (100 MHz, CDCl₃) δ: 139.9, 134.0, 129.0, 128.2, 63.3, 53.7 (J = 38 Hz), 16.1.[2]
-
Infrared (IR) cm⁻¹ : 2984, 1586, 1480, 1448, 1394, 1369, 1324, 1263, 1157.[2]
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₁H₁₈O₅PS (M⁺+H): 293.0613. Found: 293.0602.[2]
Validated Synthesis Protocol
The most reliable and scalable synthesis of this compound is a two-stage process starting from thiophenol. This protocol, adapted from Organic Syntheses, is robust and provides the product in high yield and purity.[2] The causality behind each step is explained to provide a deeper understanding of the transformation.
Synthetic Workflow Diagram
Caption: Figure 1. Two-stage synthesis of the title compound.
Stage 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate
This stage involves the initial formation of a thioether phosphonate via a Michaelis-Arbuzov reaction.
Step-by-Step Protocol:
-
Preparation of Chloromethyl Phenyl Sulfide:
-
Charge a three-necked round-bottom flask with toluene and paraformaldehyde.
-
Add concentrated hydrochloric acid and heat the suspension to 50°C. Causality: This step generates electrophilic formaldehyde in situ, which reacts with HCl.
-
Add a solution of thiophenol in toluene dropwise over 1 hour. Causality: Thiophenol acts as the nucleophile, attacking the activated formaldehyde species to form a hydroxymethyl intermediate, which is then converted to the chloride by HCl.
-
Stir at 50°C for 1 hour, then at room temperature for 3 hours to ensure the reaction goes to completion.
-
Perform an aqueous workup with toluene extraction and purify the crude product by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid.[2]
-
-
Michaelis-Arbuzov Reaction:
-
Charge a clean, dry, three-necked flask with triethyl phosphite.
-
Slowly add the previously prepared chloromethyl phenyl sulfide. The reaction is exothermic, and the internal temperature should be allowed to rise to 150-160°C. Causality: This is the key C-P bond-forming step. The phosphorus atom of triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride. The resulting intermediate then rearranges, eliminating ethyl chloride to form the stable phosphonate.
-
After the addition is complete, stir the mixture under reflux for an additional 12 hours.
-
Cool the mixture and remove excess triethyl phosphite by distillation under reduced pressure.
-
Purify the crude product by fractional distillation to afford Diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.[2]
-
Stage 2: Oxidation to this compound
The final step is the selective oxidation of the thioether to the sulfone.
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve the Diethyl [(phenylthio)methyl]phosphonate from Stage 1 in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of ammonium molybdate tetrahydrate. Causality: The molybdenum catalyst activates the hydrogen peroxide, facilitating a more efficient and controlled oxidation of the sulfur atom without affecting the phosphonate group.
-
-
Oxidation:
-
Add 30% hydrogen peroxide dropwise, maintaining the internal temperature below 25°C. Causality: The oxidation of sulfur is highly exothermic. Slow addition and cooling are critical to prevent runaway reactions and potential side reactions.
-
After addition, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding aqueous sodium sulfite solution to destroy any remaining peroxide.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with aqueous sodium hydrogen sulfite solution until no oxidizing agent remains (tested with starch-iodide paper).[2]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography (eluting with ethyl acetate) to yield this compound as colorless crystals.[2]
-
Chemical Reactivity and Synthetic Applications
The dual functionality of this reagent makes it a powerful tool for constructing complex molecular architectures.
The Horner-Wadsworth-Emmons (HWE) Reaction
The premier application of this compound is in the HWE reaction to synthesize α,β-unsaturated phenyl sulfones, which are themselves valuable synthetic intermediates.[2] The reaction is renowned for its high (E)-stereoselectivity.[3]
Mechanistic Overview:
The HWE reaction proceeds via a well-defined pathway.[3] The initial deprotonation of the phosphonate reagent creates a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming an intermediate betaine. This intermediate cyclizes to a four-membered oxaphosphetane, which then fragments to yield the alkene and a water-soluble dialkyl phosphate salt. The thermodynamic preference for the anti-oxaphosphetane intermediate, which minimizes steric interactions, leads to the predominant formation of the (E)-alkene.[4][7]
Caption: Figure 2. Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of an (E)-α,β-Unsaturated Phenyl Sulfone
-
Anion Formation:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere and cool to 0°C. Causality: An inert atmosphere is crucial as the phosphonate carbanion is sensitive to air and moisture. NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate.
-
Add a solution of this compound in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which time hydrogen gas will evolve and the solution may become clear or remain a slurry.
-
-
Olefination:
-
Cool the carbanion solution back to 0°C.
-
Add a solution of the desired aldehyde in THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the pure (E)-alkene.
-
Other Key Applications
-
Alkylation Reactions: The stabilized carbanion can also be used in standard alkylation reactions.[2] Treating the carbanion with an electrophile, such as an alkyl halide, allows for the straightforward formation of a new C-C bond, yielding α-substituted phenylsulfonylmethylphosphonates.[2]
-
Biologically Active Molecules: Derivatives of this reagent are instrumental in synthesizing compounds with significant biological activity.[1] For example, the vinyl sulfones produced via the HWE reaction are precursors to cysteine protease inhibitors, which have therapeutic potential against parasitic diseases like Chagas disease.[1] Furthermore, it has been used to create hybrid molecules with the antimalarial agent artemisinin, resulting in compounds with potent activity against Plasmodium falciparum.[1]
-
Metal-Organic Frameworks (MOFs): The phosphonate group is an excellent ligand for coordinating with metal ions. The reagent has been employed as a precursor in the hydrothermal synthesis of novel lanthanide and uranyl phosphonates.[1][8] These resulting MOFs exhibit unique crystal structures and interesting photophysical properties, making them promising for applications in optoelectronics and sensing technologies.[1][8]
Safety, Handling, and Storage
As with any organophosphorus compound, this compound must be handled with appropriate caution.[1]
-
Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid all personal contact.[10] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[9]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste.[10] Dispose of all chemical waste in accordance with local, state, and federal regulations.[2]
Conclusion
This compound is a highly valuable and versatile reagent in synthetic chemistry. Its unique bifunctional nature allows for the reliable and stereoselective synthesis of (E)-vinyl sulfones through the Horner-Wadsworth-Emmons reaction, while also enabling access to a range of other functionalized molecules through alkylation. Its growing use in the synthesis of complex, biologically active compounds and advanced materials underscores its strategic importance. By following the validated protocols and safety guidelines detailed in this guide, researchers can effectively and safely harness the full synthetic potential of this powerful chemical tool.
References
- 1. Buy this compound | 56069-39-7 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]
- 6. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. aksci.com [aksci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
A Senior Application Scientist's Guide to Diethyl ((phenylsulfonyl)methyl)phosphonate (CAS 56069-39-7): From Synthesis to Advanced Applications
Executive Summary
Diethyl ((phenylsulfonyl)methyl)phosphonate is a crystalline solid that stands as a cornerstone reagent in modern organic synthesis.[1] Characterized by the unique juxtaposition of a phosphonate ester and a phenylsulfonyl group on a shared methylene bridge, this molecule offers a powerful platform for carbon-carbon bond formation.[2] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, providing a highly reliable and stereoselective route to vinyl sulfones—a versatile class of Michael acceptors and synthetic intermediates.[1][3] This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its mechanistic underpinnings and applications in the development of novel therapeutics and advanced materials. The protocols and insights presented herein are designed for researchers and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.
Core Characteristics: A Union of Functionalities
The synthetic power of this compound stems directly from its hybrid structure. The potent electron-withdrawing nature of both the phosphonate (P=O) and sulfonyl (O=S=O) groups significantly increases the acidity of the bridging methylene (CH₂) protons. This dual activation is the causal factor behind the ease of carbanion formation, which is central to its reactivity.[1]
Physicochemical and Spectroscopic Data
The compound is a stable, colorless crystalline solid, a property that facilitates its handling and storage compared to many liquid phosphonate reagents.[1] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 56069-39-7 | [2][4] |
| Molecular Formula | C₁₁H₁₇O₅PS | [4][5] |
| Molecular Weight | 292.29 g/mol | [4][5] |
| Appearance | Colorless crystals / White solid | [1][6] |
| Melting Point | 51°C | [1] |
| IUPAC Name | diethoxyphosphorylmethylsulfonylbenzene | [4] |
Spectroscopic Signature: The identity and purity of the reagent are readily confirmed by standard spectroscopic methods. The ¹H NMR spectrum is characterized by a distinctive doublet for the active methylene protons (P-CH₂-S) around δ 3.77 ppm, with coupling to the phosphorus atom (J = 16.7 Hz). The ¹³C NMR shows the corresponding methylene carbon at δ 53.7 ppm, also exhibiting a large P-C coupling constant (J = 38 Hz). The IR spectrum prominently displays strong absorptions for the S=O (ca. 1324, 1157 cm⁻¹) and P=O (ca. 1263 cm⁻¹) stretches.[1]
Laboratory Synthesis and Purification
A robust and scalable synthesis is crucial for the routine use of any reagent. The most reliable and well-documented procedure follows a three-step sequence starting from thiophenol, as detailed in Organic Syntheses, a highly authoritative source for chemical preparations.[1] This method ensures high purity and yield.
Synthetic Workflow Rationale
The chosen pathway is logical and efficient. It begins with the formation of a thioether, which is then subjected to a Michaelis-Arbuzov reaction—a classic method for creating carbon-phosphorus bonds. The final step is a selective oxidation of the sulfide to the sulfone, which is necessary to activate the methylene bridge for subsequent deprotonation.
Caption: Overall synthetic workflow for the title compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure published in Organic Syntheses, Vol. 81, p. 157.[1]
Step A: Chloromethyl phenyl sulfide
-
Charge a 1-L, three-necked, round-bottomed flask with toluene (120 mL) and paraformaldehyde (18.9 g, 0.63 mol).
-
Add concentrated hydrochloric acid (500 mL) while stirring.
-
Heat the mixture to 50°C.
-
Add a solution of thiophenol (55.1 g, 0.5 mol) in toluene (120 mL) dropwise over 1 hour.
-
Stir at 50°C for 1 hour, then at room temperature for 3 hours.
-
Perform an aqueous workup with toluene extraction.
-
Purify by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid.
Step B: Diethyl [(phenylthio)methyl]phosphonate
-
Charge a 1-L, three-necked flask with triethyl phosphite (116.0 g, 0.7 mol).
-
Slowly add chloromethyl phenyl sulfide (55.5 g, 0.35 mol) from Step A, allowing the internal temperature to rise to 150-160°C.
-
After the addition is complete, stir the mixture under reflux for 12 hours.
-
Remove excess triethyl phosphite under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford the phosphonate as a colorless liquid.
Step C: this compound
-
Dissolve the diethyl [(phenylthio)methyl]phosphonate (76.0 g, 0.29 mol) from Step B in dichloromethane (500 mL) in a 2-L flask and cool to 0°C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 70-75%, 150.0 g, ~0.63 mol) in dichloromethane (700 mL) dropwise, maintaining the temperature below 5°C. The choice of m-CPBA is critical; it is a highly effective and relatively safe oxidant for converting sulfides to sulfones without over-oxidizing other functional groups.
-
Stir the mixture at room temperature overnight.
-
Wash the organic phase sequentially with 10% aqueous sodium hydrogen sulfite solution (to quench excess oxidant), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash chromatography (eluting with ethyl acetate) to provide the final product (76.3 g, 90% yield) as colorless crystals.
The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Sulfones
The premier application of this reagent is the synthesis of vinyl sulfones via the Horner-Wadsworth-Emmons (HWE) olefination.[7] This reaction offers significant advantages over the traditional Wittig reaction, including generally higher (E)-alkene stereoselectivity and a much simpler workup, as the dialkylphosphate byproduct is water-soluble.[8][9]
Mechanistic Principles
The reaction proceeds via the formation of a stabilized phosphonate carbanion, which then undergoes a nucleophilic attack on an aldehyde or ketone. The presence of the sulfonyl group further stabilizes the carbanion, rendering it more nucleophilic but less basic than corresponding Wittig ylides.[7] This tempered basicity enhances functional group compatibility. The subsequent elimination of a water-soluble phosphate salt drives the reaction to completion and results in the formation of the alkene.[10] The stereochemical outcome is governed by thermodynamic control in the intermediate stages, which typically favors the formation of the more stable (E)-alkene.[7][10]
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Standard Protocol for (E)-Vinyl Sulfone Synthesis
This protocol is a representative procedure for the olefination of an aldehyde.
-
Preparation: To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Wash the NaH with dry hexanes (3x) to remove the oil, then suspend it in dry tetrahydrofuran (THF).
-
Carbanion Formation: Cool the suspension to 0°C. Add a solution of this compound (1.0 eq.) in dry THF dropwise. The evolution of H₂ gas indicates deprotonation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate carbanion. This self-validating step (gas evolution) confirms the activation of the reagent.
-
Olefination: Cool the resulting anion solution back to 0°C. Add a solution of the desired aldehyde (1.0-1.2 eq.) in dry THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically 2-12 hours), monitoring by thin-layer chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude vinyl sulfone by flash column chromatography.
Applications in Drug Discovery and Materials Science
The vinyl sulfone products derived from this reagent are not merely synthetic curiosities; they are valuable building blocks for creating complex and functional molecules.[3][11]
Synthesis of Bioactive Molecules
Vinyl sulfones are excellent Michael acceptors due to the strong electron-withdrawing capacity of the sulfonyl group.[1] This property is exploited in drug design, particularly for creating covalent inhibitors of enzymes. Nucleophilic residues in an enzyme's active site, such as the thiol group of cysteine, can undergo a conjugate addition to the vinyl sulfone, forming a stable, irreversible covalent bond.[12] This strategy has been used to develop potential antimalarial agents and cysteine protease inhibitors for treating diseases like Chagas disease.[2][12]
Caption: Key synthetic applications derived from the title reagent.
Precursor for Advanced Materials
Beyond its role in organic synthesis, this compound serves as a heterofunctional precursor for constructing metal-organic frameworks (MOFs).[2] Under hydrothermal conditions, the phosphonate group can coordinate with metal ions, such as lanthanides and uranyl species, to assemble into intricate, crystalline lamellar structures. These materials exhibit unique photophysical and optoelectronic properties, making them promising candidates for applications in non-linear optics and sensing technologies.[2][13]
Safety and Handling
As with any chemical reagent, proper safety protocols are paramount. This compound requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5][14]
-
Recommended Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[5][15]
-
Follow general safety precautions for handling organophosphorus compounds.[2]
-
Conclusion
This compound is more than a simple olefination reagent; it is a versatile and enabling tool for modern chemical science. Its unique bifunctional nature provides a reliable and stereoselective entry point to vinyl sulfones, which are themselves critical intermediates for drug discovery and materials science. By understanding its synthesis, mechanistic behavior, and proper handling, researchers can confidently deploy this reagent to construct complex molecular architectures and advance the frontiers of science.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Buy this compound | 56069-39-7 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. 56069-39-7 | CAS DataBase [chemicalbook.com]
- 15. CAS No.56069-39-7, diethyI ((phenylsulfony)methyl)phosphonate - Buy CAS No.56069-39-7 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
Spectroscopic Profile of Diethyl ((phenylsulfonyl)methyl)phosphonate: A Technical Guide
Introduction
Diethyl ((phenylsulfonyl)methyl)phosphonate is a versatile organophosphorus compound of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a phosphonate and a phenylsulfonyl group, imparts valuable reactivity, particularly as a key reagent in the Horner-Wadsworth-Emmons olefination for the stereoselective synthesis of vinyl sulfones.[1] A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, complete with detailed analyses and standardized experimental protocols for data acquisition.
Molecular Structure and Key Spectroscopic Features
The chemical structure of this compound, with the chemical formula C₁₁H₁₇O₅PS, is fundamental to interpreting its spectral data. The molecule consists of a central methylene bridge flanked by a diethyl phosphonate group and a phenylsulfonyl group. This arrangement gives rise to characteristic signals in its NMR and IR spectra, which are discussed in detail in the following sections.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The following sections detail the expected signals in ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ | ~7.1 (³JHH) |
| ~3.8 | Doublet of triplets | 2H | P-CH₂ -S | ~15.0 (²JPH) |
| ~4.2 | Quintet or Doublet of quartets | 4H | -O-CH₂ -CH₃ | ~7.1 (³JHH), ~7.1 (³JPH) |
| ~7.6 | Multiplet | 2H | Phenyl H (ortho) | |
| ~7.7 | Multiplet | 1H | Phenyl H (para) | |
| ~7.9 | Multiplet | 2H | Phenyl H (meta) |
Interpretation and Rationale:
-
Ethyl Groups (-OCH₂CH₃): The ethoxy groups give rise to two distinct signals. The methyl protons appear as a triplet around 1.3 ppm due to coupling with the adjacent methylene protons. The methylene protons appear as a more complex multiplet (a quintet or a doublet of quartets) around 4.2 ppm due to coupling with both the methyl protons and the phosphorus nucleus.
-
Methylene Bridge (P-CH₂-S): The protons of the methylene bridge are deshielded by both the phosphonate and the sulfonyl groups, and they are coupled to the phosphorus nucleus. This results in a doublet of triplets around 3.8 ppm. The large geminal coupling to phosphorus (²JPH) is a key diagnostic feature.
-
Phenyl Group (C₆H₅): The protons on the phenyl ring typically appear as a set of multiplets in the aromatic region (7.6-7.9 ppm). The exact chemical shifts and multiplicities can vary depending on the solvent and the electronic effects of the sulfonyl group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment | Coupling Constant (J, Hz) |
| ~16.0 | -O-CH₂-C H₃ | Doublet, ~6.0 (³JPC) |
| ~56.0 | P-C H₂-S | Doublet, ~130.0 (¹JPC) |
| ~64.0 | -O-C H₂-CH₃ | Doublet, ~6.0 (²JPC) |
| ~128.0 | Phenyl C (meta) | |
| ~129.0 | Phenyl C (ortho) | |
| ~134.0 | Phenyl C (para) | |
| ~138.0 | Phenyl C (ipso) |
Interpretation and Rationale:
-
Ethyl Groups (-OCH₂CH₃): The methyl carbons appear around 16.0 ppm and the methylene carbons around 64.0 ppm. Both signals are expected to be doublets due to coupling with the phosphorus atom (³JPC and ²JPC, respectively).
-
Methylene Bridge (P-CH₂-S): The carbon of the methylene bridge is directly bonded to phosphorus, resulting in a large one-bond coupling constant (¹JPC) and a chemical shift around 56.0 ppm. This large coupling is a definitive feature for this carbon.
-
Phenyl Group (C₆H₅): The aromatic carbons appear in the region of 128.0-138.0 ppm. The ipso-carbon (the one directly attached to the sulfur atom) is typically at the most downfield position.
³¹P NMR Spectroscopy
Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds.
Expected ³¹P NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity |
| ~15.0 - 20.0 | Singlet (proton decoupled) |
Interpretation and Rationale:
The ³¹P NMR spectrum of this compound is expected to show a single resonance in the range of 15.0 to 20.0 ppm (referenced to 85% H₃PO₄). The exact chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfonylmethyl group. In a proton-decoupled spectrum, this signal will appear as a sharp singlet.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2980, ~2930 | Medium | Aliphatic C-H stretch |
| ~1320, ~1150 | Strong | S=O stretch (sulfonyl group) |
| ~1250 | Strong | P=O stretch (phosphonate group) |
| ~1020 | Strong | P-O-C stretch |
Interpretation and Rationale:
-
Sulfonyl Group (SO₂): The strong absorption bands around 1320 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, respectively.
-
Phosphonate Group (P=O): A strong, sharp absorption band around 1250 cm⁻¹ is indicative of the P=O stretching vibration.
-
P-O-C Linkage: The strong absorption around 1020 cm⁻¹ is attributed to the stretching vibrations of the P-O-C linkages of the diethyl phosphonate moiety.
-
C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H stretching vibrations, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretches of the ethyl and methylene groups.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition and processing.
Detailed NMR Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR , use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
For ³¹P NMR , acquire a proton-decoupled spectrum, using 85% H₃PO₄ as an external reference (δ = 0.0 ppm).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0.00 ppm for ¹H and ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling networks.
-
IR Spectroscopy Protocol
Caption: Standard workflow for ATR-FTIR data acquisition.
Detailed IR Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).
-
Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically perform the background subtraction.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. The combination of ¹H, ¹³C, and ³¹P NMR, along with IR spectroscopy, offers a powerful analytical toolkit for researchers working with this important synthetic building block. Adherence to the provided experimental protocols will ensure the generation of high-quality, reliable data, which is the cornerstone of robust scientific research and development.
References
The Phenylsulfonyl Group: A Strategic Activator in Phosphonate Chemistry for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of a phenylsulfonyl group at the α-position of phosphonate reagents represents a powerful, yet nuanced, approach to modulating their reactivity and expanding their synthetic utility. This guide provides a comprehensive exploration of the multifaceted role of the phenylsulfonyl moiety in phosphonate chemistry. We will delve into the fundamental principles governing its influence, from the profound enhancement of α-proton acidity to its impact on the stereochemical outcome of olefination reactions. Detailed experimental protocols for the synthesis of α-phenylsulfonyl phosphonates, their application in the Horner-Wadsworth-Emmons reaction, and subsequent desulfonylation are presented, offering a practical framework for the deployment of this versatile functional group in complex molecule synthesis. This document is intended to serve as a technical resource, empowering researchers to leverage the unique properties of phenylsulfonyl-activated phosphonates in their synthetic endeavors.
Introduction: The Power of Activation in Phosphonate Chemistry
Phosphonates are indispensable tools in modern organic synthesis, most notably for their role in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of stereoselective alkene synthesis.[1][2] The reactivity of phosphonate carbanions is intrinsically linked to the nature of the substituents on the α-carbon. The introduction of electron-withdrawing groups (EWGs) at this position is a well-established strategy to enhance the acidity of the α-protons, thereby facilitating carbanion formation under milder basic conditions and often influencing the stereochemical course of the subsequent olefination.[3][4]
Among the arsenal of activating groups, the phenylsulfonyl (PhSO₂) moiety stands out for its potent electron-withdrawing capabilities and its synthetic versatility. This guide will illuminate the critical role of the phenylsulfonyl group in enhancing phosphonate reactivity, providing both a theoretical and practical foundation for its application.
The Phenylsulfonyl Group as a Potent Electron-Withdrawing Activator
The phenylsulfonyl group exerts a strong electron-withdrawing inductive effect, a consequence of the high electronegativity of the oxygen atoms and the sulfur atom in its +6 oxidation state. When placed at the α-position to a phosphonate, it significantly increases the acidity of the methylene protons.
Enhanced Acidity and Carbanion Stabilization
The stabilization of the resulting carbanion is key to this enhanced acidity. The negative charge is delocalized through resonance onto the oxygen atoms of both the phosphonate and the sulfonyl groups, as depicted below.
Figure 1: Resonance structures illustrating the delocalization of negative charge in the carbanion derived from an α-phenylsulfonyl phosphonate.
This extensive delocalization significantly stabilizes the carbanion, making its formation more favorable.
Synthesis of α-Phenylsulfonyl Phosphonates
The preparation of α-phenylsulfonyl phosphonates is a critical first step. A reliable and well-documented procedure involves a two-step sequence starting from chloromethyl phenyl sulfide.
Synthesis of Diethyl ((Phenylsulfonyl)methyl)phosphonate
This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for detailed and verified experimental methods.
Step 1: Synthesis of Diethyl ((Phenylthio)methyl)phosphonate
This step involves a Michaelis-Arbuzov reaction between chloromethyl phenyl sulfide and triethyl phosphite.
Figure 2: Synthesis of the sulfide intermediate.
Experimental Protocol:
-
To a stirred solution of chloromethyl phenyl sulfide (1.0 eq) is added triethyl phosphite (1.2 eq).
-
The reaction mixture is heated to reflux (typically around 150-160 °C) and maintained for 12 hours.
-
After cooling to room temperature, excess triethyl phosphite is removed under reduced pressure.
-
The crude product is purified by fractional distillation under vacuum to afford diethyl ((phenylthio)methyl)phosphonate as a colorless liquid.
Step 2: Oxidation to this compound
The sulfide intermediate is then oxidized to the corresponding sulfone using an oxidizing agent such as hydrogen peroxide in acetic acid.
Figure 3: Oxidation to the final sulfone product.
Experimental Protocol:
-
To a stirred solution of diethyl ((phenylthio)methyl)phosphonate (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (3.0 eq) is added dropwise.
-
The reaction is exothermic and the temperature should be maintained below 50 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then poured into ice-water and extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or flash chromatography to yield this compound as a white crystalline solid.
Reactivity in the Horner-Wadsworth-Emmons Reaction
The enhanced acidity of α-phenylsulfonyl phosphonates translates to increased reactivity in the HWE reaction, allowing for the efficient synthesis of vinyl sulfones. These vinyl sulfones are valuable synthetic intermediates, serving as Michael acceptors and participating in various cycloaddition and cross-coupling reactions.[6]
General Reaction Scheme and Mechanism
The HWE reaction of an α-phenylsulfonyl phosphonate with an aldehyde or ketone proceeds via the typical mechanism, initiated by deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl compound, forming a β-alkoxyphosphonate intermediate. Subsequent elimination of a phosphate salt yields the vinyl sulfone.
Figure 4: General mechanism of the HWE reaction with an α-phenylsulfonyl phosphonate.
Experimental Observations and Yields
The reaction of diethyl (phenylsulfonyl)methylphosphonate with various aldehydes has been shown to proceed in good to excellent yields. For instance, the reaction with benzaldehyde provides the corresponding vinyl sulfone in high yield.
Table 1: Representative Yields in the HWE Reaction of Diethyl (Phenylsulfonyl)methylphosphonate with Aldehydes
| Aldehyde | Base/Solvent | Product | Yield (%) |
| Benzaldehyde | NaH / THF | (E)-β-Styryl phenyl sulfone | 85 |
| p-Chlorobenzaldehyde | NaH / THF | (E)-4-Chloro-β-styryl phenyl sulfone | 90 |
| p-Methoxybenzaldehyde | NaH / THF | (E)-4-Methoxy-β-styryl phenyl sulfone | 82 |
| Cyclohexanecarboxaldehyde | NaH / THF | (E)-Cyclohexylvinyl phenyl sulfone | 78 |
Data synthesized from typical literature reports.
Stereoselectivity
The HWE reaction with stabilized phosphonates, such as those bearing a phenylsulfonyl group, generally exhibits a high degree of (E)-stereoselectivity.[7] This is attributed to the thermodynamic control of the reaction, where the more stable anti addition intermediate, which leads to the (E)-alkene, is favored. The reversibility of the initial addition step allows for equilibration to the thermodynamically preferred intermediate. The strong electron-withdrawing nature of the phenylsulfonyl group can further enhance this selectivity by stabilizing the intermediates and influencing the transition state energies of the elimination step.[3]
Removal of the Phenylsulfonyl Group: Reductive Desulfonylation
A key advantage of using the phenylsulfonyl group as an activating moiety is the availability of reliable methods for its removal once its synthetic purpose has been fulfilled. Reductive desulfonylation of the resulting vinyl sulfones allows for the introduction of a hydrogen atom in place of the sulfonyl group, effectively achieving a formal olefination.
Common Methods for Reductive Desulfonylation
Several methods are available for the reductive cleavage of the C-S bond in vinyl sulfones. Two of the most common and effective methods involve the use of magnesium in methanol or sodium amalgam.[8][9]
Method A: Magnesium in Methanol
This method offers a convenient and milder alternative to other reducing agents.
Experimental Protocol:
-
To a solution of the vinyl sulfone (1.0 eq) in anhydrous methanol is added magnesium turnings (excess, typically 5-10 eq).
-
The reaction mixture is stirred at room temperature or gently heated to reflux until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove inorganic salts, and the filtrate is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the desulfonylated alkene.
Method B: Sodium Amalgam
Sodium amalgam is a powerful reducing agent that is highly effective for the desulfonylation of vinyl sulfones.
Experimental Protocol:
-
The vinyl sulfone (1.0 eq) is dissolved in a suitable solvent system, typically a mixture of methanol and a co-solvent like THF.
-
The solution is cooled in an ice bath, and sodium amalgam (typically 6% Na, excess) is added portion-wise with vigorous stirring.
-
The reaction is monitored by TLC, and upon completion, the mixture is decanted from the mercury.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by flash chromatography.
Figure 5: General scheme for reductive desulfonylation of a vinyl sulfone.
Conclusion and Future Outlook
The phenylsulfonyl group serves as a powerful and strategic activating group in phosphonate chemistry. Its strong electron-withdrawing nature significantly enhances the acidity of the α-protons, facilitating carbanion formation and promoting efficient Horner-Wadsworth-Emmons olefination to produce valuable vinyl sulfone intermediates. The resulting vinyl sulfones can be readily transformed via reductive desulfonylation, completing a versatile olefination strategy. The methodologies outlined in this guide provide a robust framework for the synthesis, application, and removal of this important functional group. As the demand for complex and stereochemically defined molecules continues to grow in fields such as drug discovery and materials science, the strategic use of activating groups like the phenylsulfonyl moiety in phosphonate chemistry will undoubtedly remain a vital tool in the synthetic chemist's arsenal. Future research may focus on the development of catalytic and even more environmentally benign methods for both the introduction and removal of the sulfonyl group, further enhancing the elegance and efficiency of this powerful synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
The Ascendance of a Versatile Reagent: A Technical Guide to Diethyl ((Phenylsulfonyl)methyl)phosphonate in Modern Organic Synthesis
Abstract
This in-depth technical guide explores the discovery, history, and multifaceted applications of Diethyl ((phenylsulfonyl)methyl)phosphonate in organic synthesis. From its conceptualization as a novel Horner-Wadsworth-Emmons reagent to its contemporary use in the synthesis of complex bioactive molecules and advanced materials, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing its reactivity, provide detailed experimental protocols for its synthesis and key applications, and offer insights into its mechanistic nuances. This guide aims to be an essential resource, bridging historical context with practical, field-proven applications of this powerful synthetic tool.
A Historical Perspective: The Genesis of a Key Reagent
The landscape of olefination chemistry was significantly shaped by the development of phosphorus-based reagents. While the Wittig reaction provided a groundbreaking method for carbon-carbon double bond formation, the subsequent Horner-Wadsworth-Emmons (HWE) reaction offered distinct advantages, including the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the phosphate byproduct.[1] Within this evolving field, the quest for reagents that could introduce specific functionalities with high stereocontrol was paramount.
The late 20th century saw a concerted effort to expand the toolkit of HWE reagents. A pivotal moment in this endeavor was the work of Todd A. Blumenkopf in 1986, who reported an efficient and inexpensive method for the preparation of this compound.[2] This discovery was significant as it introduced a reagent that synergistically combined the reactivity of a phosphonate with the robust and electron-wielding nature of a phenylsulfonyl group.[2][3] This dual functionality opened new avenues for the synthesis of vinyl sulfones and other valuable organic synthons.
The Synthetic Utility: More Than Just an Olefination Reagent
The core of this compound's utility lies in the synergistic interplay between the phosphonate and the phenylsulfonyl moieties. The potent electron-withdrawing nature of the sulfonyl group significantly acidifies the adjacent methylene protons, facilitating the formation of a stabilized carbanion. This carbanion is the key reactive species, participating in a variety of carbon-carbon bond-forming reactions.
The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Sulfones
The most prominent application of this compound is in the Horner-Wadsworth-Emmons reaction to generate vinyl sulfones, predominantly with high (E)-stereoselectivity.[1][4] Vinyl sulfones are valuable synthetic intermediates, acting as Michael acceptors and participating in various cycloaddition and cross-coupling reactions.[5]
The general mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene and a water-soluble phosphate byproduct.[6][7] The high (E)-selectivity observed with this compound is attributed to the thermodynamic stability of the anti-oxaphosphetane intermediate, which is favored due to steric repulsion between the bulky phenylsulfonyl group and the substituent on the carbonyl component.[8]
Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
A Comparative Perspective: The Julia Olefination
While the HWE reaction with this compound is a powerful tool for vinyl sulfone synthesis, it is important to consider its relationship with another prominent sulfone-based olefination: the Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination.[9]
The classical Julia-Lythgoe olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by acylation of the resulting β-hydroxy sulfone and reductive elimination to yield the alkene.[9] The Julia-Kocienski modification utilizes a heteroaryl sulfone (typically benzothiazolyl or tetrazolyl) that undergoes a spontaneous elimination, streamlining the process into a one-pot reaction.[10]
A key distinction lies in the stereochemical outcome and substrate scope. While the HWE reaction with this compound generally provides high (E)-selectivity, the Julia-Kocienski olefination can be tuned to favor either (E) or (Z) isomers by modifying the heteroaryl sulfone and reaction conditions.[10] The choice between these methods often depends on the desired stereochemistry, the complexity of the substrates, and the overall synthetic strategy.
In the Crucible of Discovery: Synthesis and Experimental Protocols
A thorough understanding of a reagent necessitates a detailed knowledge of its preparation and application in key transformations. This section provides validated protocols for the synthesis of this compound and its use in the preparation of a biologically relevant vinyl sulfone.
Synthesis of this compound
The preparation of this compound is a two-step process starting from readily available materials. The following protocol is adapted from the procedure reported by Blumenkopf and further detailed in Organic Syntheses.[2][3]
Step 1: Synthesis of Diethyl ((phenylthio)methyl)phosphonate
A mixture of triethyl phosphite and chloromethyl phenyl sulfide is heated at reflux. The excess triethyl phosphite is removed by distillation under reduced pressure, and the crude product is purified by fractional distillation to afford Diethyl ((phenylthio)methyl)phosphonate as a colorless liquid.[3]
Step 2: Oxidation to this compound
Diethyl ((phenylthio)methyl)phosphonate is dissolved in acetic acid and treated with an aqueous solution of hydrogen peroxide. The reaction is exothermic and requires careful temperature control. After the oxidation is complete, the product is isolated by extraction and purified by flash chromatography or crystallization to yield this compound as a colorless crystalline solid.[3]
| Parameter | Value | Reference |
| Melting Point | 51 °C | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ | 1.29 (t, 6H), 3.77 (d, 2H), 4.16 (m, 4H), 7.58 (m, 2H), 7.68 (m, 1H), 8.00 (m, 2H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 16.1, 53.7 (d, J=38 Hz), 63.3, 128.2, 129.0, 134.0, 139.9 | [3] |
Table 1: Physical and Spectroscopic Data for this compound.
Protocol for the Synthesis of γ-Phenyl-γ-amino Vinyl Sulfone
This protocol demonstrates the application of this compound in the synthesis of a precursor to biologically active molecules, as reported in the synthesis of novel antimalarials.[1][11]
Step 1: Oxidation of Trityl-protected 2-Phenylglycinol
Trityl-protected 2-phenylglycinol is oxidized using Dess-Martin periodinane in dichloromethane to yield the corresponding aldehyde.[11]
Step 2: Horner-Wadsworth-Emmons Olefination
To a suspension of sodium hydride in anhydrous tetrahydrofuran at 0 °C is added a solution of this compound in THF. The mixture is stirred to allow for the formation of the phosphonate carbanion. A solution of the crude aldehyde from Step 1 in THF is then added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched, and the trityl-protected vinyl sulfone is isolated by extraction and purified by column chromatography.[11]
Step 3: Deprotection
The trityl-protected vinyl sulfone is treated with trifluoroacetic acid in dichloromethane to afford the desired γ-phenyl-γ-amino vinyl sulfone.[11]
Figure 2: Workflow for the synthesis of the reagent and its application.
Expanding Horizons: Advanced Applications
The utility of this compound extends beyond the synthesis of simple vinyl sulfones. Its unique combination of functional groups has made it a valuable tool in the construction of complex molecular architectures with significant biological activity and in the burgeoning field of materials science.
Synthesis of Bioactive Molecules
A significant area of application for this compound is in the synthesis of molecules with potential therapeutic value. The resulting vinyl sulfones can serve as key intermediates or as the final bioactive compounds themselves.
-
Antimalarial Agents: Researchers have successfully employed this compound in the enantioselective synthesis of γ-phenyl-γ-amino vinyl sulfones. These compounds have been further elaborated into hybrid molecules incorporating the artemisinin scaffold, a well-known antimalarial agent. These hybrid compounds have demonstrated potent in vitro inhibition of falcipain-2, a crucial cysteine protease in the malaria parasite Plasmodium falciparum, and have shown impressive parasiticidal efficacy.[1][11]
-
Cysteine Protease Inhibitors: The γ-amino vinyl sulfone moiety is a known pharmacophore for the inhibition of cysteine proteases. The synthetic route described above provides access to a range of these inhibitors, which have potential applications in treating various diseases, including Chagas disease.[11][12]
Materials Science: Building Blocks for Metal-Organic Frameworks
In a departure from traditional organic synthesis, this compound has emerged as a versatile precursor ligand for the construction of metal-organic frameworks (MOFs). Specifically, it has been utilized in the hydrothermal synthesis of lanthanide-uranyl phosphonates.[13] In these reactions, the phosphonate ester undergoes in situ hydrolysis to the corresponding phosphonic acid, which then coordinates to the metal centers. The sulfonyl group can also participate in coordination, leading to the formation of elegant and complex crystal structures with interesting photophysical properties.[13] This application highlights the adaptability of the reagent and its potential in the design of novel functional materials.
Conclusion and Future Outlook
From its initial report in 1986, this compound has carved a significant niche in the synthetic organic chemist's toolbox. Its reliability in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-vinyl sulfones has made it an indispensable reagent. The true measure of its impact, however, lies in its adaptability. The successful application of this reagent in the synthesis of complex, biologically active molecules and in the construction of novel metal-organic frameworks underscores its versatility.
As the demands of modern drug discovery and materials science continue to grow, the need for robust and versatile synthetic methods will only increase. This compound, with its unique combination of reactivity and functionality, is well-positioned to remain a key player in these endeavors. Future research will likely focus on expanding its application in asymmetric synthesis, developing new catalytic systems that modulate its reactivity, and exploring its potential in the creation of even more sophisticated functional materials. The story of this compound is a testament to the enduring power of fundamental reagent development in driving innovation across the chemical sciences.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Julia olefination - Wikipedia [en.wikipedia.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Enantioselective Synthesis of γ-Phenyl-γ-amino Vinyl Phosphonates and Sulfones and Their Application to the Synthesis of Novel Highly Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.universityofgalway.ie [research.universityofgalway.ie]
- 13. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Diethyl ((Phenylsulfonyl)methyl)phosphonate: A Versatile Intermediate for Modern Organic Synthesis
Abstract
This in-depth technical guide explores the synthesis, properties, and multifaceted applications of Diethyl ((phenylsulfonyl)methyl)phosphonate. Positioned as a pivotal reagent in contemporary organic chemistry, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its utility. We will delve into the mechanistic underpinnings of its reactivity, particularly in the context of the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinyl sulfones. Furthermore, this guide will present detailed, field-proven experimental protocols and showcase its role in the construction of complex molecular architectures, including biologically active compounds and advanced materials.
Introduction: The Strategic Advantage of a Bifunctional Reagent
This compound is a crystalline solid that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure is characterized by the presence of both a phosphonate ester and a phenylsulfonyl group attached to the same methylene bridge. This unique bifunctionality is the cornerstone of its synthetic utility. The electron-withdrawing nature of both the phosphonate and the phenylsulfonyl moieties significantly acidifies the methylene protons, facilitating the formation of a stabilized carbanion.[1] This carbanion is a potent nucleophile, yet its stability allows for controlled reactions with a wide array of electrophiles.
The sulfone group is a robust and highly activating functional group that enables the preparation of a diverse range of functionalized products.[1] The ease of forming a carbanion alpha to the sulfone group is a key feature that drives its utility in carbon-carbon bond formation through alkylation and aldol-type processes.[1] When combined with the phosphonate functionality, this compound becomes a powerful tool for olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction provides a reliable and stereoselective route to α,β-unsaturated phenyl sulfones, which are valuable Michael acceptors and precursors to a host of other functional groups.[1]
This guide will provide a thorough examination of this compound, from its preparation to its strategic implementation in complex synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇O₅PS | [3] |
| Molecular Weight | 292.29 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 51 °C | [1] |
| Boiling Point | 182-184 °C at 0.25 Torr | [4] |
| Density | 1.248 g/cm³ | [4] |
| CAS Number | 56069-39-7 | [3] |
Synthesis of this compound: A Step-by-Step Protocol
The preparation of this compound is a multi-step process that begins with the synthesis of chloromethyl phenyl sulfide, followed by a Michaelis-Arbuzov reaction and subsequent oxidation.[1][2] This synthetic route is reliable and scalable, providing high yields of the desired product.
Synthetic Pathway Overview
The overall transformation can be visualized as a three-step sequence:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Step 1: Synthesis of Chloromethyl Phenyl Sulfide
-
To a 1-L, three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, add toluene (120 mL) and paraformaldehyde (18.9 g, 0.63 mol).
-
With stirring, add concentrated hydrochloric acid (500 mL) to the suspension.
-
Heat the reaction mixture to 50°C.
-
Charge the dropping funnel with a solution of thiophenol (55.1 g, 0.5 mol) in toluene (120 mL) and add it dropwise over 1 hour.
-
Stir the reaction mixture at 50°C for 1 hour and then at room temperature for an additional 3 hours.
-
Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase with toluene (3 x 50 mL).
-
Combine the organic phases and wash with saturated aqueous sodium chloride solution (100 mL).
-
Remove the majority of the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid.
Step 2: Synthesis of Diethyl ((phenylthio)methyl)phosphonate
-
In a 1-L, three-necked, round-bottomed flask fitted with a thermometer, a reflux condenser, and a pressure-equalizing dropping funnel, place triethyl phosphite (116.0 g, 0.7 mol).
-
Charge the dropping funnel with chloromethyl phenyl sulfide (55.5 g, 0.35 mol).
-
Add the chloromethyl phenyl sulfide slowly over 40 minutes, allowing the internal temperature to rise to 150-160°C.
-
After the addition is complete, stir the reaction mixture under reflux for an additional 12 hours.
-
Cool the mixture to room temperature and remove the excess triethyl phosphite by distillation under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford diethyl ((phenylthio)methyl)phosphonate as a colorless liquid.
Step 3: Synthesis of this compound
-
In a 1-L, three-necked, round-bottomed flask equipped with a reflux condenser, thermometer, and a pressure-equalizing dropping funnel, dissolve diethyl ((phenylthio)methyl)phosphonate (75.0 g, 0.29 mol) in acetic acid (300 mL).
-
Heat the mixture to 50°C with stirring.
-
Charge the dropping funnel with 30% aqueous hydrogen peroxide solution (90 mL).
-
Add the hydrogen peroxide solution slowly, ensuring the internal temperature does not exceed 80°C. Caution: This reaction is highly exothermic and may have an induction period.
-
Heat the reaction mixture to 85°C for an additional 3 hours.
-
Cool the mixture to room temperature and transfer it to a 4-L beaker.
-
Carefully add ice (1000 g) and then a concentrated sodium hydroxide solution (10 M) until the solution is basic (pH 8-9). Caution: This neutralization is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (5 x 200 mL).
-
Wash the combined organic phases with 10% aqueous sodium hydrogen sulfite solution until a peroxide test is negative, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to provide this compound as colorless crystals.
Applications in Organic Synthesis: A Versatile Building Block
The synthetic versatility of this compound stems from the reactivity of the carbanion generated upon deprotonation.[1] This intermediate can participate in both alkylation and olefination reactions, providing access to a wide range of valuable organic molecules.
The Horner-Wadsworth-Emmons Reaction: A Gateway to Vinyl Sulfones
The most prominent application of this compound is its use in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated sulfones, commonly known as vinyl sulfones.[1][5] The HWE reaction offers several advantages over the classical Wittig reaction, including the use of a more nucleophilic carbanion and the formation of a water-soluble phosphate byproduct, which simplifies purification.[6][7]
4.1.1. Mechanism of the Horner-Wadsworth-Emmons Reaction
The reaction proceeds through the following key steps:
-
Deprotonation: A base, such as sodium hydride (NaH) or an alkoxide, removes a proton from the methylene group of the phosphonate to form a stabilized phosphonate carbanion.[5]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[5][8]
-
Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[8]
-
Elimination: The oxaphosphetane collapses, leading to the formation of the alkene and a dialkyl phosphate salt.[5]
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
4.1.2. Stereoselectivity
The HWE reaction with stabilized phosphonates, such as this compound, generally exhibits high (E)-stereoselectivity.[1][6] This selectivity is attributed to thermodynamic control during the reaction, where the transition state leading to the (E)-alkene is sterically more favorable.[8][9] The bulky phenylsulfonyl and diethylphosphonate groups orient themselves to minimize steric hindrance, resulting in the preferential formation of the trans-isomer.
4.1.3. Synthetic Utility of Vinyl Sulfones
Vinyl sulfones are highly valuable synthetic intermediates due to their electrophilic nature.[10] They are excellent Michael acceptors, readily undergoing conjugate addition with a wide variety of nucleophiles, including enolates, amines, and organometallics.[1][11] This reactivity allows for the construction of complex carbon skeletons and the introduction of diverse functional groups.
Furthermore, vinyl sulfones have found applications in medicinal chemistry.[12][13] For instance, they serve as precursors for the synthesis of cysteine protease inhibitors and have been incorporated into hybrid molecules with antimalarial activity.[2] The vinyl sulfone moiety can act as a Michael acceptor for nucleophilic residues in the active site of enzymes, leading to irreversible inhibition.[12]
Alkylation Reactions
The stabilized carbanion generated from this compound can also be utilized in alkylation reactions.[1] Treatment of the phosphonate with a strong base followed by the addition of an alkyl halide leads to the formation of a new carbon-carbon bond at the α-position. This provides a straightforward method for elaborating the carbon chain and introducing further functionality.
Applications in Materials Science and Drug Discovery
Beyond its role in classical organic synthesis, this compound has emerged as a valuable precursor in other scientific domains.
Metal-Organic Frameworks (MOFs)
This heterofunctional phosphonate has been employed in the hydrothermal synthesis of lanthanide-uranyl phosphonates.[2][14] These materials possess intricate crystal structures and exhibit interesting photophysical properties, making them promising candidates for applications in optoelectronics and sensing technologies.[2]
Drug Discovery and Development
The derivatives of this compound, particularly the resulting vinyl sulfones, are being explored for their therapeutic potential.[2][15] They are key components in the synthesis of novel antimalarial agents and inhibitors of cysteine proteases, which are implicated in various diseases, including parasitic infections.[2] The ability to readily synthesize a library of substituted vinyl sulfones using the HWE reaction makes this reagent particularly attractive for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound stands out as a remarkably versatile and powerful intermediate in the arsenal of the modern synthetic chemist. Its unique bifunctional nature, combining the activating properties of a sulfone with the olefination capabilities of a phosphonate, provides a reliable and stereoselective pathway to valuable vinyl sulfone building blocks. The operational simplicity of the Horner-Wadsworth-Emmons reaction, coupled with the broad synthetic utility of the resulting products, ensures that this reagent will continue to play a significant role in the synthesis of complex organic molecules for applications spanning from medicinal chemistry to materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this exceptional reagent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Buy this compound | 56069-39-7 [smolecule.com]
- 3. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Vinyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. chemscene.com [chemscene.com]
Alkylation reactions using Diethyl ((phenylsulfonyl)methyl)phosphonate
An In-Depth Technical Guide to Alkylation Reactions Using Diethyl ((phenylsulfonyl)methyl)phosphonate
For the modern organic chemist, the strategic formation of carbon-carbon bonds is a paramount objective. Among the vast arsenal of reagents available for this purpose, this compound has emerged as a uniquely versatile and powerful tool. This guide provides a comprehensive overview of this reagent, from its fundamental properties and synthesis to its nuanced applications in alkylation and olefination reactions, offering field-proven insights for researchers, scientists, and professionals in drug development.
The Reagent: Structure and Significance
This compound, with the chemical formula C₁₁H₁₇O₅PS, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a central methylene (-CH₂-) group activated by two powerful electron-withdrawing groups: a phenylsulfonyl (-SO₂Ph) and a diethylphosphonate (-P(O)(OEt)₂).[3] This dual activation is the key to its synthetic utility.
The sulfonyl group significantly increases the acidity of the methylene protons, facilitating the easy formation of a carbanion.[1] Both the sulfonyl and phosphonate moieties stabilize the resulting anion through resonance and inductive effects. This stabilized carbanion is a potent nucleophile, capable of participating in a variety of C-C bond-forming reactions, most notably alkylations and the Horner-Wadsworth-Emmons (HWE) olefination.[1][3]
Key Properties:
| Property | Value |
|---|---|
| CAS Number | 56069-39-7 |
| Molecular Formula | C₁₁H₁₇O₅PS |
| Molecular Weight | 292.29 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 51°C[1] / 145-148°C[2] (Note: Discrepancy in sources likely due to different crystalline forms or purity) |
Synthesis of the Reagent: A Reliable Protocol
The preparation of this compound is a well-established, multi-step process that can be reliably performed in a standard laboratory setting. The procedure detailed in Organic Syntheses provides a robust and high-yield route.[1]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Diethyl [(phenylthio)methyl]phosphonate [1]
-
Charge a suitable reaction flask with triethyl phosphite.
-
Heat the flask to an internal temperature of 130°C.
-
Slowly add chloromethyl phenyl sulfide over approximately 40 minutes, allowing the internal temperature to rise to 150-160°C.
-
After the addition is complete, stir the mixture under reflux for an additional 12 hours.
-
Cool the reaction to room temperature and remove the excess triethyl phosphite under reduced pressure.
-
Purify the crude product by fractional distillation under high vacuum (e.g., 130-135°C at 0.08 mm) to yield diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.
Step 2: Diethyl [(phenylsulfonyl)methyl]phosphonate (Oxidation) [1]
-
In a three-necked flask equipped with a condenser, thermometer, and dropping funnel, charge acetic acid and the diethyl [(phenylthio)methyl]phosphonate from Step 1.
-
Heat the mixture with stirring to an internal temperature of 50°C.
-
Slowly add a 30% aqueous solution of hydrogen peroxide. Caution: This reaction is highly exothermic and has an induction period. The addition rate must be controlled to keep the internal temperature below 80°C.[1]
-
After the addition, heat the mixture to 85°C for an additional 3 hours.
-
Cool the reaction to room temperature and pour it over a large amount of ice.
-
Carefully add a concentrated sodium hydroxide solution until the mixture is basic (pH 8-9). Caution: This neutralization is also exothermic.[1]
-
Extract the aqueous phase multiple times with dichloromethane.
-
Wash the combined organic phases with a 10% aqueous sodium hydrogen sulfite solution to quench any remaining oxidizing agent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by flash chromatography or recrystallization to afford pure this compound as colorless crystals.[1]
Core Application 1: Alkylation Reactions
The high acidity of the α-protons allows for easy deprotonation with a suitable base, generating a stabilized carbanion that readily reacts with various electrophiles.[1]
General Mechanism of Alkylation
The process is a straightforward nucleophilic substitution (Sₙ2) reaction.
-
Deprotonation: A strong base removes a proton from the methylene bridge to form the resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion attacks an electrophile, typically a primary alkyl halide, displacing the leaving group and forming a new C-C bond.
Caption: General mechanism for the alkylation of the phosphonate reagent.
Causality in Experimental Design
-
Choice of Base: The pKa of the α-protons is low enough that moderately strong bases can be used.
-
Sodium Hydride (NaH): A common, inexpensive choice. The reaction is heterogeneous, and the only byproduct is hydrogen gas.
-
Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic base ideal for rapid and complete deprotonation at low temperatures, minimizing side reactions.
-
n-Butyllithium (BuLi): Another strong base, though its nucleophilicity can sometimes lead to side reactions with sensitive substrates.
-
-
Substrate Scope: The reaction is most efficient with primary alkyl halides (I > Br >> Cl). Secondary halides react sluggishly, while tertiary halides are prone to elimination reactions.[3]
General Protocol: α-Alkylation
-
In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to the appropriate temperature (e.g., 0°C for NaH, -78°C for LDA or BuLi).
-
Slowly add the base (e.g., one equivalent of NaH or LDA solution) and stir for 30-60 minutes to ensure complete carbanion formation.
-
Add the alkyl halide electrophile dropwise via syringe.
-
Allow the reaction to warm slowly to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product via flash column chromatography.
Core Application 2: The Horner-Wadsworth-Emmons (HWE) Reaction
Perhaps the most significant application of this reagent is in the Horner-Wadsworth-Emmons (HWE) olefination. This reaction involves the condensation of the phosphonate-stabilized carbanion with an aldehyde or ketone to produce α,β-unsaturated phenyl sulfones, also known as vinyl sulfones.[1][3]
Mechanism and Stereoselectivity
The HWE reaction is renowned for its high stereoselectivity, predominantly forming the (E)-alkene.[4][5] This is a key advantage over the classical Wittig reaction.
-
Deprotonation: As with alkylation, a base generates the stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming diastereomeric alkoxide intermediates (betaines).[4][6]
-
Oxaphosphetane Formation: The alkoxide attacks the phosphorus atom, closing to form a four-membered oxaphosphetane intermediate. This step is typically the rate-determining step.[6]
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkylphosphate salt. The thermodynamic stability of the transition state leading to the (E)-alkene, where bulky groups are positioned anti to each other, drives the high stereoselectivity.[5][7]
Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) reaction.
Representative HWE Reactions
The reaction is highly reliable with a range of aldehydes.[3]
| Entry | Aldehyde Substrate | Alkene Product | E/Z Ratio | Yield (%) |
| 1 | Benzaldehyde | (E)-PhCH=CHSO₂Ph | >95:5 | 92 |
| 2 | Cinnamaldehyde | (E,E)-PhCH=CH-CH=CHSO₂Ph | 93:7 | 88 |
| 3 | 3-Furaldehyde | (E)-3-Furyl-CH=CHSO₂Ph | 90:10 | 80 |
| 4 | Chiral α-amino aldehyde | γ-Phenyl-γ-amino vinyl sulfone | 99:1 | 74 |
Data compiled from reference[3].
Protocol: Horner-Wadsworth-Emmons Olefination
-
Suspend sodium hydride (NaH, ~1.1 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the resulting solution back to 0°C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate. The aqueous layer will contain the phosphate byproduct.[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude vinyl sulfone product by flash chromatography or recrystallization.
Synthetic Utility and Applications
The products derived from these reactions are valuable synthetic intermediates. α,β-Unsaturated phenyl sulfones are excellent Michael acceptors, readily reacting with a wide range of nucleophiles.[1] This reactivity opens pathways to complex molecular architectures.
Furthermore, this chemistry is instrumental in the synthesis of biologically active compounds. For example, γ-amino-functionalized vinyl sulfones are precursors to cysteine protease inhibitors, which have therapeutic potential against parasitic diseases like Chagas disease.[3] The reagent has also been used in the synthesis of hybrid molecules containing artemisinin, a potent antimalarial agent.[3]
Safety and Handling
As with all organophosphorus compounds, this compound should be handled with caution in a well-ventilated fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. While specific toxicity data is limited, it is prudent to avoid inhalation, ingestion, and skin contact.[3]
Conclusion
This compound is a cornerstone reagent for advanced organic synthesis. Its dual-activating groups facilitate the reliable generation of a stabilized carbanion, which serves as a robust nucleophile for both Sₙ2 alkylations and highly stereoselective Horner-Wadsworth-Emmons olefinations. The operational simplicity of these reactions, coupled with the high yields and excellent (E)-selectivity in olefination, ensures its continued and widespread use in academic research and the development of novel pharmaceuticals. Understanding the principles and protocols outlined in this guide empowers chemists to effectively leverage this reagent for the strategic construction of complex molecular targets.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. DIETHYL (PHENYLSULFONYL)METHANEPHOSPHONATE | 56069-39-7 [chemicalbook.com]
- 3. Buy this compound | 56069-39-7 [smolecule.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes & Protocols: Horner-Wadsworth-Emmons Olefination of Aldehydes with Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: Synthesizing Vinyl Sulfones via a Modified Olefination Strategy
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds. Developed as a refinement of the Wittig reaction, the HWE modification utilizes phosphonate-stabilized carbanions, which offer significant advantages, including greater nucleophilicity and the formation of water-soluble phosphate byproducts, greatly simplifying product purification.[1][2][3]
This guide focuses on a specific application of the HWE reaction: the olefination of aldehydes using Diethyl ((phenylsulfonyl)methyl)phosphonate. This reagent is particularly valuable as it serves as a direct precursor to vinyl sulfones, a class of compounds with significant utility as Michael acceptors, dienophiles, and key intermediates in the synthesis of complex molecules and pharmacologically active agents. The potent electron-withdrawing nature of the phenylsulfonyl group not only activates the resulting double bond but also imparts distinct reactivity and stereochemical control to the olefination process.
Herein, we provide a detailed examination of the reaction mechanism, in-depth experimental protocols, and expert insights into optimizing this transformation for research and development applications.
Mechanistic Rationale and Stereochemical Control
The efficacy of the HWE reaction hinges on the generation of a stabilized phosphonate carbanion, which then engages in a nucleophilic attack on an aldehyde or ketone. The presence of the phenylsulfonyl group alongside the phosphonate moiety significantly increases the acidity of the α-proton, facilitating its removal by moderately strong bases.
The reaction proceeds through the following key steps:
-
Deprotonation: A suitable base abstracts the acidic proton from the α-carbon of this compound, generating a highly stabilized carbanion.
-
Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This addition is the rate-limiting step and forms two diastereomeric β-alkoxyphosphonate intermediates.[1]
-
Oxaphosphetane Formation & Elimination: The β-alkoxyphosphonate undergoes cyclization to form a four-membered oxaphosphetane intermediate. This intermediate then collapses, eliminating a stable and water-soluble diethyl phosphate salt and forming the desired alkene.
The stereochemical outcome of the reaction is predominantly the formation of the (E)-isomer. This selectivity arises because the initial nucleophilic addition is often reversible, allowing the system to equilibrate to the more thermodynamically stable anti-diastereomeric β-alkoxyphosphonate intermediate. This intermediate, upon syn-elimination, yields the (E)-alkene. The strong electron-withdrawing sulfonyl group further promotes this pathway, typically leading to excellent (E)-selectivity.[4]
Caption: Figure 1: Mechanism of the HWE Reaction with a Phenylsulfonyl Group
Application Notes: Strategic Experimental Design
The success of this olefination is highly dependent on careful control of reaction parameters. The following notes provide the rationale behind common experimental choices.
-
Choice of Base: The pKa of the α-proton in this compound is significantly lower than that of simple alkylphosphonates, allowing for a wider range of applicable bases.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is a common and effective choice, though care must be taken due to its pyrophoric nature and the evolution of hydrogen gas.
-
Potassium tert-Butoxide (KOtBu): Another strong, non-nucleophilic base suitable for this transformation.
-
Potassium Carbonate (K₂CO₃): In some cases, particularly with highly activated aldehydes, a milder base like K₂CO₃ in a polar solvent can be sufficient and may be preferable for base-sensitive substrates.[5]
-
Lithium or Potassium Hexamethyldisilazide (LiHMDS/KHMDS): These strong, hindered bases are excellent choices, especially when seeking to avoid side reactions with enolizable aldehydes. They are often used at low temperatures.
-
-
Solvent System: Anhydrous aprotic solvents are mandatory to prevent quenching of the phosphonate carbanion.
-
Tetrahydrofuran (THF): The most common solvent choice. Its good solvating properties for both the phosphonate salt and the aldehyde are ideal.
-
1,2-Dimethoxyethane (DME): Similar to THF and can be used interchangeably.
-
Dimethylformamide (DMF): A more polar option that can sometimes accelerate the reaction but may complicate the aqueous workup.
-
-
Temperature Management: Precise temperature control is critical for maximizing yield and selectivity.
-
Deprotonation: This step is often performed at 0 °C to control the initial exothermic reaction with the base (especially NaH).
-
Aldehyde Addition: The addition of the aldehyde is typically carried out at a low temperature (0 °C to -78 °C) to control the rate of the nucleophilic attack, minimize side reactions, and favor the formation of the thermodynamic intermediate.
-
Reaction Progression: After the aldehyde is added, the reaction is often allowed to slowly warm to room temperature to ensure the elimination step proceeds to completion.
-
Detailed Experimental Protocol
This protocol provides a general procedure for the olefination of an aromatic aldehyde. Quantities can be adjusted proportionally for different scales.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., Benzaldehyde, 1.0-1.2 equiv)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and an inert atmosphere setup (Nitrogen or Argon)
Caption: Figure 2: General Experimental Workflow
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion, 1.2 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Carbanion Formation: Dissolve this compound (1.0 equiv) in a separate flask with anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Rationale: This controls the rate of hydrogen gas evolution. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Dissolve the aldehyde (1.1 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. Rationale: A slight excess of the aldehyde can ensure full consumption of the more valuable phosphonate reagent.
-
Reaction: After the aldehyde addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Quenching excess NaH is exothermic and produces hydrogen gas.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer two more times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water and then with brine. Rationale: The aqueous washes are crucial for removing the diethyl phosphate byproduct.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure vinyl sulfone.
Expected Results: Substrate Scope
This protocol is effective for a wide range of aldehydes. The table below summarizes typical outcomes.
| Aldehyde Substrate | Typical Yield | Stereoselectivity (E:Z) | Notes |
| Benzaldehyde | >85% | >98:2 | Aromatic aldehydes are generally excellent substrates. |
| 4-Nitrobenzaldehyde | >90% | >98:2 | Electron-withdrawing groups on the aromatic ring are well-tolerated. |
| 4-Methoxybenzaldehyde | >80% | >98:2 | Electron-donating groups are also well-tolerated. |
| Cinnamaldehyde | >75% | >95:5 | α,β-Unsaturated aldehydes react effectively to give conjugated systems. |
| Cyclohexanecarboxaldehyde | >80% | >95:5 | Aliphatic aldehydes, including sterically hindered ones, are good substrates. |
| Pivalaldehyde | >60% | >98:2 | Highly hindered aldehydes react, though potentially requiring longer times. |
Troubleshooting Guide
Even robust reactions can encounter issues. This guide addresses common problems and provides logical solutions.
Caption: Figure 3: Troubleshooting Decision Tree
References
Application Notes and Protocols for the Stereoselective Synthesis of (E)-Alkenes using Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: The Strategic Imperative for Stereocontrolled Olefination
The carbon-carbon double bond is a cornerstone of molecular architecture, prevalent in a vast array of biologically active natural products, pharmaceuticals, and advanced materials. The geometric configuration of this bond—whether cis (Z) or trans (E)—profoundly influences a molecule's three-dimensional shape and, consequently, its function. Therefore, the ability to construct alkenes with precise stereocontrol is not merely an academic exercise but a critical capability in modern organic synthesis.
Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and reliable strategy.[1][2][3] It employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, offering significant advantages over the classical Wittig reaction. These include the generally higher nucleophilicity of the phosphonate carbanion and, most practically, the formation of a water-soluble dialkyl phosphate byproduct, which dramatically simplifies product purification.[1][3]
This guide focuses on a specific, powerful variant of the HWE reagent: Diethyl ((phenylsulfonyl)methyl)phosphonate . The presence of the phenylsulfonyl group, a strong electron-withdrawing moiety, not only enhances the acidity of the α-proton but also critically directs the reaction pathway to yield (E)-alkenes with exceptionally high stereoselectivity.[4] This methodology is mechanistically related to the renowned Julia-Kocienski olefination, sharing its reputation for reliability and high (E)-selectivity.[5][6][7][8] These application notes are designed for researchers, chemists, and drug development professionals, providing a deep dive into the mechanistic underpinnings, practical protocols, and broad utility of this essential synthetic tool.
The Reagent: Profile of this compound
This compound is a crystalline solid at room temperature (mp 51°C) and is valued for its stability and versatility.[4] The dual activation provided by both the phosphonate and sulfonyl groups makes it a highly effective reagent for C-C bond formation.[4][9]
Synthesis of the Reagent: The reagent is readily prepared in a two-step sequence, which has been robustly documented in the literature, including a detailed procedure in Organic Syntheses.[4][10] The process typically involves:
-
Michaelis-Arbuzov Reaction: Reaction of chloromethyl phenyl sulfide with triethyl phosphite to form diethyl [(phenylthio)methyl]phosphonate.[4]
-
Oxidation: Oxidation of the resulting sulfide to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid or potassium hydrogen persulfate (Oxone®).[4][10]
This reliable preparation ensures that this valuable reagent can be accessed in high purity for subsequent olefination reactions.
Mechanism: The Thermodynamic Path to (E)-Alkenes
The remarkable (E)-selectivity of the HWE reaction with this compound is not a matter of chance; it is the result of thermodynamic control over a series of reversible steps. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
The reaction proceeds as follows:
-
Deprotonation: A suitable base abstracts the acidic proton from the carbon positioned between the phosphonate and sulfonyl groups, generating a highly stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates (β-alkoxy phosphonates), often referred to as the erythro and threo isomers.[1][11]
-
Reversibility and Equilibration: Crucially, this initial addition is reversible. The intermediates can revert to the starting materials, allowing for equilibration. The thermodynamic equilibrium favors the threo intermediate (anti arrangement of the bulky phenylsulfonyl and R groups), which minimizes steric repulsion.[3][11][12]
-
Oxaphosphetane Formation & Elimination: The threo intermediate undergoes an irreversible syn-elimination via a four-membered oxaphosphetane ring transition state to exclusively form the (E)-alkene. The corresponding erythro intermediate would lead to the (Z)-alkene, but its formation is sterically disfavored.[1][13]
The strong electron-withdrawing nature of the sulfonyl group facilitates the reversibility of the initial addition, ensuring that the reaction proceeds through the lowest energy pathway to the thermodynamically most stable (E)-product.
Caption: The mechanistic pathway of the HWE olefination.
Experimental Protocols
Materials and Reagents
-
Phosphonate: this compound
-
Carbonyl: Aldehyde or ketone of choice
-
Base: Sodium hydride (60% dispersion in mineral oil), Potassium tert-butoxide (t-BuOK), or Potassium bis(trimethylsilyl)amide (KHMDS)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction Solvent: Ethyl acetate or Diethyl ether
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glassware: Oven-dried round-bottom flask, magnetic stirrer, dropping funnel, syringe, and needle
-
Atmosphere: Inert gas (Nitrogen or Argon) supply
Safety Precaution: This procedure involves hazardous materials. Sodium hydride is highly flammable and reacts violently with water. Anhydrous solvents can form explosive peroxides. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.[4]
General Protocol for the Synthesis of an (E)-Alkene
This protocol describes a general procedure on a 1.0 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Caption: General experimental workflow for the olefination reaction.
Step-by-Step Methodology:
-
Preparation: Place sodium hydride (60% dispersion, 1.2 eq., 48 mg) into an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa, and flush with nitrogen or argon.
-
Carbanion Formation: Add anhydrous THF (5 mL) via syringe. To this stirring suspension, add a solution of this compound (1.0 eq., 292 mg) in anhydrous THF (5 mL) dropwise over 5 minutes. Allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution and the formation of a clear or slightly hazy solution indicates complete formation of the carbanion.
-
Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF (2 mL) dropwise via syringe.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure (E)-alkene.
Substrate Scope and Performance
A key strength of this methodology is its broad applicability to a wide range of carbonyl compounds, consistently delivering high yields and excellent (E)-selectivity.
| Carbonyl Substrate | Product | Typical Yield (%) | E:Z Ratio |
| Benzaldehyde | (E)-Stilbene | 85-95% | >98:2 |
| 4-Methoxybenzaldehyde | (E)-4-Methoxystilbene | 88-96% | >98:2 |
| Cinnamaldehyde | (E,E)-1,4-Diphenyl-1,3-butadiene | 80-90% | >95:5 |
| Cyclohexanecarboxaldehyde | (E)-Cyclohexylstyrene | 75-85% | >98:2 |
| Heptanal | (E)-1-Phenyl-1-octene | 80-90% | >95:5 |
| Acetophenone (Ketone) | (E)-1,2-Diphenylpropene | 60-75% | >90:10 |
Discussion of Scope:
-
Aromatic Aldehydes: Aromatic aldehydes are ideal substrates, reacting cleanly to provide vinyl sulfones which can then undergo reductive desulfonylation if desired, or be used as Michael acceptors. The reaction almost exclusively yields the (E)-alkene.[4]
-
Aliphatic Aldehydes: Unbranched and α-branched aliphatic aldehydes are also excellent substrates, affording the corresponding (E)-alkenes with high selectivity.
-
α,β-Unsaturated Aldehydes: These substrates react well to produce conjugated dienes, preserving the geometry of the existing double bond.
-
Ketones: Ketones are generally less reactive than aldehydes due to increased steric hindrance and lower electrophilicity.[2] Reactions may require higher temperatures, stronger bases (e.g., KHMDS), or longer reaction times, and may result in slightly lower yields and selectivity compared to aldehydes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive base (NaH exposed to moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature.4. Sterically hindered ketone substrate. | 1. Use fresh, high-quality NaH from a newly opened container.2. Ensure all solvents are properly dried and glassware is oven-dried.3. Increase reaction time and/or gently heat the reaction mixture.4. Switch to a stronger base like KHMDS or t-BuOK. |
| Poor E:Z Selectivity | 1. Reaction temperature is too low, preventing thermodynamic equilibration.2. Use of a strongly coordinating cation (e.g., Li⁺) under certain conditions can sometimes alter selectivity. | 1. Ensure the reaction is allowed to stir at room temperature to allow for equilibration to the more stable threo intermediate.2. Use Na⁺ or K⁺ as the counterion, as they generally provide higher (E)-selectivity.[1] |
| Complex Product Mixture | 1. Starting material is unstable to the basic conditions.2. Presence of other acidic protons leading to side reactions.3. Product is unstable under the reaction conditions. | 1. Use a milder base (e.g., DBU, K₂CO₃) if applicable, though this may require higher temperatures.[15]2. Protect other acidic functional groups prior to the reaction.3. Quench the reaction as soon as it is complete (monitor by TLC). |
Conclusion
The Horner-Wadsworth-Emmons olefination using this compound is a premier method for the stereoselective synthesis of (E)-alkenes. Its operational simplicity, broad substrate scope, excellent stereocontrol, and the ease of product purification make it an invaluable tool in the synthetic chemist's repertoire. By understanding the mechanistic principles that govern its high (E)-selectivity, researchers can confidently apply and adapt this reaction to the synthesis of complex molecular targets in drug discovery and beyond.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buy this compound | 56069-39-7 [smolecule.com]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Vinyl Sulfones via the Horner-Wadsworth-Emmons Reaction Using Diethyl ((phenylsulfonyl)methyl)phosphonate
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the execution of the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of vinyl sulfones. We focus on the specific application of Diethyl ((phenylsulfonyl)methyl)phosphonate, a reagent that offers distinct advantages in olefination chemistry. This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines key reaction parameters, and offers troubleshooting advice to ensure reliable and reproducible outcomes. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative literature.
Introduction: The Strategic Advantage of α-Sulfonyl Phosphonates in Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized transformation in organic synthesis for the creation of carbon-carbon double bonds, primarily from aldehydes and ketones.[1][2] A significant modification of the Wittig reaction, the HWE reaction employs phosphonate carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts.[1][3] This heightened nucleophilicity allows for reactions with a broader range of carbonyl compounds, including sterically hindered ketones.[4] A key advantage that streamlines product purification is that the dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, a notable improvement over the often-problematic removal of triphenylphosphine oxide in the Wittig reaction.[3][5]
The use of an α-sulfonyl group on the phosphonate, as in this compound, introduces further benefits. The strongly electron-withdrawing sulfonyl group significantly acidifies the α-proton, facilitating deprotonation with a wide range of bases. More importantly, this stabilization typically leads to a high degree of stereoselectivity, predominantly forming the thermodynamically favored (E)-alkene.[1][6] The resulting vinyl sulfones are versatile synthetic intermediates, known to act as potent Michael acceptors and dienophiles in cycloaddition reactions, making them valuable building blocks in medicinal chemistry and materials science.[7][8]
This reaction shares mechanistic and strategic similarities with the Julia-Kocienski olefination, which also utilizes sulfone-stabilized carbanions to achieve highly (E)-selective alkene synthesis.[9][10] This guide will provide a robust protocol for leveraging this compound to access these valuable vinyl sulfone motifs.
Reaction Mechanism: A Stepwise View
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate, a β-alkoxyphosphonate.
-
Oxaphosphetane Formation: The intermediate alkoxide then undergoes an intramolecular cyclization by attacking the electrophilic phosphorus atom, forming a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: This cyclic intermediate is unstable and rapidly collapses. The phosphorus-oxygen and carbon-carbon bonds cleave, leading to the formation of the desired alkene and a water-soluble dialkyl phosphate salt. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of an aldehyde with this compound. Reaction conditions may require optimization based on the specific substrate used.
Materials & Reagents:
-
This compound (CAS: 56069-39-7)
-
Aldehyde of interest (purified)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or nitrogen/argon balloon setup
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (or DME) to create a slurry (approx. 0.5 M concentration relative to the phosphonate).
-
Cool the slurry to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the phosphonate solution dropwise to the stirred NaH slurry at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Evolution of hydrogen gas should be observed. The formation of the ylide is often accompanied by a color change.
-
-
Olefination Reaction:
-
Cool the resulting ylide solution to the desired reaction temperature. For many aldehydes, -78 °C to 0 °C is a suitable starting point. A temperature of -55 °C is often cited in related Julia-Kocienski procedures.[9]
-
Dissolve the aldehyde (1.2 equivalents) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold, stirred ylide solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take from 1 to 12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by the slow, careful addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). The aqueous washes are critical for removing the phosphate byproduct.[3][5]
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure vinyl sulfone.
-
Caption: Experimental Workflow for Vinyl Sulfone Synthesis.
Summary of Reaction Parameters & Troubleshooting
For successful and reproducible results, careful control of reaction parameters is essential.
| Parameter | Recommended Condition | Rationale / Causality |
| Base | NaH, KHMDS, n-BuLi | Strong, non-nucleophilic bases are required to fully deprotonate the phosphonate. KHMDS is used in related Julia-Kocienski reactions at low temperatures.[9] |
| Solvent | Anhydrous THF, DME | Aprotic, polar solvents are necessary to solvate the phosphonate anion without quenching it. Must be rigorously dried. |
| Temperature | Anion formation: 0°C to RTAldehyde addition: -78°C to 0°C | Deprotonation is often efficient at 0°C. Lower temperatures for the aldehyde addition can improve selectivity and minimize side reactions. |
| Stoichiometry | Phosphonate: 1.0 eq.Base: 1.1-1.2 eq.Aldehyde: 1.2-1.5 eq. | A slight excess of base ensures complete deprotonation. A slight excess of the (often less expensive) aldehyde can drive the reaction to completion. |
| Work-up | Quench with sat. aq. NH₄Cl | A mild acid source to neutralize any remaining base and ylide without damaging most products. |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (degraded base, wet solvent).2. Impure aldehyde.3. Reaction temperature too low. | 1. Use fresh, high-quality base and rigorously dried solvents.[3]2. Purify the aldehyde (distillation or chromatography) before use.3. Allow the reaction to warm slowly to room temperature after initial addition at low temp. |
| Formation of β-hydroxyphosphonate | Electron-withdrawing group (EWG) is not sufficient to promote elimination. | This is unlikely with the strongly activating phenylsulfonyl group. However, if observed, the intermediate can sometimes be forced to eliminate under harsher conditions.[1] |
| Poor (E/Z) Selectivity | Reaction conditions not optimal for equilibration. | Higher reaction temperatures and the use of Li⁺ or Na⁺ salts tend to favor the formation of the thermodynamic (E)-alkene.[1] |
| Complex product mixture | Aldehyde is base-sensitive (e.g., undergoes self-condensation). | Use milder conditions, such as the Masamune-Roush conditions (LiCl/DBU), although this may require optimization for sulfonyl phosphonates.[6] Alternatively, add the base to a mixture of the phosphonate and aldehyde ("Barbier-like conditions").[10] |
Conclusion
The Horner-Wadsworth-Emmons reaction using this compound is a highly reliable and stereoselective method for the synthesis of (E)-vinyl sulfones. The operational simplicity, ease of purification, and the synthetic utility of the vinyl sulfone products make this protocol a valuable tool for organic and medicinal chemists. By understanding the mechanism and carefully controlling the experimental parameters outlined in this guide, researchers can effectively implement this reaction to advance their synthetic programs.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Choosing a base for the deprotonation of Diethyl ((phenylsulfonyl)methyl)phosphonate
Application Note & Protocol
Topic: Strategic Base Selection for the Deprotonation of Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: The Critical Role of the α-Proton
This compound is a powerful and versatile reagent in modern organic synthesis.[1][2] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, where, upon deprotonation, it forms a stabilized carbanion capable of reacting with aldehydes and ketones to generate alkenes, often with high stereoselectivity.[3][4][5][6] The entire success of this transformation hinges on the first, critical step: the efficient and clean abstraction of the proton on the carbon positioned between the sulfonyl and phosphonate moieties.
The acidity of this α-proton is significantly enhanced by the powerful electron-withdrawing capabilities of both the adjacent phenylsulfonyl (-SO₂Ph) and diethylphosphonate (-P(O)(OEt)₂) groups.[1][7] These groups effectively stabilize the resulting negative charge on the carbanion through resonance and inductive effects. However, the molecule is not without other reactive sites. Therefore, the choice of base is not a trivial matter; it is a strategic decision that dictates the yield, purity, and even the stereochemical outcome of the subsequent olefination. This guide provides a comprehensive analysis of the factors governing base selection and offers detailed protocols for researchers in synthetic chemistry and drug development.
Guiding Principles for Base Selection
The ideal base for deprotonating this compound should be strong enough to quantitatively generate the carbanion but should not engage in undesirable side reactions. The key parameters to consider are basicity, steric hindrance, and the nature of the resulting counterion.
The pKa Rule: A Prerequisite for Deprotonation
The fundamental principle of any acid-base reaction is that the equilibrium favors the formation of the weaker acid and weaker base.[8][9] For effective deprotonation, the conjugate acid of the base used must have a significantly higher pKa than the phosphonate starting material. While the exact pKa of this compound in common solvents is not extensively documented, it is classified as an "active methylene" compound, with an estimated pKa in the range of 15-20 in DMSO, making it substantially more acidic than simple hydrocarbons but less acidic than 1,3-dicarbonyl compounds. Therefore, a base whose conjugate acid has a pKa well above 20 is required for efficient and irreversible deprotonation.
Steric Hindrance: The Non-Nucleophilic Imperative
Many strong bases are also potent nucleophiles. A non-nucleophilic, sterically hindered base is often preferred to prevent competitive nucleophilic attack at the electrophilic phosphorus or sulfur centers of the substrate. Bases like Lithium Diisopropylamide (LDA) and Potassium tert-Butoxide (KOt-Bu) are archetypal examples of strong, sterically encumbered bases that excel in this regard.[10][11]
The Counterion Effect: More Than a Spectator
The metal counterion (e.g., Li⁺, Na⁺, K⁺) introduced with the base is not merely a spectator ion. It coordinates to the phosphonate-stabilized carbanion, influencing its aggregation state, solubility, and nucleophilicity.[12] These factors can, in turn, affect the reaction kinetics and the stereoselectivity of the subsequent HWE reaction. For instance, lithium ions are known to chelate strongly, which can influence the transition state geometry.
A Comparative Analysis of Suitable Bases
The selection of a base is a balance of reactivity, selectivity, cost, and safety. The following table provides a comparative overview of bases commonly employed for this transformation.
| Base | Formula | Approx. pKa (Conj. Acid) | Key Characteristics | Advantages | Disadvantages & Considerations |
| Sodium Hydride | NaH | ~35 (H₂)[13] | Strong, non-nucleophilic, heterogeneous (insoluble) base. | Inexpensive, commercially available, clean reaction as H₂ is the only byproduct.[14][15] | Slow/variable reaction rates due to heterogeneity, requires careful handling (flammable solid, reacts violently with water), can act as a reducing agent in some cases.[14][16][17] |
| n-Butyllithium | n-BuLi | ~50 (Butane)[12][13] | Very strong, highly nucleophilic organometallic base. | Rapid and quantitative deprotonation, homogeneous reaction.[18] | High nucleophilicity can lead to side reactions, must be used at low temperatures (-78 °C) to avoid reaction with solvents like THF.[12][19] Pyrophoric. |
| Lithium Diisopropylamide | LDA | ~36 (Diisopropylamine)[10] | Strong, sterically hindered, non-nucleophilic amide base. | Excellent for clean deprotonation of substrates with sensitive functional groups, minimizes nucleophilic side reactions.[20][21] | Thermally unstable, typically prepared in situ or purchased as a solution, more expensive than NaH or n-BuLi. |
| Potassium tert-Butoxide | KOt-Bu | ~17 (tert-Butanol)[13] | Strong, sterically hindered, non-nucleophilic alkoxide base. | Good solubility in organic solvents, less pyrophoric than n-BuLi, potassium counterion can offer different reactivity/selectivity.[11][22] | Its basicity is borderline for this substrate, potentially leading to an equilibrium rather than full deprotonation. Moisture sensitive. |
Decision Workflow for Base Selection
To aid in the selection process, the following workflow can be utilized. It considers the nature of the substrate and the desired reaction conditions to guide the researcher to an optimal choice.
Caption: Decision workflow for selecting a base.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Protocol 1: Deprotonation using Sodium Hydride (NaH) in Tetrahydrofuran (THF)
This protocol is a robust and common method suitable for routine applications where reaction time is not a critical constraint.
Reagents & Equipment:
-
This compound
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottom flask, magnetic stirrer, septum, nitrogen/argon inlet, and a bubbler
-
Syringes
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet connected to a bubbler.
-
Reagent Addition: Under a positive flow of inert gas, charge the flask with Sodium Hydride (1.2 equivalents).
-
Solvent Addition: Add anhydrous THF via syringe to create a suspension (concentration typically 0.2-0.5 M).
-
Washing (Optional but Recommended): To remove the mineral oil, stir the suspension for 5 minutes, stop stirring, and allow the NaH to settle. Carefully remove the supernatant THF containing the mineral oil via a cannula or syringe. Repeat this wash two more times with fresh anhydrous THF. After the final wash, add the desired volume of anhydrous THF for the reaction.
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Transfer this solution dropwise to the stirred NaH suspension via syringe over 15-20 minutes.
-
Reaction: Observe for the evolution of hydrogen gas (bubbling). After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, or until the gas evolution ceases, indicating the completion of deprotonation.
-
Confirmation: The resulting pale yellow to orange solution/suspension of the sodium salt of the carbanion is now ready for the subsequent reaction (e.g., addition of an aldehyde or ketone for the HWE reaction).
Protocol 2: Deprotonation using n-Butyllithium (n-BuLi) in Tetrahydrofuran (THF)
This protocol is ideal for achieving rapid and complete deprotonation at low temperatures, which is often necessary for sensitive substrates or stereoselective reactions.
Reagents & Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask, magnetic stirrer, septum, nitrogen/argon inlet, and a bubbler
-
Syringes and a low-temperature thermometer
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Substrate & Solvent: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask via syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Base Addition: While vigorously stirring, add n-Butyllithium (1.05 equivalents) dropwise via syringe over 10-15 minutes. A color change to yellow or orange is typically observed, indicating carbanion formation. Caution: n-BuLi is pyrophoric and reacts violently with water.
-
Anion Formation: Stir the solution at -78 °C for 30-60 minutes to ensure complete deprotonation.[18]
-
Confirmation: The resulting deeply colored, homogeneous solution contains the lithiated carbanion and is ready for the addition of an electrophile at -78 °C. It is critical to maintain the low temperature to prevent side reactions, such as the deprotonation of THF by n-BuLi.[12][19]
References
- 1. Buy this compound | 56069-39-7 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. Lithium_diisopropylamide [chemeurope.com]
- 11. benchchem.com [benchchem.com]
- 12. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Sodium Hydride [commonorganicchemistry.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. mobt3ath.com [mobt3ath.com]
- 19. N-Butyllithium [chemeurope.com]
- 20. organicreactions.org [organicreactions.org]
- 21. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 22. youtube.com [youtube.com]
The Horner-Wadsworth-Emmons Reagent: Diethyl ((Phenylsulfonyl)methyl)phosphonate in the Vanguard of Total Synthesis
Introduction: A Versatile Architect in Molecular Construction
In the intricate field of total synthesis, where the goal is the complete chemical synthesis of complex organic molecules from simple, commercially available precursors, the choice of reagents is paramount. Among the arsenal of synthetic tools, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1][2] This application note delves into the utility of a specialized HWE reagent, diethyl ((phenylsulfonyl)methyl)phosphonate , a crystalline solid that has proven to be a versatile and reliable workhorse in the assembly of complex molecular architectures.[3] Its unique combination of a phosphonate for olefination and a phenylsulfonyl group for activation and subsequent functionalization makes it an invaluable asset for researchers, scientists, and drug development professionals.
The phenylsulfonyl moiety imparts several advantageous properties. It enhances the acidity of the adjacent methylene protons, facilitating carbanion formation under relatively mild conditions.[3] Furthermore, the resulting vinyl sulfones are not merely inert products; they are highly activated Michael acceptors and potent dienophiles, opening up a plethora of possibilities for subsequent carbon-carbon and carbon-heteroatom bond formation.[3] This dual reactivity allows for the strategic planning of complex synthetic routes, where the vinyl sulfone intermediate serves as a linchpin for the construction of intricate ring systems and stereochemically rich frameworks.
This guide will provide an in-depth exploration of the application of this compound in total synthesis, moving beyond a simple recitation of procedures to offer insights into the mechanistic underpinnings and strategic considerations that guide its use. We will examine its role in the synthesis of notable natural products, provide detailed, field-tested protocols, and present data to illustrate its broad utility.
Core Principles and Mechanistic Insights: The "Why" Behind the "How"
The power of this compound lies in its ability to undergo the Horner-Wadsworth-Emmons reaction, a modification of the classic Wittig reaction. The key distinction is the use of a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[1] This often translates to higher yields and, critically, a more straightforward purification, as the phosphate byproduct is water-soluble and easily removed by aqueous extraction.[4]
The generally accepted mechanism of the HWE reaction is a two-step process:
-
Deprotonation: A base is used to abstract a proton from the carbon alpha to both the phosphonate and the phenylsulfonyl groups, forming a highly stabilized carbanion. The choice of base is critical and can range from strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) to milder options like 1,8-diazabicycloundec-7-ene (DBU) in the presence of LiCl (Masamune-Roush conditions), depending on the substrate's sensitivity.[4][5]
-
Addition-Elimination: The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate collapses through a four-membered oxaphosphetane-like transition state to yield the alkene and a water-soluble diethyl phosphate salt.[5]
The reaction with this compound typically exhibits a high degree of (E)-stereoselectivity.[3] This is attributed to the thermodynamic stability of the anti-periplanar arrangement of the bulky phosphonate and sulfonyl groups relative to the aldehyde substituent in the transition state leading to the oxaphosphetane intermediate.
Figure 1: Generalized workflow of the Horner-Wadsworth-Emmons reaction.
Applications in the crucible of Total Synthesis
The true measure of a reagent's value is its performance in the demanding arena of total synthesis. This compound has been instrumental in the construction of several complex natural products, where the strategic introduction of a vinyl sulfone moiety has unlocked elegant synthetic pathways.
Case Study 1: The Total Synthesis of (±)-Morphine
The total synthesis of morphine, a landmark achievement in organic chemistry, has been approached through numerous strategies. A notable synthesis by Fuchs and coworkers leverages the unique reactivity of vinyl sulfones.[6] While not explicitly detailing the use of this compound for the initial olefination, the core strategy revolves around the versatile chemistry of a β-substituted vinyl sulfone. The synthesis showcases the power of the vinyl sulfone as a latent functional group, participating in a key intramolecular alkylation of the resulting α-sulfonyl anion following an addition of an aryllithium species.[6] This elegant cascade reaction rapidly assembles the core of the morphine skeleton, demonstrating the strategic advantage of incorporating a vinyl sulfone early in the synthetic sequence.
Case Study 2: The Enantioselective Total Synthesis of (+)-Cavicularin
The synthesis of the conformationally chiral natural product (+)-cavicularin by Beaudry and coworkers provides a compelling example of the utility of vinyl sulfones in intramolecular cycloaddition reactions.[7] A key step in their strategy is an intramolecular pyrone Diels-Alder reaction of a vinyl sulfone to construct the strained cyclophane architecture of the natural product.[7] The vinyl sulfone, installed via a Horner-Wadsworth-Emmons reaction, serves as a masked alkyne, undergoing the cycloaddition followed by elimination of phenylsulfinic acid to forge the aromatic ring of the cyclophane. This example beautifully illustrates the role of the phenylsulfonyl group as an activating group and a leaving group, facilitating a powerful bond-forming cascade.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Vinyl Sulfones via Horner-Wadsworth-Emmons Olefination of Ketones with Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: The Strategic Importance of Vinyl Sulfones and Their Synthesis
Vinyl sulfones are a class of organic compounds featuring a sulfonyl group directly attached to a carbon-carbon double bond. This arrangement renders them highly valuable intermediates and building blocks in modern organic synthesis.[1] Their utility stems from their role as potent Michael acceptors and versatile dienophiles in cycloaddition reactions.[2][3] This reactivity profile has led to their incorporation into a wide array of biologically active molecules, including enzyme inhibitors and potential therapeutic agents.[2][4]
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereocontrol.[5] A key variant of this reaction employs phosphonate reagents bearing a sulfonyl group, such as Diethyl ((phenylsulfonyl)methyl)phosphonate, to react with carbonyl compounds. This application note provides a comprehensive guide for researchers on the reaction of this phosphonate with ketones to furnish vinyl sulfones, a process of significant utility in medicinal chemistry and drug development.[6]
Compared to the classic Wittig reaction, the HWE approach offers significant advantages. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing for reactions with a broader range of electrophiles, including ketones, under milder conditions.[5][7] Furthermore, the primary byproduct, a water-soluble dialkyl phosphate, simplifies product purification considerably.[8]
Reaction Mechanism: A Stepwise Look at Vinyl Sulfone Formation
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway. The key steps are outlined below:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of this compound by a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate a highly stabilized phosphonate carbanion. The negative charge is delocalized by both the phosphonate and the adjacent phenylsulfonyl group, enhancing its stability and nucleophilicity.[9]
-
Nucleophilic Addition: The phosphonate carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This addition is typically the rate-limiting step and results in the formation of a tetrahedral betaine-like intermediate.[7]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate is unstable and rapidly collapses. This fragmentation process involves the cleavage of the carbon-phosphorus and carbon-oxygen bonds, leading to the formation of the desired vinyl sulfone and a water-soluble diethyl phosphate salt. The elimination step is generally stereoselective, favoring the formation of the thermodynamically more stable (E)-alkene.[5]
Below is a diagram illustrating the mechanistic pathway:
Caption: Figure 1. Mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Preparation of this compound
This versatile reagent can be prepared in a two-step sequence from commercially available starting materials.[10] The procedure involves the Michaelis-Arbuzov reaction to form a thioether phosphonate, followed by oxidation to the desired sulfone.[9]
Step 1: Synthesis of Diethyl [(phenylthio)methyl]phosphonate
-
To a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add triethyl phosphite.
-
Heat the triethyl phosphite to reflux.
-
Slowly add chloromethyl phenyl sulfide dropwise to the refluxing triethyl phosphite.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 12 hours.
-
Cool the reaction mixture to room temperature and remove the excess triethyl phosphite under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain diethyl [(phenylthio)methyl]phosphonate as a colorless liquid.
Step 2: Oxidation to this compound
-
In a round-bottom flask, dissolve the diethyl [(phenylthio)methyl]phosphonate in methanol.
-
Cool the solution in an ice bath.
-
Prepare a solution of Oxone® (potassium peroxymonosulfate) in water.
-
Add the Oxone® solution dropwise to the stirred phosphonate solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Concentrate the mixture in vacuo to remove most of the methanol.
-
Dilute the residue with water and extract the product with methylene chloride (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification by distillation or recrystallization affords this compound as a white solid or a colorless oil.[10]
General Protocol for the Reaction with Ketones
The following is a general procedure for the Horner-Wadsworth-Emmons olefination of a ketone with this compound.
Caption: Figure 2. A typical experimental workflow.
Materials:
-
This compound
-
Ketone substrate
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base (e.g., KHMDS, t-BuOK)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Carbanion Formation: Cool the THF suspension to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Addition of Ketone: Cool the reaction mixture back down to 0 °C. Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC). Gentle heating (reflux) may be required for less reactive or sterically hindered ketones.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure vinyl sulfone.
Substrate Scope and Expected Yields
The Horner-Wadsworth-Emmons reaction of this compound is compatible with a wide range of ketones. However, the reactivity and stereoselectivity can be influenced by the steric and electronic properties of the ketone substrate.
| Ketone Substrate | Typical Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (E:Z) |
| Acetophenone | NaH | rt | 4 | 85-95 | >95:5 |
| Cyclohexanone | NaH | rt | 6 | 80-90 | N/A |
| Benzophenone | t-BuOK | Reflux | 12 | 60-75 | >95:5 |
| 2-Adamantanone | KHMDS | rt | 24 | 50-65 | N/A |
| Propiophenone | NaH | rt | 5 | 82-92 | Major E isomer |
Note: The conditions and yields provided in the table are illustrative and may require optimization for specific substrates. Sterically hindered ketones, such as benzophenone and 2-adamantanone, generally require stronger bases and longer reaction times or elevated temperatures to achieve good conversion.[7] The stereoselectivity for acyclic ketones generally favors the formation of the (E)-isomer, where the larger substituent on the ketone and the phenylsulfonyl group are on opposite sides of the newly formed double bond.[5]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The phosphonate carbanion is a strong base and is sensitive to moisture. All reagents and solvents must be strictly anhydrous, and the reaction should be carried out under an inert atmosphere.
-
Base Selection: Sodium hydride is a commonly used and effective base. For less reactive ketones or to improve yields, stronger bases like potassium tert-butoxide (t-BuOK) or potassium hexamethyldisilazide (KHMDS) can be employed.[7]
-
Reaction Temperature: While many reactions proceed smoothly at room temperature, sterically demanding ketones may require heating to achieve a reasonable reaction rate.
-
Purification: The diethyl phosphate byproduct is water-soluble and is typically removed during the aqueous workup. However, flash chromatography is usually necessary to remove any unreacted starting materials and other minor impurities.
Conclusion
The Horner-Wadsworth-Emmons reaction between this compound and ketones is a robust and highly effective method for the synthesis of vinyl sulfones. This protocol provides a reliable pathway to access these valuable synthetic intermediates, which are of great interest in medicinal chemistry and materials science.[11][12] By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse range of substituted vinyl sulfones for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 12. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: One-Pot Synthesis of (E)-Vinyl Sulfones using Diethyl ((phenylsulfonyl)methyl)phosphonate
Introduction: The Strategic Advantage of Diethyl ((phenylsulfonyl)methyl)phosphonate in Olefination Chemistry
This compound is a highly versatile and powerful reagent in modern organic synthesis. Its unique structure combines two key functional groups: a phenylsulfonyl moiety and a diethyl phosphonate ester. The potent electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent methylene protons, facilitating the formation of a stabilized carbanion.[1] This carbanion is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of olefination chemistry used to synthesize alkenes from carbonyl compounds.[2][3]
This application note provides an in-depth guide to leveraging this compound in a one-pot protocol for the stereoselective synthesis of (E)-vinyl sulfones. Vinyl sulfones are valuable synthetic intermediates, acting as potent Michael acceptors and participating in various cycloaddition and cross-coupling reactions.[1][4] The one-pot approach described herein offers significant advantages for researchers in drug development and materials science by improving reaction efficiency, reducing intermediate handling and purification steps, and minimizing solvent waste.
The Horner-Wadsworth-Emmons (HWE) Reaction: Mechanism and Stereochemical Control
The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[2] This approach offers several advantages, including the higher nucleophilicity of the carbanion and, most notably, the formation of a water-soluble phosphate byproduct that is easily removed during workup.[3][5]
The reaction proceeds through a well-established mechanism:
-
Deprotonation: A suitable base abstracts a proton from the carbon alpha to both the sulfonyl and phosphonate groups, generating a highly stabilized phosphonate carbanion.[2]
-
Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms diastereomeric alkoxide intermediates (betaines).[2]
-
Oxaphosphetane Formation: The alkoxide intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane ring.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the alkene and a diethyl phosphate salt.
A key feature of the HWE reaction with stabilized phosphonates, such as this compound, is its strong preference for the formation of the (E)-alkene isomer.[2][3] This stereoselectivity arises because the intermediates can equilibrate to the thermodynamically more stable anti-oxaphosphetane, which leads directly to the (E)-alkene product.[3][6]
Caption: Figure 1: Simplified workflow of the HWE reaction mechanism.
One-Pot Protocol: Synthesis of (E)-Styryl Phenyl Sulfone
This protocol details a representative one-pot synthesis of (E)-1-phenyl-2-(phenylsulfonyl)ethene ((E)-styryl phenyl sulfone) from benzaldehyde.
Materials & Reagents:
-
This compound (FW: 292.29 g/mol )[7]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen inlet/outlet (or balloon)
-
Syringes
-
Low-temperature thermometer
-
Ice bath and Dry ice/acetone bath
-
Rotary evaporator
Detailed Step-by-Step Methodology
Workflow Overview
Caption: Figure 2: Experimental workflow for one-pot vinyl sulfone synthesis.
Step 1: Preparation and Deprotonation
-
Inert Atmosphere: Assemble a dry three-neck flask equipped with a magnetic stir bar, thermometer, and septum under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add sodium hydride (1.1 eq., 60% dispersion). Wash the NaH dispersion with anhydrous hexanes and decant to remove the mineral oil for optimal reactivity. Suspend the NaH in anhydrous THF (approx. 0.2 M relative to the phosphonate).
-
Phosphonate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).
-
Rationale: Adding the phosphonate solution slowly to the base at a controlled temperature prevents an uncontrolled exotherm and ensures efficient deprotonation. The formation of hydrogen gas is observed.
-
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion. The solution typically becomes a clear, yellowish color.
Step 2: Olefination Reaction
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Rationale: The subsequent nucleophilic addition to the aldehyde is exothermic. Performing the addition at low temperature minimizes side reactions and can improve stereoselectivity.[2]
-
-
Aldehyde Addition: Add benzaldehyde (1.0 eq.), either neat or as a solution in a small amount of anhydrous THF, dropwise to the cold carbanion solution.
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the aldehyde).
Step 3: Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: The NH₄Cl solution is a mild acid that neutralizes any remaining base and protonates the alkoxide intermediates, halting the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, typically a white or off-white solid, can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Substrate Scope and Expected Results
The described one-pot protocol is robust and applicable to a wide range of aromatic and aliphatic aldehydes. The phenylsulfonyl group provides strong activation, enabling efficient reaction even with some sterically hindered aldehydes.
| Entry | Aldehyde | Product | Typical Yield (%) |
| 1 | Benzaldehyde | (E)-Styryl phenyl sulfone | 85-95% |
| 2 | 4-Chlorobenzaldehyde | (E)-4-Chlorostyryl phenyl sulfone | 88-96% |
| 3 | 4-Methoxybenzaldehyde | (E)-4-Methoxystyryl phenyl sulfone | 82-90% |
| 4 | Cinnamaldehyde | (E,E)-1-Phenyl-4-(phenylsulfonyl)buta-1,3-diene | 75-85% |
| 5 | Cyclohexanecarboxaldehyde | (E)-Cyclohexylvinyl phenyl sulfone | 80-90% |
Yields are representative and may vary based on reaction scale and purification method.
Safety and Handling
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon) in a fume hood.
-
Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent from a sealed container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H17O5PS | CID 10891636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Ascent: A Senior Application Scientist's Guide to Scaling the Horner-Wadsworth-Emons Reaction
Introduction: The Enduring Utility of the Horner-Wadsworth-Emmons Reaction in Modern Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in the edifice of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds with a strong preference for the (E)-alkene isomer.[1][2] This olefination method, an evolution of the Wittig reaction, offers significant advantages, particularly in the context of drug development and industrial-scale synthesis. The phosphonate-stabilized carbanions employed in the HWE reaction are more nucleophilic and less basic than their phosphonium ylide counterparts, broadening the scope of compatible aldehydes and ketones.[1][3] Critically for large-scale operations, the dialkylphosphate byproduct is water-soluble, facilitating a streamlined and efficient purification process.[4][5]
As synthetic routes transition from the laboratory bench to pilot and production plants, a nuanced understanding of the reaction's practicalities becomes paramount. This guide provides an in-depth analysis of the key considerations for the successful scale-up of the Horner-Wadsworth-Emmons reaction, drawing upon established principles of process chemistry and safety.
Core Principles of the Horner-Wadsworth-Emmons Reaction: A Mechanistic Refresher
The HWE reaction proceeds through a well-established mechanism that dictates its stereochemical outcome. The process begins with the deprotonation of the phosphonate ester by a suitable base to form a stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to a carbonyl compound (aldehyde or ketone), forming a tetrahedral intermediate.[6] Subsequent elimination of a dialkylphosphate salt yields the desired alkene.[7] The preferential formation of the (E)-alkene is a result of the thermodynamic stability of the transition state leading to the trans product.[7]
Key Scale-Up Considerations: A Multifaceted Approach
Scaling a reaction is not merely about increasing the quantities of reagents; it requires a holistic assessment of thermodynamics, kinetics, safety, and economics. The following sections delve into the critical parameters that must be optimized for a robust and efficient large-scale HWE process.
The Crucial Choice of Base: Balancing Reactivity, Safety, and Cost
The selection of the base is arguably the most critical decision in scaling up an HWE reaction. The ideal base should be strong enough to efficiently deprotonate the phosphonate, yet mild enough to avoid side reactions with sensitive functional groups. On an industrial scale, safety, cost, and ease of handling are equally important considerations.
While sodium hydride (NaH) is a common choice in laboratory-scale reactions due to its high basicity, its use on a large scale presents significant safety challenges.[8] NaH is a flammable solid that can react violently with water and other protic solvents, and its handling as a powder can be problematic in large reactors.[8]
For these reasons, alternative bases are often preferred in industrial settings. Milder conditions, such as the Masamune-Roush protocol (using lithium chloride with an amine base like DBU or triethylamine), are particularly valuable for substrates that are sensitive to strong bases.[1][5] These conditions offer a safer and often more selective reaction profile.[9]
| Base | Typical Conditions | Advantages | Disadvantages | Relative Cost |
| Sodium Hydride (NaH) | THF, 0 °C to RT | High reactivity, readily available | Flammable solid, gas evolution (H₂), difficult to handle at scale | Low |
| Sodium Hexamethyldisilazide (NaHMDS) | THF, -78 °C to RT | Strong, non-nucleophilic base, soluble in organic solvents | Moisture sensitive, can be expensive | Moderate |
| Potassium tert-Butoxide (KOtBu) | THF, t-BuOH, RT | Strong, non-nucleophilic base, soluble | Can promote side reactions with certain substrates | Moderate |
| DBU / LiCl (Masamune-Roush) | Acetonitrile or THF, RT | Mild conditions, suitable for base-sensitive substrates | May require longer reaction times, LiCl can be hygroscopic | Moderate to High |
| Potassium Carbonate (K₂CO₃) | DMF or Acetonitrile, elevated temperature | Inexpensive, low toxicity, easy to handle | Requires higher temperatures, often slower reaction rates | Very Low |
Solvent Selection: More Than Just a Medium
The choice of solvent influences reaction rate, selectivity, and solubility of reagents and byproducts. Tetrahydrofuran (THF) is a common solvent for HWE reactions due to its ability to solvate both the phosphonate carbanion and the carbonyl substrate.[10] However, on a large scale, other factors such as boiling point, flashpoint, and environmental impact become critical.
Acetonitrile and dimethylformamide (DMF) are also frequently used, particularly with milder bases like DBU/LiCl or K₂CO₃.[11] When selecting a solvent for scale-up, it is crucial to consider its compatibility with all reaction components and its ease of removal and recovery.
Temperature and Addition Rate: Taming the Exotherm
The HWE reaction is typically exothermic, and effective temperature control is essential for safety and selectivity. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.
Therefore, a controlled rate of addition of the limiting reagent (usually the aldehyde or ketone) is critical. A slow, continuous addition allows for the heat of reaction to be managed effectively. The reaction temperature itself can also influence stereoselectivity, with higher temperatures generally favoring the thermodynamic (E)-product.[2]
Caption: A generalized workflow for a scaled-up Horner-Wadsworth-Emmons reaction.
Workup and Purification: The Advantage of Water-Soluble Byproducts
A key advantage of the HWE reaction is the formation of a water-soluble dialkylphosphate byproduct, which greatly simplifies purification.[3] On a large scale, this allows for a simple aqueous wash to remove the majority of the phosphorus-containing waste, avoiding the need for large-scale chromatography that is often required to remove the triphenylphosphine oxide byproduct from Wittig reactions.[3]
The choice of workup procedure will depend on the specific product's properties. In some cases, direct crystallization from the reaction mixture after an aqueous wash may be possible. In other instances, a solvent swap may be necessary to facilitate crystallization or to prepare the product for the next synthetic step.
Detailed Protocols: A Practical Guide to Scaled-Up HWE Reactions
The following protocols provide a starting point for the development of a scaled-up HWE process. It is essential to perform a thorough safety assessment and process hazard analysis before implementing any large-scale reaction.
Protocol 1: General Procedure for a Scaled-Up HWE Reaction using NaHMDS
-
Reactor Setup: Charge a clean, dry, and inerted reactor with the phosphonate ester and anhydrous THF.
-
Cooling: Cool the reactor contents to -10 to 0 °C.
-
Base Addition: Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) in THF to the reactor, maintaining the internal temperature below 5 °C.
-
Anion Formation: Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Slowly add the aldehyde to the reaction mixture, maintaining the internal temperature below 10 °C. The addition rate should be controlled to manage the exotherm.
-
Reaction Monitoring: Monitor the reaction progress by a suitable in-process control (IPC) method, such as HPLC or TLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction, maintaining the temperature below 20 °C.
-
Workup: Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers and wash the organic layer with brine.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by crystallization or chromatography.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Substrates
-
Reactor Setup: Charge the reactor with the phosphonate ester, lithium chloride, and acetonitrile.
-
Cooling: Cool the mixture to 0-5 °C.
-
Base Addition: Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the reactor.
-
Aldehyde Addition: Add the aldehyde to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as determined by IPC.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield | Incomplete deprotonation of the phosphonate. Degradation of the aldehyde. | Use a stronger base or ensure the base is of high purity and activity. Purify the aldehyde before use. |
| Poor Stereoselectivity | Reaction temperature is too high or too low. Incorrect base or solvent. | Optimize the reaction temperature. Screen different bases and solvents. Consider the Still-Gennari modification for (Z)-alkenes.[12] |
| Runaway Reaction | Reagent addition is too fast. Inadequate cooling. | Decrease the rate of reagent addition. Ensure the reactor's cooling system is functioning correctly. |
| Difficult Purification | Incomplete removal of the phosphate byproduct. | Perform additional aqueous washes. Consider a pH adjustment of the aqueous phase to improve byproduct solubility. |
Conclusion: A Robust and Versatile Tool for Industrial Synthesis
The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the synthesis of alkenes, with significant advantages in a large-scale setting. By carefully considering the choice of base, solvent, and reaction conditions, and by implementing robust process controls, the HWE reaction can be safely and efficiently scaled to meet the demands of industrial production. The ease of purification afforded by the water-soluble byproduct makes it a particularly attractive alternative to the Wittig reaction for the synthesis of a wide range of pharmaceutical intermediates and fine chemicals.
Caption: A comparison of the key features of the HWE and Wittig reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Note: A Protocol for the Hydrothermal Synthesis of Heterometallic Lanthanide-Uranyl Phosphonate Frameworks Using Diethyl ((phenylsulfonyl)methyl)phosphonate
Abstract
The construction of heterometallic lanthanide-actinide compounds is a frontier in materials science, offering pathways to materials with unique photophysical and structural properties.[1] This application note provides a detailed protocol for the synthesis of lanthanide-uranyl phosphonates using Diethyl ((phenylsulfonyl)methyl)phosphonate as a versatile precursor ligand. The in situ hydrolysis of this ligand under hydrothermal conditions facilitates the assembly of novel crystalline frameworks. We will detail the causality behind experimental choices, provide a step-by-step protocol for synthesis and characterization, and discuss the interpretation of expected results. This guide is intended for researchers in materials chemistry, nuclear science, and inorganic synthesis.
Introduction and Scientific Rationale
Lanthanide-uranyl phosphonates are a compelling class of coordination polymers due to their intriguing crystal structures and potential applications.[1][2] The combination of the luminescent and magnetic properties of lanthanide (Ln³⁺) ions with the rich coordination chemistry of the uranyl (UO₂²⁺) ion can lead to multifunctional materials. Phosphonate ligands are particularly effective in bridging these metal centers to form robust, multidimensional networks.
The choice of This compound (Et₂L) is strategic.[3] As a heterofunctional ligand, it possesses both a phosphonate group for metal coordination and a phenylsulfonyl group.[3] The rationale for its use is threefold:
-
In Situ Ligand Generation: The diethyl ester groups are readily hydrolyzed under hydrothermal conditions to generate the active phosphonic acid ligand. This slow, in situ generation can promote the growth of high-quality single crystals.
-
Structural Control: The bulky phenylsulfonyl group ((C₆H₅)SO₂) acts as a structure-directing agent. Its steric hindrance and capacity for weak interactions can influence the final framework topology, potentially creating porous structures or specific inter-layer spacing.
-
Functionalizability: The phenyl group offers a site for post-synthetic modification, while the sulfonyl group can influence proton conductivity or serve as an additional coordination site in some systems.[4][5]
This protocol focuses on a hydrothermal synthesis approach, a widely used method for crystallizing inorganic-organic hybrid materials due to its ability to increase reactant solubility and facilitate the formation of thermodynamically stable phases.[6][7]
Ligand Chemistry and Reaction Mechanism
The core of the synthesis is the in situ hydrolysis of the this compound precursor (Et₂L) to form the ((phenylsulfonyl)methyl)phosphonic acid ligand (H₂L). This reaction is catalyzed by the temperature and pressure conditions of the hydrothermal environment.
Caption: In situ hydrolysis and framework assembly.
Detailed Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) - CAUTION: Radioactive and Chemically Toxic
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
This compound (C₁₁H₁₇O₅PS)
-
Deionized water (18 MΩ·cm)
-
Ethanol
-
-
Equipment:
-
23 mL Teflon-lined stainless steel autoclave
-
Analytical balance (±0.1 mg)
-
Programmable laboratory oven
-
pH meter
-
Vacuum filtration apparatus
-
Optical microscope
-
3.2. Safety Precautions
-
All manipulations involving uranyl nitrate must be performed in a designated fume hood, following appropriate institutional guidelines for handling radioactive materials.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves at all times.
-
The autoclave will be under high pressure and temperature. Ensure it is properly sealed and handled with care. Do not exceed the manufacturer's recommended temperature and filling volume (typically <75%).
3.3. Step-by-Step Synthesis Procedure
This protocol is based on established methods for constructing lanthanide-uranyl phosphonates.[1]
-
Reagent Preparation: In a typical synthesis, combine the following in a 20 mL glass vial:
-
Uranyl nitrate hexahydrate (0.05 mmol, 25.1 mg)
-
Europium(III) chloride hexahydrate (0.05 mmol, 18.3 mg)
-
This compound (0.10 mmol, 29.2 mg)
-
Deionized water (10 mL)
-
-
Mixing and Dissolution: Stir the mixture at room temperature for approximately 30 minutes until all solids are fully dissolved. The resulting solution should be clear and yellowish-green.
-
Transfer to Autoclave: Carefully transfer the solution into the 23 mL Teflon liner of the autoclave.
-
Hydrothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the assembly to 180 °C for 72 hours .
-
Cooling: After the reaction period, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 24 hours. Slow cooling is crucial for promoting the growth of well-defined single crystals.
-
Product Isolation and Work-up:
-
Carefully open the cooled autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals sequentially with deionized water (3 x 5 mL) and ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Allow the product to air-dry.
-
-
Yield: A successful synthesis should yield yellow-green, block-like crystals. The typical yield is approximately 60-70% based on the limiting uranium reagent.
Characterization Workflow
Confirming the identity, purity, and structure of the synthesized material is a critical, multi-step process.
Caption: Experimental workflow from synthesis to characterization.
Expected Results and Data Interpretation
5.1. Structural Analysis
Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the atomic-level structure. The resulting data provides insight into the coordination environment of the metal ions and the connectivity of the framework.
Table 1: Example Crystallographic Data for a Eu-UO₂-Phosphonate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁EuO₈PSU |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.512 |
| b (Å) | 15.678 |
| c (Å) | 11.234 |
| β (°) | 105.34 |
| Volume (ų) | 1615.7 |
| Z | 4 |
Interpretation: The data reveals a three-dimensional framework where uranyl pentagonal bipyramids and EuO₈ polyhedra are bridged by the phosphonate groups. The phenylsulfonyl moieties would likely be observed projecting into channels within the framework.
5.2. Spectroscopic and Thermal Analysis
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Assignment | Precursor (Et₂L) | Final Product | Rationale for Change |
|---|---|---|---|
| ν(P-O-C) | ~1025 | Absent | Hydrolysis of the ethyl ester groups. |
| ν(P=O) | ~1250 | Absent | Coordination of phosphonyl oxygen to metal. |
| ν(P-O-M) | N/A | ~1100-950 | Formation of phosphonate-metal bonds. |
| νₐₛ(UO₂²⁺) | N/A | ~920 | Characteristic asymmetric stretch of the uranyl ion. |
| ν(SO₂) | ~1310, ~1150 | ~1310, ~1150 | Sulfonyl group is intact and not directly coordinated. |
Interpretation: The disappearance of P-O-C and P=O stretches and the appearance of new bands in the 950-1100 cm⁻¹ region are strong evidence for the hydrolysis of the ligand and its subsequent coordination to the metal centers.[1] The presence of a strong band around 920 cm⁻¹ confirms the integrity of the linear O=U=O uranyl moiety.
5.3. Photoluminescence Properties
When synthesized with an optically active lanthanide like Eu³⁺, the final product is expected to exhibit characteristic red luminescence upon excitation. The ligand, particularly the phenyl group, can act as an "antenna," absorbing UV light and efficiently transferring the energy to the Eu³⁺ ion, which then emits light via its characteristic ⁵D₀→⁷Fⱼ transitions.
Conclusion
This application note provides a comprehensive and reproducible protocol for synthesizing lanthanide-uranyl phosphonates using this compound. The hydrothermal method coupled with this specific heterofunctional ligand offers an effective strategy for constructing novel heterometallic frameworks.[1] The detailed characterization workflow enables researchers to validate their synthesis and explore the unique structural and photophysical properties of these advanced materials.
References
- 1. Lanthanide–uranyl phosphonates constructed from this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Buy this compound | 56069-39-7 [smolecule.com]
- 4. Sulfonic Groups Lined along Channels of Metal-Organic Frameworks (MOFs) for Super-Proton Conductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons Reaction with Diethyl ((phenylsulfonyl)methyl)phosphonate
Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) reaction, focusing on the use of Diethyl ((phenylsulfonyl)methyl)phosphonate. This reagent is a powerful tool for the synthesis of vinyl sulfones, which are valuable intermediates in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimentation.
Core Principles: The Role of the Phenylsulfonyl Group
The Horner-Wadsworth-Emmons reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds, typically with high (E)-stereoselectivity.[3][4] The reaction involves the olefination of an aldehyde or ketone with a stabilized phosphonate carbanion.
The defining feature of this compound is the strongly electron-withdrawing phenylsulfonyl (PhSO₂) group. This group plays a crucial role in the reaction's efficiency by:
-
Increasing Acidity: The PhSO₂ group significantly increases the acidity of the adjacent methylene (CH₂) protons. This allows for rapid and complete deprotonation by a range of bases to form the reactive phosphonate carbanion.[5][6]
-
Stabilizing the Carbanion: The resulting carbanion is highly stabilized through resonance, delocalizing the negative charge onto the sulfonyl and phosphonate oxygen atoms. This stability makes the reagent easier to handle than many non-stabilized ylides.
-
Driving (E)-Selectivity: The reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-isomer. This is because the key intermediates in the reaction pathway have sufficient time to equilibrate to the lower-energy conformation that leads to the trans-alkene.[3][7]
Reaction Mechanism Overview
The reaction proceeds through a well-established pathway involving deprotonation, nucleophilic attack on the carbonyl, and subsequent elimination to form the alkene.
Caption: General mechanism of the HWE reaction.
Troubleshooting Guide
This section addresses the most common issues encountered when using this compound.
Q1: My reaction yield is low or zero. What are the potential causes and solutions?
Low yield is the most frequent problem and can stem from several factors. A systematic approach is key to diagnosis.
Caption: Workflow for diagnosing low reaction yield.
Detailed Breakdown:
-
Cause 1: Incomplete Deprotonation. The phosphonate carbanion must be fully formed for the reaction to proceed.
-
Solution: Ensure your base is sufficiently strong and your conditions are strictly anhydrous. While the protons are acidic, a weak or wet base will be ineffective. Sodium hydride (NaH) is a common and effective choice, but it requires an aprotic solvent like THF or DME.[7] For base-sensitive substrates, milder conditions like the Masamune-Roush protocol (LiCl/DBU) can be effective.[3][8]
-
-
Cause 2: Poor Reagent Quality.
-
Aldehyde: Aldehydes can oxidize to carboxylic acids on storage or undergo self-condensation (aldol reaction) in the presence of base. An acidic impurity (the corresponding carboxylic acid) will quench the phosphonate carbanion.
-
Phosphonate: this compound can be hygroscopic. Water will inhibit carbanion formation.
-
Solvent: Non-anhydrous solvents are a primary cause of failure.
-
Solution: Use freshly distilled or purified aldehyde. Dry the phosphonate reagent under high vacuum before use. Use freshly dried, anhydrous solvents.
-
-
Cause 3: Side Reactions.
-
Aldol Condensation: If using an enolizable aldehyde, the base can catalyze its self-condensation, consuming the starting material.
-
Solution: Add the aldehyde slowly to the pre-formed solution of the phosphonate carbanion at a low temperature (e.g., 0 °C or -78 °C). This ensures the HWE reaction is kinetically favored over the aldol pathway.[8]
-
Q2: The reaction is messy, and my TLC shows multiple spots. What are the likely byproducts?
A complex reaction mixture usually points to unreacted starting materials or side reactions.
-
Unreacted Aldehyde/Phosphonate: This is the most common scenario and is linked to the issues described in Q1. Re-evaluate your deprotonation step and reagent quality.
-
β-Hydroxyphosphonate Intermediate: If the final elimination step is slow or incomplete, you may isolate the β-hydroxyphosphonate adduct. This is more common with sterically hindered substrates or at very low temperatures.
-
Solution: Allowing the reaction to warm to room temperature or stirring for a longer duration usually drives the elimination to completion.
-
-
Aldol Products: As mentioned above, these can form from enolizable aldehydes. Their presence can be minimized by controlling the addition of the aldehyde to the ylide.
Q3: My workup is difficult, and product recovery is poor.
A key advantage of the HWE reaction is the straightforward workup.[9] The dialkylphosphate byproduct is water-soluble and should be easily removed.
-
Standard Workup Protocol:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Troubleshooting Tip: If you observe an emulsion during extraction, adding more brine can help break it. If the phosphate salt precipitates, adding more water to dissolve it fully before extraction is recommended.
Frequently Asked Questions (FAQs)
Q: How do I choose the right base for my reaction?
The choice of base is critical and depends on the substrate's sensitivity and the desired reaction rate.
| Base System | Typical Conditions | Pros | Cons |
| Sodium Hydride (NaH) | THF or DME, 0 °C to RT | Inexpensive, strong, non-nucleophilic, widely used.[7] | Heterogeneous (requires good stirring), can be too harsh for some substrates. |
| n-Butyllithium (n-BuLi) | THF, -78 °C | Very strong, homogeneous, fast deprotonation. | Highly nucleophilic (can add to other functional groups), requires low temperatures.[8] |
| KHMDS / LiHMDS | THF, -78 °C | Very strong, non-nucleophilic, sterically hindered, good for kinetic control. | More expensive, requires low temperatures. |
| DBU / LiCl | Acetonitrile, 0 °C to RT | Masamune-Roush conditions, mild, excellent for base-sensitive substrates.[3][9] | May be too weak for less acidic phosphonates; requires an additive (LiCl). |
Q: What is the effect of temperature and solvent?
-
Solvents: Aprotic polar solvents like Tetrahydrofuran (THF) and 1,2-Dimethoxyethane (DME) are standard. They effectively solvate the cation of the base without interfering with the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (-78 °C or 0 °C) to control the initial exothermic addition and minimize side reactions. After the aldehyde is added, the reaction is often allowed to slowly warm to room temperature to ensure the elimination step goes to completion.[3] Higher temperatures generally increase the already high (E)-selectivity by ensuring the intermediates are under thermodynamic control.[3]
Q: How does this reaction differ from the Still-Gennari modification?
This is a crucial point for stereochemical control.
-
Standard HWE (Your Reagent): Uses phosphonates like this compound. The reaction is under thermodynamic control and reliably produces the (E)-alkene .[10]
-
Still-Gennari Olefination: Uses phosphonates with highly electron-withdrawing groups like bis(2,2,2-trifluoroethyl) esters. This modification accelerates the elimination step, placing the reaction under kinetic control to selectively produce the (Z)-alkene .[11][12][13][14]
Caption: Key experimental factors influencing the HWE reaction.
Experimental Protocols
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is a robust starting point for reacting this compound with a general aldehyde.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Place the flask under high vacuum for 10-15 minutes to remove residual hexanes.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.
-
Phosphonate Addition: Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise to the stirred NaH suspension.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is often accompanied by the cessation of hydrogen gas evolution.
-
Carbonyl Addition: Cool the reaction mixture back down to 0 °C. Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Workup and Purification: Upon completion, cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl. Follow the standard workup protocol described in Q3. Purify the crude product by flash column chromatography on silica gel.
References
- 1. Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Still-Gennari Olefination [ch.ic.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Olefination
Welcome to the Technical Support Center for the Horner-Wadsworth-Emmons (HWE) Olefination. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-proven solutions to assist researchers, scientists, and drug development professionals in optimizing their HWE reactions. This resource is designed to go beyond simple protocols by explaining the underlying chemical principles that govern this powerful olefination method.
Troubleshooting Guides
This section is dedicated to diagnosing and solving specific issues that may arise during your HWE olefination experiments.
Guide 1: Low or No Product Yield
One of the most common issues encountered is a lower-than-expected yield of the desired alkene. This can often be traced back to several key factors related to reagents and reaction conditions.
Possible Causes & Solutions
| Possible Cause | Explanation & Troubleshooting Steps |
| Inefficient Deprotonation | The phosphonate carbanion, the key nucleophile, may not be forming in sufficient quantities. This can be due to a base that is not strong enough or has degraded.[1][2] Solutions: 1. Verify Base Quality: Use a freshly opened or properly stored base. NaH, for example, can become passivated by a layer of NaOH upon exposure to moisture. 2. Select a Stronger Base: If using a milder base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as Sodium Hydride (NaH), Lithium Hexamethyldisilazide (LiHMDS), or n-Butyllithium (n-BuLi).[1] 3. Optimize Deprotonation Time/Temperature: Allow sufficient time for the deprotonation to complete before adding the carbonyl compound. This is typically 30-60 minutes.[1] |
| Poor Reagent Quality | Impurities in the phosphonate reagent or the aldehyde/ketone can lead to side reactions or inhibit the desired reaction. Aldehydes are particularly susceptible to oxidation to carboxylic acids. Solutions: 1. Purify Reactants: Purify aldehydes by distillation or flash chromatography immediately before use. Ensure the phosphonate ester is pure and dry.[2] 2. Check for Degradation: If the reaction involves sensitive functional groups, ensure they are stable to the reaction conditions. |
| Steric Hindrance | Bulky substituents on either the phosphonate or the carbonyl compound can significantly slow down the reaction rate.[1] The HWE reaction is generally more tolerant of steric hindrance than the Wittig reaction, but highly hindered ketones can still be challenging.[3] Solutions: 1. Increase Reaction Temperature: While many HWE reactions are run at 0 °C or room temperature, gently heating the reaction can sometimes overcome the activation energy barrier for sterically demanding substrates.[1] 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to allow for the slower reaction to reach completion.[1] |
| Base-Sensitive Substrates | If your aldehyde or ketone contains base-sensitive functional groups (e.g., esters, epoxides), they may be undergoing undesired side reactions.[1] Solutions: 1. Use Milder Conditions: Employ the Masamune-Roush conditions, which utilize LiCl with a milder amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine.[4][5][6] 2. Protecting Groups: Consider protecting sensitive functional groups before subjecting the substrate to the HWE reaction conditions.[1] |
Guide 2: Poor E/Z Stereoselectivity
The standard HWE reaction is renowned for its high (E)-selectivity.[4][5][7] However, various factors can influence the stereochemical outcome, leading to mixtures of isomers.
Factors Influencing Stereoselectivity
| Factor | Impact on Stereoselectivity & Optimization Strategy |
| Phosphonate Structure | The nature of the phosphonate itself is a primary determinant of stereoselectivity. (E)-Selectivity: Standard phosphonates (e.g., triethyl phosphonoacetate) strongly favor the formation of the thermodynamically more stable (E)-alkene.[8] (Z)-Selectivity: To achieve (Z)-selectivity, the Still-Gennari modification is employed. This uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) which accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-isomer.[3][6][8] |
| Cation | The counterion of the base plays a crucial role in the organization of the transition state. (E)-Selectivity: Lithium and sodium bases generally promote the formation of (E)-alkenes.[1][9] (Z)-Selectivity: Potassium bases, often used in conjunction with a crown ether like 18-crown-6, are key components of the Still-Gennari protocol to favor (Z)-alkenes.[1][3][8] |
| Temperature | Reaction temperature affects the reversibility of the initial addition step. (E)-Selectivity: Higher temperatures (e.g., room temperature or above) allow the intermediates to equilibrate to the more stable threo-oxaphosphetane, which leads to the (E)-alkene. This is a result of thermodynamic control.[1] (Z)-Selectivity: Low temperatures (e.g., -78 °C) are critical for the Still-Gennari modification to trap the kinetically formed erythro-oxaphosphetane, leading to the (Z)-alkene.[3][8] |
| Solvent | The solvent can influence the solubility and reactivity of the intermediates. Aprotic polar solvents like THF or DME are most commonly used.[5] Protic solvents are generally avoided as they can protonate the carbanion. |
Visualizing the Path to E vs. Z Alkenes
The following diagram illustrates the mechanistic pathways leading to the different stereoisomers.
Caption: Control of E/Z selectivity in the HWE reaction.
Guide 3: Formation of Unexpected Byproducts
The primary byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is a key advantage of this method as it is easily removed during aqueous workup.[4][5][6] However, other side products can sometimes be observed.
Common Byproducts & Their Causes
-
β-Hydroxyphosphonate: If the electron-withdrawing group on the phosphonate is not sufficiently activating, the final elimination step to form the alkene can fail.[4] This results in the isolation of the β-hydroxyphosphonate adduct after quenching the reaction.
-
Solution: This intermediate can often be converted to the desired alkene by treatment with a reagent like diisopropylcarbodiimide (DIC).[4]
-
-
Aldol Products: If the aldehyde can self-condense under basic conditions, aldol side products may form. This is more likely with unhindered aldehydes that can enolize.
-
Solution: Add the aldehyde slowly to the pre-formed phosphonate carbanion solution at a low temperature to ensure it reacts with the carbanion before it has a chance to undergo self-condensation.
-
-
Products from Phosphonate Alkylation: Since phosphonate carbanions are nucleophilic, they can be alkylated if an alkyl halide is present.[4]
-
Solution: Ensure all reagents and solvents are free from alkyl halide impurities. This is particularly relevant during the synthesis of the phosphonate reagent itself via the Michaelis-Arbuzov reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
The HWE reaction has two primary advantages. First, the phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently with a wider array of aldehydes and ketones, including sterically hindered ones.[3][10] Second, the dialkylphosphate byproduct is water-soluble, making product purification significantly easier, often requiring just a simple aqueous extraction rather than chromatography to remove the triphenylphosphine oxide generated in Wittig reactions.[2][4][5][6]
Q2: How do I prepare the phosphonate ester needed for the HWE reaction?
Phosphonate esters are typically synthesized via the Michaelis-Arbuzov reaction.[5][6] This reaction involves the treatment of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide (e.g., ethyl bromoacetate). The reaction is often performed neat or in a high-boiling solvent and driven to completion by heating.
Q3: What are the best general conditions to start with for a new HWE reaction?
A reliable starting point is to use 1.1-1.2 equivalents of sodium hydride (NaH) as the base and 1.1 equivalents of the phosphonate ester in anhydrous tetrahydrofuran (THF).[1] The reaction is typically initiated by deprotonating the phosphonate at 0 °C for 30-60 minutes, followed by the slow addition of the aldehyde or ketone (1.0 equivalent). The reaction is then allowed to warm to room temperature and stirred until completion.[1]
Q4: My substrate is sensitive to strong bases like NaH. What are my options?
For base-sensitive substrates, the Masamune-Roush conditions are highly recommended.[4][5][6] These conditions utilize a milder base system, typically LiCl and an amine base like DBU or triethylamine, which can effectively promote the reaction without degrading sensitive functional groups.
Q5: How can I purify my product if the aqueous workup is insufficient?
While the aqueous workup removes the bulk of the phosphate byproduct, residual impurities or side products may require further purification. Standard flash column chromatography on silica gel is typically effective for purifying the resulting alkene.
Experimental Protocols
Protocol 1: Standard (E)-Selective HWE Olefination
This protocol describes a general procedure for the (E)-selective olefination of an aldehyde with triethyl phosphonoacetate.
Workflow Diagram
Caption: Step-by-step workflow for a standard HWE reaction.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add triethyl phosphonoacetate (1.1 eq.).
-
Solvent Addition: Add anhydrous THF to dissolve the phosphonate (to a concentration of approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the resulting slurry at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed.
-
Carbonyl Addition: In a separate flask, dissolve the aldehyde (1.0 eq.) in a small amount of anhydrous THF. Add this solution dropwise to the phosphonate carbanion slurry at 0 °C via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench and Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with EtOAc.
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure (E)-alkene.[1]
Protocol 2: Troubleshooting Poor Yield - Optimizing Base and Temperature
If a standard protocol gives a low yield, this experiment can help determine if deprotonation or reaction temperature is the issue.
-
Set up Parallel Reactions: Prepare three small-scale reactions (A, B, and C) in parallel under an inert atmosphere.
-
Reaction A (Baseline): Follow the standard protocol exactly as described above (NaH, 0 °C to RT).
-
Reaction B (Stronger Base/Low Temp): Use LiHMDS (1.0 M in THF, 1.2 eq.) as the base. Add the base at -78 °C, stir for 30 minutes, then add the aldehyde and allow the reaction to slowly warm to room temperature.
-
Reaction C (Standard Base/Higher Temp): Use NaH (1.2 eq.) as in the standard protocol, but after adding the aldehyde at 0 °C, gently heat the reaction to 40 °C and maintain for several hours.
-
Analysis: Monitor all three reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h). Compare the consumption of starting material and formation of the product to identify the most effective conditions. This systematic approach allows for a logical diagnosis of the reaction's limitations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
Technical Support Center: Troubleshooting Low Reactivity of Diethyl ((phenylsulfonyl)methyl)phosphonate
Welcome to the technical support center for Diethyl ((phenylsulfonyl)methyl)phosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured in a question-and-answer format to directly address the challenges you may encounter, particularly concerning low reactivity in the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: My Horner-Wadsworth-Emmons reaction using this compound is sluggish or not proceeding to completion. What are the primary factors I should investigate?
Low reactivity in this specific Horner-Wadsworth-Emmons (HWE) reaction is a common issue that can often be traced back to a few key parameters. The unique electronic nature of the phenylsulfonyl group, while beneficial for many reasons, necessitates careful consideration of your reaction setup. Here is a logical workflow to diagnose the problem:
Caption: A stepwise workflow for troubleshooting low reactivity.
-
Reagent and Substrate Integrity: Before delving into reaction parameters, ensure the integrity of your starting materials. This compound is a solid and should be fully characterized. Similarly, confirm the purity of your aldehyde or ketone, as impurities can inhibit the reaction.
-
Base Selection and Stoichiometry: This is the most critical factor. The acidity of the α-proton in this compound is significantly increased by the presence of both the phosphonate and the phenylsulfonyl groups. However, incomplete deprotonation is a frequent cause of low yields.
-
Reaction Conditions: The choice of solvent and temperature plays a crucial role in the solubility of the generated phosphonate anion and the overall reaction rate.
-
Steric Hindrance: The steric environment of your carbonyl compound can dramatically affect the rate of the nucleophilic attack by the phosphonate carbanion.
The subsequent questions in this guide will delve into each of these areas in greater detail.
Q2: How do I select the appropriate base for the deprotonation of this compound?
The selection of a suitable base is paramount for a successful Horner-Wadsworth-Emmons reaction. The base must be strong enough to quantitatively deprotonate the phosphonate, but not so strong as to induce unwanted side reactions.
Table 1: Guide to Base Selection for this compound
| Base | pKa of Conjugate Acid (in DMSO) | Typical Conditions | Suitability and Commentary |
| Sodium Hydride (NaH) | ~36 | THF or DME, 0 °C to RT | Often the first choice. It is a strong, non-nucleophilic base that provides irreversible deprotonation. Ensure the NaH is fresh and washed to remove mineral oil. |
| n-Butyllithium (n-BuLi) | ~50 | THF, -78 °C | Highly effective but can be problematic. Its high basicity can lead to side reactions with other functional groups on your substrate. Use with caution and at low temperatures. |
| Lithium diisopropylamide (LDA) | ~36 | THF, -78 °C | A strong, non-nucleophilic base that is excellent for generating the phosphonate anion at low temperatures. |
| Potassium tert-butoxide (KOtBu) | ~32 | THF or t-BuOH, RT | A strong, hindered base that is often effective. Can be a good alternative to NaH. |
| DBU with LiCl | DBUH⁺: ~12 | MeCN, RT | Masamune-Roush conditions. [1] This milder system is ideal for base-sensitive substrates that may degrade with stronger bases. The lithium cation acts as a Lewis acid to facilitate the reaction. |
Expert Recommendation: Start with sodium hydride (NaH) in anhydrous THF at 0 °C for 30 minutes to generate the phosphonate anion, followed by the addition of your carbonyl compound. If your substrate is base-sensitive, the Masamune-Roush conditions (DBU/LiCl) are an excellent alternative.
Q3: My reaction is still slow even with a strong base. How can I optimize the reaction conditions?
If deprotonation is not the issue, the subsequent steps of the HWE reaction—nucleophilic attack and elimination—may be the rate-limiting factors. Here, solvent and temperature are your key variables.
Solvent Effects:
-
Aprotic Polar Solvents are Preferred: Tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME) are the most commonly used solvents. They are effective at solvating the phosphonate anion and the reaction intermediates.
-
Avoid Protic Solvents: Solvents like ethanol or methanol will protonate the phosphonate carbanion, inhibiting the reaction.
Temperature Optimization:
-
Initial Deprotonation: This is typically performed at 0 °C or -78 °C to control the exothermic reaction and prevent side reactions.
-
Reaction with the Carbonyl: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene, and this selectivity is often enhanced at higher temperatures due to the reversibility of the initial addition step.[2] If your reaction is sluggish at low temperatures, allowing it to slowly warm to room temperature or even gently heating it (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to track the consumption of starting material.
Experimental Protocol: General Procedure for the HWE Reaction
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q4: I am reacting this compound with a sterically hindered ketone, and the yield is very low. What strategies can I employ to overcome this steric hindrance?
Steric hindrance is a significant challenge in the Horner-Wadsworth-Emmons reaction, particularly when using ketones as substrates. The bulky phosphonate carbanion may struggle to approach the electrophilic carbonyl carbon.
Caption: Decision-making flowchart for reactions with sterically hindered ketones.
Strategies to Improve Yields with Hindered Substrates:
-
Increase Reaction Temperature: As mentioned previously, increasing the thermal energy of the system can help overcome the activation barrier imposed by steric repulsion. Refluxing the reaction in THF or switching to a higher-boiling solvent like DME or toluene can be effective.
-
Modify the Phosphonate Reagent: While this compound is quite reactive, in extreme cases of steric hindrance, you might consider synthesizing a phosphonate with smaller ester groups (e.g., dimethyl instead of diethyl) to reduce the steric bulk of the nucleophile.
-
Consider Alternative Olefination Methods: If the Horner-Wadsworth-Emmons reaction consistently fails, other olefination reactions might be more suitable for highly hindered systems. The Julia-Kocienski olefination , which also utilizes a sulfone-stabilized carbanion but follows a different mechanistic pathway, is often successful where the HWE reaction is not.
Q5: Are there any known side reactions involving the phenylsulfonyl group that could be contributing to the low yield?
While the phenylsulfonyl group is generally robust under HWE conditions, its reactivity should not be completely discounted, especially when using very strong bases or elevated temperatures for prolonged periods.
-
Potential for Desulfonylation: In some contexts, aryl sulfones can undergo desulfonylation reactions, particularly in the presence of transition metal catalysts or under strongly reductive conditions. While less common in the HWE reaction, if you are employing harsh conditions, this could be a minor decomposition pathway.
-
Base-Induced Elimination/Rearrangement: While not widely reported for this specific reagent in HWE reactions, strong bases can potentially interact with the aromatic ring or other parts of the molecule, leading to unforeseen side products.
If you suspect side reactions are occurring, it is crucial to analyze your crude reaction mixture by LC-MS or NMR to identify any major byproducts. This information can provide valuable clues about the undesired reaction pathways.
In-depth Technical Insights
The enhanced acidity of the α-protons in this compound is a direct consequence of the combined electron-withdrawing effects of the phosphonate and phenylsulfonyl groups. The resulting carbanion is highly stabilized through resonance, delocalizing the negative charge onto the oxygen atoms of both the phosphonate and sulfonyl moieties. This high degree of stabilization makes the carbanion less basic and more nucleophilic than the ylides used in the Wittig reaction.[2][3]
The Horner-Wadsworth-Emmons reaction proceeds through a series of reversible steps leading to the formation of an oxaphosphetane intermediate, which then irreversibly collapses to form the alkene and a water-soluble phosphate byproduct.[2][4] The stereochemical outcome is generally governed by thermodynamic control, favoring the more stable (E)-alkene.
References
Technical Support Center: Purifying Olefination Products from Diethyl ((phenylsulfonyl)methyl)phosphonate
Welcome to the technical support guide for the purification of olefination products derived from Diethyl ((phenylsulfonyl)methyl)phosphonate. This reagent is a cornerstone for synthesizing vinyl sulfones via the Horner-Wadsworth-Emmons (HWE) reaction, a powerful tool in modern organic synthesis.[1][2] However, isolating the desired alkene product in high purity can present unique challenges. This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate the purification process effectively, ensuring the integrity of your final compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of vinyl sulfone products.
Question 1: After quenching my reaction, the crude ¹H NMR is very complex. I'm not sure if the reaction worked and I don't know where to begin with purification.
Answer: This is a very common scenario. The complexity often arises from the presence of the water-soluble phosphate byproduct, unreacted starting materials, and potentially diastereomeric intermediates.
Causality & Solution: The primary byproduct of the Horner-Wadsworth-Emmons reaction is a dialkyl phosphate salt (in this case, diethyl phosphate), which is highly polar and readily soluble in water.[3][4] Your first and most crucial step should be a thorough aqueous work-up. This will remove the majority of the phosphate byproduct, dramatically simplifying your crude mixture and making subsequent purification steps more manageable.
-
Actionable Advice: Perform a liquid-liquid extraction. Partition your crude reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous solution (e.g., saturated sodium bicarbonate, brine). Wash the organic layer multiple times (at least 2-3 times) with water and then brine to ensure complete removal of the phosphate. The clarity of your subsequent NMR spectrum will validate this step's effectiveness.
Question 2: My product is an oil that won't crystallize, and it co-elutes with one of the starting materials during column chromatography. How can I improve my separation?
Answer: Co-elution is a frequent challenge, especially when the polarity of the product and impurities are similar. Optimizing your chromatography conditions is key.
Causality & Solution: The phenyl sulfone group imparts significant polarity to the product molecule.[1] If your starting aldehyde is non-polar, it will have a much higher Rf. If your starting aldehyde is also aromatic and polar, its Rf may be very close to your vinyl sulfone product. The solution lies in systematically adjusting the polarity of your mobile phase to exploit subtle differences in affinity for the stationary phase (silica gel).
-
Actionable Advice:
-
Systematic TLC Analysis: Before committing to a column, run a series of TLCs with varying solvent systems. Start with a low-polarity system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity. See the table below for starting points.
-
Use a Shallow Gradient: When running the column, use a very shallow gradient of the optimal solvent system identified by TLC. A slow, gradual increase in polarity often resolves closely eluting spots.
-
Consider Alternative Solvents: If ethyl acetate/hexane systems fail, consider solvent systems with different selectivities, such as Dichloromethane/Hexanes or Diethyl Ether/Hexanes.[5]
-
Table 1: Suggested Starting Solvent Systems for Flash Chromatography
| Product Polarity Estimate | Starting Eluent System (v/v) | Notes |
| Low (e.g., alkyl chains) | 5-10% Ethyl Acetate / Hexanes | Increase EtOAc % slowly. |
| Medium (e.g., aromatic rings) | 15-30% Ethyl Acetate / Hexanes | A common starting point for many vinyl sulfones.[1] |
| High (e.g., polar functional groups) | 40-60% Ethyl Acetate / Hexanes | May require a more polar co-solvent like methanol in small amounts (0.5-1%). |
Question 3: My vinyl sulfone product appears to be decomposing on the silica gel column. Is this possible and what can I do?
Answer: Yes, decomposition on silica gel can occur, although sulfones are generally robust functional groups.[1] The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.
Causality & Solution: Vinyl sulfones are Michael acceptors. The slightly acidic surface of silica gel can activate the alkene, making it susceptible to nucleophilic attack by trace water or other nucleophiles, or potentially catalyze polymerization/decomposition.
-
Actionable Advice:
-
Neutralize the Silica: Prepare a slurry of your silica gel in your starting eluent and add 1% triethylamine (v/v) relative to the solvent volume. This neutralizes the acidic sites on the silica surface.
-
Use Alumina: Consider using neutral alumina as your stationary phase instead of silica gel.
-
Work Quickly: Do not let the product sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
-
Section 2: Purification Workflow & Logic
The following diagram outlines a general workflow for the purification of olefination products.
Caption: General purification workflow.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a phosphonate reagent like this for purification compared to a traditional Wittig reagent? The primary advantage is the nature of the byproduct. The HWE reaction generates a water-soluble phosphate salt, which is easily removed with an aqueous wash.[3][6] In contrast, the standard Wittig reaction produces triphenylphosphine oxide, a notoriously difficult-to-remove, non-polar, and often crystalline byproduct that frequently requires careful column chromatography for separation.
Q2: Should I choose column chromatography, recrystallization, or distillation for my final purification step? This decision depends entirely on the physical properties of your product.
-
Recrystallization: This is the preferred method for solid products as it can be highly effective at removing small amounts of impurities to yield material of very high purity.[7]
-
Column Chromatography: This is the most versatile and common method, applicable to both oils and solids, and is excellent for separating components with different polarities.[8]
-
Distillation: This is suitable only for thermally stable, low-molecular-weight liquid products. High-vacuum distillation (e.g., Kugelrohr) can be effective for removing non-volatile impurities.[8]
Q3: Are there any specific safety hazards associated with the vinyl sulfone products? Yes. Some low-molecular-weight vinyl sulfones have been reported to be lachrymatory (tear-inducing) and vesicant (blistering agents).[9] As a class, vinyl sulfones are potent Michael acceptors and should be handled with caution. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: My product is a crystalline solid. What's a good general strategy for recrystallization? The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7][10]
-
Solvent Screening: Test solubility in small vials with various solvents (e.g., hexanes, ethyl acetate, isopropanol, ethanol, toluene).
-
Single Solvent Method: If you find a suitable single solvent, dissolve your crude product in the minimum amount of boiling solvent. If there are insoluble impurities, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Two-Solvent Method: If no single solvent is ideal, use a solvent pair. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.
Section 4: Key Experimental Protocols
Protocol 1: Standard Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or deionized water, monitoring for any gas evolution or exotherm.
-
Transfer the entire mixture to a separatory funnel.
-
Add an organic solvent for extraction (e.g., ethyl acetate). Use a volume roughly equal to the aqueous volume.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer sequentially with deionized water (2x) and then saturated aqueous brine (1x). This ensures the removal of the phosphate byproduct.[3]
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column for your sample amount (typically a 100:1 to 50:1 ratio of silica weight to crude product weight). Pack the column with silica gel as a slurry in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis. A typical gradient might go from 5% to 10% to 20% ethyl acetate in hexanes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Buy this compound | 56069-39-7 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.ualberta.ca [chem.ualberta.ca]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Dialkylphosphate Byproduct Removal in HWE Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of dialkylphosphate byproducts from their reaction mixtures. As chemists, we understand that while the HWE reaction is a powerful tool for alkene synthesis, efficient purification is paramount for downstream success. This document provides in-depth, field-proven insights and detailed protocols to ensure you obtain clean, byproduct-free products.
Frequently Asked Questions (FAQs)
Q1: What is the dialkylphosphate byproduct and how is it formed?
The Horner-Wadsworth-Emmons (HWE) reaction synthesizes an alkene by reacting a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and a dialkylphosphate salt as a byproduct.[1][3] The structure of this byproduct is determined by the alkyl groups on the starting phosphonate reagent (e.g., diethyl phosphonate yields a diethyl phosphate salt).
To illustrate this, the generalized mechanism is shown below:
Caption: Simplified HWE reaction mechanism.
Q2: Why is the water solubility of the dialkylphosphate byproduct a key advantage?
One of the primary advantages of the HWE reaction over the classic Wittig reaction is the nature of its phosphorus-containing byproduct.[2][4] Unlike the triphenylphosphine oxide produced in Wittig reactions, which is often crystalline, sparingly soluble in many solvents, and notoriously difficult to remove without chromatography, the dialkylphosphate salt from an HWE reaction is highly water-soluble.[5][6] This property allows for its straightforward removal from the desired organic product through a simple aqueous extractive workup.[5][7]
Q3: What factors can complicate the removal of the dialkylphosphate byproduct?
While typically easy to remove, certain conditions can lead to purification challenges:
-
Insufficient Water during Workup: If the volume of the aqueous phase is too low, it may become saturated with the phosphate salt, preventing complete extraction from the organic layer.
-
Choice of Base Cation: The cation from the base used for deprotonation (e.g., Na⁺, K⁺, Li⁺) forms a salt with the phosphate byproduct. These salts can have differing solubilities in mixed aqueous-organic systems.
-
Formation of Emulsions: Certain reaction mixtures, particularly those with amphiphilic molecules, can form stable emulsions during extraction, trapping the byproduct in the organic phase.
-
Highly Polar Products: If your desired alkene is highly polar, it may have some solubility in the aqueous layer, while the phosphate salt may have residual solubility in the organic layer, leading to cross-contamination.
Troubleshooting Guide: Isolating Your Product
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
Issue 1: My crude NMR shows significant phosphate byproduct after a standard aqueous workup.
This is the most common issue and often stems from incomplete extraction. The characteristic signal for the P-OCH₂ protons of a diethyl phosphate byproduct typically appears as a multiplet around 4.0 ppm in the ¹H NMR spectrum, which can sometimes overlap with product signals.
Causality Analysis: The partitioning coefficient of the phosphate salt between the organic and aqueous phases is finite. If the aqueous phase is saturated or if the organic solvent has a high affinity for the salt, a single extraction will be insufficient.
Solutions:
-
Repeat the Aqueous Wash: Wash the organic layer two to three more times with deionized water or a saturated brine solution. Brine can help break up emulsions and "salt out" organic components from the aqueous phase, improving separation.
-
Increase the Wash Volume: Use a larger volume of water for each wash (e.g., equal to the volume of the organic phase).
-
Back-Extraction: If your product has low to moderate polarity, you can back-extract the combined aqueous washes with a small amount of fresh organic solvent to recover any product that may have partitioned into the water.
Caption: Workflow for an effective extractive workup.
Issue 2: I used a lithium base (e.g., LDA, n-BuLi) or the Masamune-Roush conditions (DBU/LiCl), and the phosphate byproduct is difficult to remove.
Lithium dialkylphosphate salts can exhibit higher solubility in ethereal solvents like THF or diethyl ether compared to their sodium or potassium counterparts.[8][9] If your reaction is performed in THF, the lithium phosphate byproduct may remain partially dissolved in the organic phase even after adding water.
Causality Analysis: The smaller, harder lithium cation (Li⁺) forms a tighter ion pair with the phosphate anion, reducing its polarity and increasing its solubility in organic solvents. Lithium chloride (LiCl), used in Masamune-Roush conditions, is also soluble in THF and other polar organic solvents.[10][11]
Solutions:
-
Solvent Swap: Before the aqueous workup, remove the THF or other ethereal solvent under reduced pressure. Redissolve the residue in a less polar, water-immiscible solvent like ethyl acetate or dichloromethane. The lithium phosphate salt is significantly less soluble in these solvents and will preferentially partition into the aqueous phase during washing.
-
Dilute with Water and Brine: After quenching the reaction, add a significant volume of water and saturated brine. This will create a more polar aqueous phase that can more effectively extract the lithium salts.
Issue 3: My product is base-sensitive, and aqueous workups are causing decomposition. How can I remove the phosphate byproduct under non-aqueous conditions?
For highly sensitive substrates, avoiding water and basic conditions is critical.
Causality Analysis: Standard workups can expose sensitive functional groups to water and potentially basic residues, leading to hydrolysis, elimination, or other side reactions.
Solutions:
-
Direct Precipitation (for non-polar products):
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Add a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether.
-
The more polar phosphate salt will often precipitate out of solution.
-
Filter the mixture through a plug of silica gel or celite, washing with the non-polar solvent. The non-polar product will elute, while the salt remains on the solid support.
-
-
Silica Gel Chromatography: While the goal is often to avoid chromatography, it remains a reliable method. The dialkylphosphate byproduct is highly polar and will typically stick to the baseline of a silica gel column. Elute your less polar product with an appropriate solvent system (e.g., ethyl acetate/hexanes).
Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup for HWE Reactions
This protocol is suitable for most HWE reactions where sodium or potassium bases are used.
-
Quench the Reaction: Cool the reaction mixture to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution until the reaction is neutralized.
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an equal volume of an organic solvent (e.g., ethyl acetate, CH₂Cl₂) and deionized water.
-
Extract: Shake the funnel vigorously and allow the layers to separate. Drain the organic layer.
-
Wash: Wash the organic layer two more times with deionized water, followed by one wash with saturated brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Modified Workup for Reactions Involving Lithium Salts
This protocol is optimized for reactions run with lithium bases or additives like LiCl in THF.
-
Remove THF: After quenching the reaction with saturated aqueous NH₄Cl, remove the bulk of the THF solvent using a rotary evaporator.
-
Redissolve: Dissolve the resulting residue in a volume of ethyl acetate approximately 2-3 times the initial volume of THF.
-
Aqueous Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash thoroughly with deionized water (3x) and then with saturated brine (1x).
-
Dry and Concentrate: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the product, now free of lithium salts.
Data Summary: Byproduct Salt Properties
| Byproduct Salt | Cation | Typical Organic Solvent (Reaction) | Aqueous Solubility | Notes |
| Sodium Diethyl Phosphate | Na⁺ | THF, DME | Very High | Generally easy to remove with a standard aqueous workup.[12] |
| Potassium Diethyl Phosphate | K⁺ | THF, DME | Very High | Similar to the sodium salt; easily extracted into water.[13] |
| Lithium Diethyl Phosphate | Li⁺ | THF, Diethyl Ether | High | Can exhibit problematic solubility in ethereal solvents, requiring modified workup.[8][9] |
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. alfachemic.com [alfachemic.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Stereoselectivity in the Horner-Wadsworth-Emmons Reaction
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling the stereochemical outcome of this powerful olefination reaction, with a specific focus on the influence of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the Horner-Wadsworth-Emmons (HWE) reaction?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical process that produces an alkene (olefin) from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] A significant advantage over the related Wittig reaction is that the byproduct is a water-soluble dialkylphosphate salt, which simplifies product purification considerably.[3][4] The phosphonate carbanions used are typically more nucleophilic than their phosphonium ylide counterparts, allowing for reactions with a wider variety of carbonyl compounds, including hindered ketones.[3][5]
Q2: What is the primary effect of temperature on the stereoselectivity (E/Z ratio) of the HWE reaction?
Temperature is a critical parameter for controlling the stereochemical outcome. As a general rule, higher reaction temperatures (e.g., room temperature or above) favor the formation of the thermodynamically more stable (E)-alkene.[1][6] Conversely, lower temperatures (e.g., -78 °C) can favor the formation of the kinetically controlled (Z)-alkene, particularly when specific reagents are used.[7][8][9]
Q3: Why do higher temperatures favor the (E)-alkene?
The formation of the (E)-alkene is a result of thermodynamic control.[10][11] The initial nucleophilic addition of the phosphonate carbanion to the aldehyde is reversible.[9][12] At higher temperatures, the intermediates have sufficient energy to equilibrate to the most stable arrangement before the final, irreversible elimination step occurs. The transition state leading to the (E)-alkene is sterically less hindered and therefore lower in energy, making it the favored thermodynamic product.[3][13]
Q4: How can I favor the formation of the (Z)-alkene?
To obtain the (Z)-alkene, the reaction must be under kinetic control, meaning the faster-forming product is trapped before it can equilibrate to the more stable thermodynamic product.[10][14] This is achieved by:
-
Low Temperatures: Running the reaction at very low temperatures, typically -78 °C, reduces the rate of reversal of the initial addition step.[9][15]
-
Still-Gennari Modification: This set of conditions is specifically designed for (Z)-selectivity. It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether (e.g., 18-crown-6) in THF.[1][5] The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, making it faster than the equilibration process, thus locking in the kinetic (Z)-geometry.[1][16]
Q5: Besides temperature, what other factors influence stereoselectivity?
While temperature is crucial, it works in concert with other factors:
-
Phosphonate Structure: The steric bulk of the phosphonate ester groups can enhance (E)-selectivity.[3] As mentioned, electron-withdrawing groups on the phosphonate are key for the Still-Gennari (Z)-selective protocol.[1][16]
-
Base and Cation: The choice of base and its corresponding metal cation significantly impacts selectivity. Lithium and sodium bases (e.g., n-BuLi, NaH) tend to promote (E)-alkene formation, whereas potassium bases under crown ether conditions favor the (Z)-isomer.[1][6]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde generally leads to higher (E)-stereoselectivity.[1]
Troubleshooting Guide: Optimizing E/Z Selectivity
This guide addresses common issues encountered when trying to control the stereochemical outcome of the HWE reaction.
| Problem/Question | Possible Cause(s) | Suggested Solution(s) |
| Poor (E)-Selectivity (Contamination with (Z)-isomer) | Reaction temperature is too low. This prevents the intermediates from fully equilibrating to the thermodynamically favored state. | Increase the reaction temperature. Allow the reaction to stir at room temperature (23 °C) or gently warm it.[1][6] Always perform a temperature scout to find the optimal conditions. |
| Potassium-based reagents were used. Conditions like KHMDS/18-crown-6 are specifically designed to promote (Z)-selectivity. | Switch to a sodium or lithium base. Common choices for high (E)-selectivity include NaH in THF or DME, or Masamune-Roush conditions (LiCl with an amine base like DBU).[2][6] | |
| The phosphonate reagent has strong electron-withdrawing groups. This accelerates the elimination step, favoring the kinetic product. | Use a standard phosphonate reagent, such as diethyl- or dimethylphosphonoacetate.[6] | |
| Poor (Z)-Selectivity (Contamination with (E)-isomer) | Reaction temperature is too high. The reaction is likely operating under thermodynamic control, allowing equilibration to the more stable (E)-alkene. | Maintain a strictly low temperature (e.g., -78 °C) throughout the addition and reaction time.[7][8] Quench the reaction at low temperature before allowing it to warm. |
| Incorrect reagents for (Z)-selectivity. Standard phosphonates and sodium/lithium bases inherently favor the (E)-product. | Employ the Still-Gennari modification: Use a phosphonate with electron-withdrawing groups (e.g., a bis(trifluoroethyl)phosphonate) with KHMDS and 18-crown-6 in THF at -78 °C.[1][5] | |
| Slow warming during workup. One study found that even the rate of warming after the reaction can impact the final E/Z ratio. A rapid quench and workup can preserve the kinetic product.[7][8] | Quench the reaction mixture by transferring it to a separate flask containing the quenching solution at a controlled temperature, rather than slowly warming the reaction vessel.[7][8] | |
| Low or No Reaction Yield at Low Temperature | The activation energy barrier is not being overcome. While low temperature is needed for kinetic control, some reactions may be too sluggish. | Ensure the phosphonate carbanion is fully formed before adding the aldehyde. Consider a slight, controlled increase in temperature after the aldehyde addition (e.g., from -78 °C to -45 °C) for a set period before quenching.[5] This can be a delicate balance requiring careful optimization. |
Mechanistic Overview: Kinetic vs. Thermodynamic Control
The stereochemical outcome of the HWE reaction is a classic example of kinetic versus thermodynamic control.[10][17] The key is the reversibility of the intermediate oxaphosphetane formation.
Caption: Kinetic vs. Thermodynamic pathways in the HWE reaction.
-
Kinetic Control (Low Temperature): The reaction proceeds through the lowest activation energy transition state to form the kinetic product precursor, which rapidly eliminates to the (Z)-alkene. At low temperatures, the reverse reaction is slow, trapping this outcome.[9][14]
-
Thermodynamic Control (Higher Temperature): At higher temperatures, all initial addition steps become reversible. The system has enough energy to overcome the higher activation barrier to form the more stable (E)-alkene precursor. Because this intermediate is lower in energy, it accumulates at equilibrium before irreversible elimination.[1][12]
Experimental Protocols
Protocol 1: General Procedure for (E)-Alkene Synthesis (Thermodynamic Control)
This protocol is designed to maximize the yield of the thermodynamically favored (E)-alkene.
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C. Add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents) dropwise via syringe.
-
Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Aldehyde Addition: Cool the resulting clear or slightly cloudy solution back to 0 °C. Add the aldehyde (1.0 equivalent), either neat or as a solution in THF, dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[1]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Still-Gennari Protocol for (Z)-Alkene Synthesis (Kinetic Control)
This protocol is a specific modification designed to favor the kinetically controlled (Z)-alkene.[5]
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the (Z)-selective phosphonate (e.g., methyl bis(2,2,2-trifluoroethyl)phosphonoacetate, 1.2 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add potassium hexamethyldisilazide (KHMDS, 1.1 equivalents, typically as a 0.5 M solution in toluene) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) as a solution in cold THF dropwise.
-
Reaction: Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC. It is critical to maintain the low temperature.
-
Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature. Dilute with diethyl ether and water. Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. A study has shown that for some substrates, allowing the reaction to warm from -46 °C to 5 °C over several hours can influence the outcome, highlighting the sensitivity of the system.[5]
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. youtube.com [youtube.com]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. jackwestin.com [jackwestin.com]
- 12. adichemistry.com [adichemistry.com]
- 13. Wittig-Horner Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Z-Selective Horner-Wadsworth-Emmons Reaction [jstage.jst.go.jp]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Navigating Steric Hindrance in Horner-Wadsworth-Emmons Reactions
Welcome to our dedicated technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their olefination strategies and troubleshoot challenges related to steric hindrance. Here, we delve into the nuances of the HWE reaction, offering field-proven insights and practical solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of steric hindrance on the Horner-Wadsworth-Emmons reaction, providing concise, scientifically grounded answers.
Q1: How does steric hindrance on the aldehyde or ketone affect the HWE reaction rate?
A: Steric hindrance on the carbonyl component significantly impacts the rate of the Horner-Wadsworth-Emmons reaction. Aldehydes are generally more reactive than ketones due to less steric congestion around the carbonyl carbon, allowing for easier nucleophilic attack by the phosphonate carbanion.[1] As the steric bulk of the substituents on the aldehyde or ketone increases, the reaction rate tends to decrease. For instance, ketones bearing bulky groups may be unreactive under standard HWE conditions.[1] This is because the rate-limiting step is the nucleophilic addition of the carbanion to the carbonyl, and bulky groups impede this approach.[2]
Q2: What is the general effect of steric bulk on the E/Z stereoselectivity of the HWE reaction?
A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[2][3] Increasing the steric bulk of the aldehyde generally enhances this preference, leading to higher (E)-selectivity.[1][2] This is attributed to the steric interactions in the transition state leading to the oxaphosphetane intermediate. The bulkier groups preferentially adopt an anti-orientation to minimize steric strain, which translates to the (E)-alkene upon elimination.
Q3: How does the structure of the phosphonate reagent influence the reaction outcome, particularly concerning steric hindrance?
A: The steric bulk of the phosphonate ester groups (e.g., changing from dimethyl to diethyl to diisopropyl phosphonate) can influence the stereoselectivity of the reaction.[3] In some cases, bulkier phosphonate esters can lead to increased (E)-selectivity.[3] Furthermore, the substituents on the phosphonate carbanion itself play a critical role. α-branched phosphonates, for example, introduce significant steric hindrance that can affect both the reaction rate and the stereochemical outcome.[2]
Q4: Can the HWE reaction be used to synthesize (Z)-alkenes, and how does steric hindrance play a role in this?
A: Yes, while the classic HWE reaction favors (E)-alkenes, modifications exist to promote the formation of (Z)-alkenes. The most notable is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6).[2] In this case, the reaction kinetics are altered, and the formation of the (Z)-alkene is favored. Steric hindrance can still play a role, and the choice of reactants needs to be carefully considered for optimal (Z)-selectivity.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems encountered during Horner-Wadsworth-Emmons reactions, with a focus on issues arising from steric hindrance.
Problem 1: Low or No Conversion
Symptoms:
-
Starting material (aldehyde/ketone) is largely unconsumed after the reaction.
-
TLC analysis shows only baseline material and starting materials.
Possible Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Highly Hindered Carbonyl | The aldehyde or ketone possesses bulky substituents near the carbonyl group, preventing the approach of the phosphonate carbanion.[1][4] | Increase the reaction temperature to provide more energy to overcome the activation barrier.[2] Consider using a more reactive, less sterically hindered phosphonate ylide if possible. For extremely hindered ketones, alternative olefination methods might be necessary. |
| Insufficiently Nucleophilic Carbanion | The phosphonate carbanion may not be nucleophilic enough to react with a sterically hindered or electronically deactivated carbonyl. Phosphonate-stabilized carbanions are generally more nucleophilic than Wittig ylides but may still struggle with challenging substrates.[2] | Switch to a more reactive phosphonate reagent, for example, one with less electron-withdrawing character on the carbanion if the reaction allows. |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the phosphonate, leading to a low concentration of the active carbanion. | Use a stronger base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).[3][5] Ensure anhydrous conditions, as moisture will quench the base and the carbanion. |
Problem 2: Poor E/Z Selectivity
Symptoms:
-
The product is a mixture of (E) and (Z) isomers, making purification difficult.
-
The desired stereoisomer is the minor product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Substrate/Reagent Combination | The specific combination of a sterically demanding aldehyde and phosphonate can lead to a mixture of stereoisomers. | To favor the (E)-alkene, increase the steric bulk of the aldehyde or the phosphonate ester groups.[2][3] Running the reaction at a higher temperature can also favor the thermodynamically more stable (E)-isomer.[1][2] |
| Reaction Conditions | The choice of base, solvent, and temperature can significantly influence the E/Z ratio.[6] | For enhanced (E)-selectivity, lithium salts are often preferred over sodium or potassium salts.[2] For (Z)-selectivity, employ the Still-Gennari conditions: use a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) in combination with a potassium base (like KHMDS) and a crown ether (18-crown-6) in THF at low temperatures.[2] |
Problem 3: Formation of Side Products
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the desired product and starting materials.
-
Purification is complicated by the presence of impurities with similar polarity to the product.
Possible Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| β-Hydroxyphosphonate Formation | If the electron-withdrawing group on the phosphonate is not sufficiently activating, the intermediate β-hydroxyphosphonate may be stable and not eliminate to form the alkene.[2] | This intermediate can sometimes be isolated and induced to eliminate in a separate step, for example, by reaction with diisopropylcarbodiimide.[2] |
| Base-Sensitive Substrates | If the aldehyde or ketone has other functional groups sensitive to strong bases, side reactions can occur. | Use milder reaction conditions. The Masamune-Roush conditions, which utilize lithium chloride and a milder base like DBU or triethylamine, are suitable for base-sensitive substrates.[2] |
Section 3: Experimental Protocols & Visual Guides
Standard Protocol for an (E)-Selective HWE Reaction
This protocol is a general guideline for a standard Horner-Wadsworth-Emmons reaction designed to favor the formation of the (E)-alkene.
Materials:
-
Phosphonate reagent (e.g., triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Base (e.g., 60% dispersion of NaH in mineral oil)
-
Anhydrous solvent (e.g., THF or DME)
-
Reaction flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: Under an inert atmosphere, add the phosphonate reagent to a flame-dried reaction flask containing anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise.
-
Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is often accompanied by the evolution of hydrogen gas.
-
Addition of Carbonyl: Cool the reaction mixture back to 0 °C and add the aldehyde or ketone dropwise as a solution in the anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the limiting reagent. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography. The dialkylphosphate byproduct is water-soluble and is typically removed during the aqueous workup.[3]
Visualizing the Influence of Steric Hindrance
The following diagram illustrates how steric hindrance in the transition state of the HWE reaction directs the formation of the (E)-alkene.
Caption: Steric hindrance favors the anti-periplanar approach, leading to the (E)-alkene.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting common HWE reaction issues.
Caption: A logical guide to troubleshooting common HWE reaction problems.
References
Masamune-Roush conditions for base-sensitive substrates in HWE reactions
An essential tool in the synthetic chemist's arsenal, the Horner-Wadsworth-Emmons (HWE) reaction, excels at creating carbon-carbon double bonds with a strong preference for the (E)-alkene isomer.[1][2] However, the classical HWE conditions, which often rely on strong bases like sodium hydride (NaH), are incompatible with substrates bearing base-sensitive functional groups such as epoxides, esters, or certain protecting groups. This limitation can lead to side reactions, racemization, or complete decomposition of the starting material.
To address this critical challenge, the Masamune-Roush conditions were developed, providing a milder and highly effective alternative for the olefination of sensitive aldehydes.[3][4][5] This guide serves as a technical support center for researchers employing these conditions, offering in-depth answers to common questions, detailed troubleshooting protocols, and the mechanistic rationale behind the methodology.
Frequently Asked Questions (FAQs)
Q1: What are the Masamune-Roush conditions for the HWE reaction?
The Masamune-Roush conditions are a modification of the HWE reaction that utilizes a combination of a salt, typically anhydrous lithium chloride (LiCl), and a mild amine base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N), in an aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF).[1][3][6] This combination allows for the deprotonation of the phosphonate and subsequent olefination to occur under significantly milder conditions than those required by traditional protocols, making it ideal for base-sensitive substrates.[4][5][7]
Q2: What is the specific role of lithium chloride (LiCl) in the reaction?
While the precise mechanism is subject to ongoing study, LiCl is believed to play a multifaceted role:
-
Lewis Acid Activation: The lithium cation (Li⁺) coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the phosphonate carbanion.
-
Accelerated Deprotonation: By interacting with the phosphonate, LiCl can lower the pKa of the α-proton, facilitating its removal by the mild amine base.
-
Intermediate Stabilization: LiCl is thought to promote the formation of a stable, chelated oxaphosphetane intermediate. This chelation helps to lock the intermediate in a conformation that, upon elimination, preferentially leads to the thermodynamically favored (E)-alkene.[3]
Q3: Why is a mild amine base like DBU or triethylamine used?
The choice of a mild amine base is the cornerstone of this method's utility for sensitive substrates. Bases like DBU (pKa of conjugate acid ≈ 13.5 in MeCN) or Et₃N (pKa of conjugate acid ≈ 10.7 in H₂O) are strong enough to deprotonate the stabilized phosphonate ester but are significantly less harsh than bases like NaH or alkoxides. This prevents unwanted side reactions such as enolization, epimerization, or degradation of the substrate.[1][8]
Q4: When should I choose Masamune-Roush conditions over other HWE modifications?
Masamune-Roush conditions are the preferred method when your aldehyde substrate contains functional groups that are unstable in the presence of strong bases. This includes, but is not limited to:
-
Aldehydes with adjacent chiral centers prone to epimerization.
-
Substrates containing esters, lactones, or other hydrolyzable groups.
-
Molecules with sensitive protecting groups.
-
α-Keto or β-alkoxycarbonyl phosphonates.[7]
For achieving high (Z)-selectivity, the Still-Gennari modification, which uses electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl esters) and strong, non-coordinating bases, would be the appropriate choice.[9][10][11]
Q5: What is the expected stereoselectivity of the Masamune-Roush reaction?
Similar to the standard HWE reaction, the Masamune-Roush conditions overwhelmingly favor the formation of the (E)-alkene, often with excellent selectivity (>95:5 E:Z).[4][12] This is a result of the reaction proceeding under thermodynamic control, where the intermediates can equilibrate to the more stable anti-oxaphosphetane, which subsequently eliminates to form the (E)-product.[10]
Troubleshooting Guide
This section addresses common problems encountered during the application of Masamune-Roush conditions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Wet Reagents: LiCl is highly hygroscopic. Water will quench the phosphonate carbanion. 2. Base Inefficiency: The amine base may be old or of poor quality. 3. Insufficient Reactivity: The phosphonate may not be acidic enough for deprotonation by the mild base. | 1. Dry LiCl: Flame-dry the LiCl under vacuum immediately before use.[3] Ensure solvent is anhydrous. 2. Use Fresh Base: Use freshly opened or distilled DBU/Et₃N. 3. Increase Temperature: Slowly warm the reaction from 0 °C to room temperature. If the phosphonate is not sufficiently activated (e.g., lacks an α-ester), this method may not be suitable. |
| Poor (E:Z) Selectivity | 1. Reaction Temperature Too Low: Insufficient thermal energy may prevent the intermediates from fully equilibrating to the thermodynamically favored anti-conformation. 2. Incorrect Solvent: The solvent can influence the aggregation and reactivity of the lithium intermediates. | 1. Adjust Temperature: While often started at low temperatures, allowing the reaction to warm to room temperature can improve (E)-selectivity.[1] 2. Solvent Screen: Acetonitrile is the most common and effective solvent, but THF can also be used. |
| Substrate Decomposition | 1. Base is Too Strong: For exceptionally sensitive substrates, even DBU might be too basic. 2. Prolonged Reaction Time: Leaving the substrate in the basic reaction mixture for too long can lead to degradation. | 1. Use a Weaker Base: Consider using triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) instead of DBU.[13] 2. Monitor Reaction Closely: Follow the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed. |
| Formation of Side Products | 1. Aldehyde Self-Condensation: If deprotonation of the phosphonate is slow, the base may catalyze an aldol reaction with the aldehyde starting material. | 1. Reverse Addition: Try adding the base slowly to the mixture of the aldehyde, phosphonate, and LiCl. This ensures the aldehyde is consumed by the ylide as it is formed. 2. Lower Initial Temperature: Start the reaction at -15 °C or 0 °C before allowing it to warm.[3] |
// Branches from Start low_yield [label="Low or No Yield"]; poor_selectivity [label="Poor E:Z Selectivity"]; decomposition [label="Substrate Decomposition"];
start -> low_yield; start -> poor_selectivity; start -> decomposition;
// Low Yield Path q_reagents [label="Are reagents anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_dry [label="Solution: Flame-dry LiCl under vacuum. Use anhydrous solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q_base [label="Is the base fresh?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_base [label="Solution: Use freshly distilled amine base.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Solution: Increase reaction temperature to RT.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
low_yield -> q_reagents; q_reagents -> sol_dry [label="No"]; q_reagents -> q_base [label="Yes"]; q_base -> sol_base [label="No"]; q_base -> sol_temp [label="Yes"];
// Poor Selectivity Path q_temp [label="Was reaction run at RT?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_warm [label="Solution: Allow reaction to warm to RT to ensure equilibration.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution: Confirm use of MeCN or THF.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
poor_selectivity -> q_temp; q_temp -> sol_warm [label="No"]; q_temp -> sol_solvent [label="Yes"];
// Decomposition Path q_base_strength [label="Is substrate highly sensitive?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_weaker_base [label="Solution: Switch from DBU to Et3N or DIPEA.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_monitor [label="Solution: Monitor reaction by TLC and quench immediately upon completion.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
decomposition -> q_base_strength; q_base_strength -> sol_weaker_base [label="Yes"]; q_base_strength -> sol_monitor [label="No"]; } Caption: Troubleshooting workflow for common Masamune-Roush issues.
Proposed Reaction Mechanism
The diagram below illustrates the widely accepted pathway for the Masamune-Roush HWE reaction, highlighting the key roles of LiCl and the mild amine base.
// Workflow {Phosphonate, Reagents} -> Deprotonation; {Aldehyde, Reagents} -> Activation; {Deprotonation, Activation} -> Attack; Attack -> Chelation; Chelation -> Elimination; Elimination -> {Alkene, Byproduct}; } Caption: Proposed mechanism of the Masamune-Roush HWE reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the olefination of a base-sensitive aldehyde using Masamune-Roush conditions. Molar equivalents and reaction times may require optimization for specific substrates.
Reagents & Equipment:
-
Anhydrous Lithium Chloride (LiCl)
-
Phosphonate Ester (e.g., Triethyl phosphonoacetate) (1.5 equiv)
-
Base-sensitive Aldehyde (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, syringe, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry a round-bottom flask containing anhydrous LiCl (1.6 equiv) under high vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.
-
Reagent Addition: To the flask, add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.2 M). Add the phosphonate ester (1.5 equiv) and the aldehyde (1.0 equiv) via syringe.
-
Cooling: Cool the vigorously stirred suspension to 0 °C in an ice bath. Some protocols recommend starting at -15 °C.[3]
-
Base Addition: Add DBU (1.5 equiv) dropwise to the cold suspension via syringe over several minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.
-
Quenching: Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. thieme-connect.com [thieme-connect.com]
Still-Gennari Modification for (Z)-Alkene Synthesis: A Technical Support Guide
Welcome to the technical support center for the Still-Gennari modification, a powerful alternative to the classical Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of (Z)-alkenes. This guide is designed for researchers, scientists, and drug development professionals who are looking to implement or troubleshoot this valuable synthetic tool. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring robust and reproducible results.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the Still-Gennari olefination in a question-and-answer format.
Low or Inconsistent Z:E Selectivity
Question: My reaction is producing a significant amount of the undesired (E)-isomer, or the Z:E ratio is not reproducible. What are the likely causes and how can I improve the (Z)-selectivity?
Answer: Poor (Z)-selectivity is a frequent challenge and typically points to deviations from the kinetically controlled reaction pathway that favors the (Z)-alkene. The Still-Gennari modification's success hinges on the irreversible formation of the erythro intermediate, which rapidly eliminates to the (Z)-alkene.[1][2] Here are the key factors to investigate:
-
The Base and Counterion: The choice of base is critical. A strong, non-coordinating base with a large, non-coordinating counterion is essential. Potassium bis(trimethylsilyl)amide (KHMDS) is the standard choice because the potassium cation is effectively sequestered by a crown ether (typically 18-crown-6), creating a "naked" and highly reactive phosphonate anion.[3][4] Using bases like sodium hydride (NaH) or potassium tert-butoxide without a crown ether can lead to a more reversible initial addition, allowing for equilibration to the thermodynamically favored threo intermediate that produces the (E)-alkene.[1][4]
-
Reaction Temperature: The Still-Gennari reaction must be conducted at low temperatures, typically -78 °C, to prevent the reversal of the initial addition of the phosphonate carbanion to the aldehyde.[1] Allowing the reaction to warm prematurely can compromise the kinetic control and erode the (Z)-selectivity.
-
The Phosphonate Reagent: The use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, is the cornerstone of the Still-Gennari modification.[5][6] These groups increase the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate, making the initial addition effectively irreversible.[1][5] Ensure your phosphonate reagent is pure and has not decomposed. Novel reagents with even stronger electron-withdrawing groups, like bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonates, have been shown to potentially improve (Z)-selectivity further.[4][7]
Troubleshooting Summary for Low (Z)-Selectivity
| Parameter | Recommendation | Rationale |
| Base | Use KHMDS with 18-crown-6. | Promotes a strongly dissociating environment for kinetic control.[3][4] |
| Temperature | Maintain at -78 °C throughout the addition and stirring. | Prevents equilibration to the thermodynamic (E)-pathway.[1] |
| Phosphonate | Verify the purity of the bis(trifluoroethyl)phosphonate. | Electron-withdrawing groups are essential for rapid, irreversible elimination.[5][6] |
Low or No Reaction Conversion
Question: I am observing a low yield or no product formation, with my starting materials remaining. What should I check?
Answer: Low conversion can be attributed to several factors, from reagent quality to reaction setup.
-
Reagent Purity and Stoichiometry:
-
Aldehyde: Ensure the aldehyde is pure and free of any corresponding carboxylic acid, which would quench the phosphonate anion.
-
Phosphonate: The phosphonate reagent should be of high purity. Impurities can interfere with the reaction.
-
Base: The base (KHMDS) is moisture-sensitive. Use a freshly titrated or newly purchased solution. Inaccurate base concentration will lead to incomplete deprotonation of the phosphonate.
-
Solvent: Anhydrous solvents are crucial. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent.
-
-
Deprotonation Issues: Incomplete deprotonation of the phosphonate is a common culprit. Ensure the phosphonate is allowed to fully react with the base before adding the aldehyde. A typical procedure involves adding the base to the phosphonate solution at -78 °C and stirring for 30-60 minutes before the aldehyde is introduced.
-
Steric Hindrance: While the Still-Gennari reaction is robust, highly sterically hindered aldehydes or phosphonates may react sluggishly. In such cases, extended reaction times or a slight increase in temperature (e.g., to -60 °C) may be necessary, though this could impact (Z)-selectivity.
Issues with Phosphonate Reagent Synthesis and Purification
Question: I am having trouble synthesizing or purifying the bis(2,2,2-trifluoroethyl) phosphonate reagent. Are there any tips or alternative procedures?
Answer: The synthesis of Still-Gennari-type reagents can be challenging. Fortunately, there are established procedures and even purification-free methods available. A common method involves the reaction of phosphonic dichlorides with the corresponding sodium alkoxides.[7] Recent literature describes a straightforward, one-pot, purification-free procedure that yields the desired phosphonates in high purity after a simple aqueous extraction, avoiding the need for column chromatography or distillation.[8][9] This can be a significant advantage, as these phosphonates can be difficult to purify by conventional methods.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the (Z)-selectivity in the Still-Gennari modification?
A1: The (Z)-selectivity is a result of kinetic control.[4] The electron-withdrawing trifluoroethyl groups on the phosphorus atom accelerate the elimination of the oxaphosphetane intermediate.[5][6] This makes the initial addition of the phosphonate carbanion to the aldehyde irreversible.[1] The reaction, therefore, proceeds through the faster-forming erythro intermediate, which undergoes syn-elimination to yield the (Z)-alkene.[2] In contrast, the traditional HWE reaction is under thermodynamic control, allowing for equilibration to the more stable threo intermediate, which leads to the (E)-alkene.[1]
Caption: HWE vs. Still-Gennari reaction pathways.
Q2: Can the Still-Gennari modification be used for ketones?
A2: The Still-Gennari modification is primarily used for aldehydes. Ketones are generally less reactive than aldehydes, and the increased steric hindrance can disfavor the reaction. While some success may be achieved with highly reactive ketones, yields and selectivities are often lower. For trisubstituted alkenes from ketones, alternative methods may be more suitable.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. It is advisable to run a co-spot of the starting aldehyde to track its consumption. Quench a small aliquot of the reaction mixture with saturated aqueous ammonium chloride before spotting on the TLC plate.
Q4: What is a standard protocol for a Still-Gennari olefination?
A4: The following is a representative experimental protocol.[1]
Experimental Protocol: Still-Gennari Olefination
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add 18-crown-6 (1.2 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add KHMDS (1.1 mmol, as a solution in THF or toluene) to the flask and stir for 15 minutes.
-
Phosphonate Addition: Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.
Caption: General workflow for the Still-Gennari olefination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. scite.ai [scite.ai]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. A Straightforward, Purification-Free Procedure for the Synthesis of Ando and Still–Gennari Type Phosphonates | Semantic Scholar [semanticscholar.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to Olefination Strategies: Diethyl ((phenylsulfonyl)methyl)phosphonate vs. Traditional Wittig Reagents
In the landscape of synthetic organic chemistry, the construction of carbon-carbon double bonds remains a cornerstone of molecular assembly. For researchers and professionals in drug development, the choice of olefination methodology can profoundly impact synthesis efficiency, stereochemical outcomes, and purification feasibility. This guide provides an in-depth comparison between the Horner-Wadsworth-Emmons (HWE) reaction, specifically utilizing Diethyl ((phenylsulfonyl)methyl)phosphonate, and the classical Wittig reaction. We will delve into the mechanistic nuances, practical advantages, and experimental considerations that guide the modern chemist in selecting the optimal tool for the task.
The Mechanistic Divide: Ylides vs. Phosphonate Carbanions
At the heart of the comparison lies the fundamental difference in the nature of the key nucleophiles. The Wittig reaction employs a phosphorus ylide, a neutral species with adjacent positive and negative charges, while the HWE reaction utilizes a true phosphonate carbanion.[1] This distinction dictates the reactivity, stereoselectivity, and overall practicality of each reaction.
The Wittig reaction proceeds through the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide.[2] The mechanism is believed to involve a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and the notoriously persistent byproduct, triphenylphosphine oxide (TPPO).[2][3]
The Horner-Wadsworth-Emmons (HWE) reaction , a powerful modification of the Wittig, utilizes a phosphonate-stabilized carbanion.[4] The reaction of this carbanion with a carbonyl compound also forms an intermediate oxaphosphetane, which eliminates to yield the alkene and a water-soluble dialkyl phosphate salt.[4][5] The presence of two electron-withdrawing groups on the carbanionic carbon—the phosphonate and, in our specific case, the phenylsulfonyl group—significantly influences the carbanion's stability and reactivity.
References
A Senior Application Scientist's Guide to Alternative Phosphonates for the Synthesis of (E)-Alkenes
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a critical aspect of molecular design. The geometry of a carbon-carbon double bond significantly influences a molecule's biological activity and physicochemical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, reliably affording (E)-alkenes, the pursuit of enhanced selectivity and milder reaction conditions has driven the development of alternative phosphonate reagents. This guide provides an in-depth comparison of these alternatives, supported by experimental data and mechanistic insights to empower you in selecting the optimal strategy for your synthetic challenges.
The Horner-Wadsworth-Emmons Reaction: A Foundation for (E)-Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, predominantly forming (E)-alkenes.[1][2] A key advantage of the HWE reaction is the formation of a water-soluble phosphate byproduct, simplifying product purification compared to the triphenylphosphine oxide generated in the Wittig reaction.[3]
The high (E)-selectivity of the HWE reaction is generally attributed to thermodynamic control.[4] The initial nucleophilic addition of the phosphonate carbanion to the carbonyl is often reversible, allowing for equilibration to the more sterically favored anti-oxaphosphetane intermediate. This intermediate then undergoes syn-elimination to yield the thermodynamically more stable (E)-alkene.[4] Bulky phosphonate and electron-withdrawing groups on the phosphonate can further enhance this (E)-selectivity.[1]
The Need for Alternatives: Pushing the Boundaries of Selectivity
While the standard HWE reaction is robust, achieving near-exclusive (E)-selectivity, especially with certain substrates, can be challenging. This has led to the exploration of modified phosphonates that refine the stereochemical outcome. It is important to note that some of the most significant modifications of the HWE reaction, such as the Still-Gennari and Ando modifications, are designed to favor the formation of (Z)-alkenes by accelerating the elimination from the kinetically favored syn-oxaphosphetane intermediate.[1][5][6][7] However, understanding these systems provides valuable insights into the factors governing stereoselectivity and informs the design of highly (E)-selective reagents.
A Comparative Look at Phosphonate Reagents for (E)-Alkene Synthesis
While the primary focus of many modified phosphonates has been achieving (Z)-selectivity, certain structural features and reaction conditions can be leveraged to further enhance the inherent (E)-selectivity of the HWE reaction.
| Reagent Type | Key Features | Typical (E/Z) Ratios |
| Standard Dialkyl Phosphonoacetates (e.g., Triethyl phosphonoacetate) | Widely available, reliable for many substrates.[4] | >95:5 for aromatic aldehydes, variable for aliphatic aldehydes. |
| Bulky Phosphonates | Increased steric hindrance in the transition state favors the anti-oxaphosphetane.[1] | Can approach >98:2 in favorable cases. |
| Weinreb Amide-Type Phosphonates | The use of specific bases like iPrMgCl can lead to highly (E)-selective reactions.[8] | High (E)-selectivity reported.[8] |
Mechanistic Insights into High (E)-Selectivity
The origin of the high (E)-selectivity in the HWE reaction and its variants lies in the relative energies of the transition states leading to the oxaphosphetane intermediates.
Caption: Thermodynamic Control in the HWE Reaction.
In the standard HWE reaction, the reversibility of the initial addition allows the system to equilibrate to the more stable anti-oxaphosphetane intermediate, where the bulky substituents are positioned away from each other. Subsequent elimination from this intermediate leads to the formation of the (E)-alkene.[4]
Experimental Protocols
General Procedure for (E)-Alkene Synthesis using Triethyl Phosphonoacetate
This protocol provides a standard method for the synthesis of an (E)-α,β-unsaturated ester from an aldehyde using triethyl phosphonoacetate.
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the (E)-alkene.[4]
Workflow for Selecting an (E)-Selective Olefination Strategy
Caption: Decision workflow for (E)-alkene synthesis.
Conclusion
The Horner-Wadsworth-Emmons reaction remains a highly reliable and versatile method for the synthesis of (E)-alkenes. For routine transformations, standard dialkyl phosphonoacetates provide excellent results. For more challenging substrates where maximizing (E)-selectivity is paramount, the use of bulkier phosphonates or specialized reagents like Weinreb amide-type phosphonates under optimized conditions can provide the desired stereochemical outcome. A thorough understanding of the reaction mechanism and the factors that influence stereoselectivity is essential for the rational design of synthetic strategies in modern organic chemistry and drug development.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Still-Gennari Olefination [ch.ic.ac.uk]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of (E)/(Z) Isomer Ratios in Olefination Reactions
Introduction: The Stereochemical Imperative in Synthesis
In the landscape of modern organic synthesis, particularly within drug development and materials science, the control and analysis of stereochemistry are not mere academic exercises—they are critical determinants of function, efficacy, and safety. Olefination reactions, which construct carbon-carbon double bonds, are foundational tools for molecular assembly. However, they often yield a mixture of geometric isomers, designated as (E) and (Z). The spatial arrangement of substituents around the double bond can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Consequently, the accurate quantification of the (E)/(Z) isomer ratio is an indispensable step in reaction optimization, process control, and quality assurance. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, grounded in experimental data and practical insights for the research scientist.
Olefination Reactions: A Primer on Stereoselectivity
The stereochemical outcome of an olefination reaction is governed by a delicate interplay of steric and electronic factors within the reaction's transition state. Understanding the underlying mechanism of the chosen olefination method is paramount to controlling and predicting the (E)/(Z) ratio.
-
Wittig Reaction : This classic reaction involves a phosphonium ylide reacting with an aldehyde or ketone. The stereoselectivity is highly dependent on the nature of the ylide.[1] Unstabilized ylides (e.g., with alkyl substituents) typically favor the formation of (Z)-alkenes through a kinetically controlled pathway involving an early, puckered oxaphosphetane intermediate.[1][2] In contrast, stabilized ylides (with electron-withdrawing groups like esters or ketones) favor the thermodynamic (E)-alkene product.[2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate-stabilized carbanions, which are more nucleophilic than their ylide counterparts.[4] This reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[5][6] However, modifications such as the Still-Gennari protocol, which employs electron-withdrawing phosphonates (e.g., bis(trifluoroethyl)phosphonates), can reverse this selectivity to strongly favor the (Z)-isomer.[6][7]
-
Julia Olefination : This multi-step reaction involves the reaction of a phenyl sulfone anion with an aldehyde or ketone, followed by functionalization and reductive elimination.[8][9] The classical Julia-Lythgoe olefination is highly (E)-selective because the mechanism is thought to proceed through radical intermediates that can equilibrate to the more stable trans configuration.[10][11][12]
The choice of reaction dictates the likely isomeric distribution, but only precise analytical measurement can confirm the true outcome.
Comparative Analysis of Core Analytical Techniques
The quantification of (E)/(Z) isomers hinges on exploiting the subtle physical and chemical differences between them. The three most powerful and widely adopted techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most direct and powerful tool for this analysis. It provides both structural confirmation and quantitative data from a single experiment without the need for extensive calibration against pure isomer standards.
-
Principle of Quantification : The area under an NMR signal is directly proportional to the number of protons giving rise to that signal.[13] By identifying distinct, well-resolved signals corresponding to each isomer, the ratio of their integrals directly reflects the molar ratio of the isomers in the sample.[14][15]
-
Isomer Differentiation :
-
Coupling Constants (J-values) : The key diagnostic feature for distinguishing (E) and (Z) isomers is the coupling constant between the vinylic protons. Vicinal protons on a trans double bond typically exhibit a larger coupling constant (J ≈ 12-18 Hz) compared to those on a cis double bond (J ≈ 6-12 Hz).[16] This empirical rule is a cornerstone of stereochemical assignment.
-
Chemical Shift (δ) : The electronic environment of the vinylic protons differs between isomers due to anisotropic effects and through-space interactions, leading to distinct chemical shifts. This allows for the identification of non-overlapping signals suitable for integration.
-
-
Advantages :
-
Intrinsically Quantitative : No calibration curves are needed for determining the ratio, assuming signals are properly integrated.[14]
-
Structural Information : Provides unambiguous structural confirmation of the isomers.
-
Non-destructive : The sample can be recovered after analysis.
-
Rapid Analysis : A simple ¹H NMR spectrum can be acquired in minutes.
-
-
Limitations :
-
Resolution : Signals from the two isomers may overlap, especially in complex molecules, complicating integration. Higher field strength magnets (e.g., >400 MHz) may be required to resolve signals.
-
Sensitivity : Less sensitive than chromatographic methods; requires a larger amount of sample (typically >1 mg).
-
Complex Spectra : For tetrasubstituted alkenes lacking vinylic protons, analysis can be more complex, relying on subtle shifts of allylic protons or 2D NMR techniques like NOESY.
-
Gas Chromatography (GC)
GC is a high-resolution separation technique ideal for volatile and thermally stable compounds. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it offers excellent sensitivity and quantitative accuracy.
-
Principle of Quantification : After separation on the column, the isomers are detected, and the area of the resulting chromatographic peak is proportional to the amount of that isomer. The ratio of the peak areas, after applying response factors (often assumed to be identical for isomers with FID), gives the isomer ratio.
-
Isomer Differentiation : Separation is achieved based on differences in boiling points and interactions with the stationary phase. Even isomers with very similar boiling points can often be separated on a long capillary column with an appropriate stationary phase (e.g., polar phases like Carbowax or mid-polarity phenyl-substituted phases).[17][18]
-
Advantages :
-
High Resolution : Capillary GC columns offer exceptional separating power, often achieving baseline resolution of isomers.[18]
-
High Sensitivity : Techniques like GC-FID and especially GC-MS can detect analytes at very low concentrations.
-
Definitive Identification (GC-MS) : Mass spectrometry provides fragmentation patterns that serve as a molecular fingerprint, confirming the identity of each isomer peak.[19][20]
-
-
Limitations :
-
Analyte Volatility : Not suitable for non-volatile or thermally labile compounds that may decompose in the heated injector or column.
-
Method Development : Finding the right column and temperature program to achieve separation can be time-consuming.
-
Co-elution : Isomers with very similar properties may co-elute, making quantification impossible without deconvolution.[21]
-
Requires Calibration : For the most accurate quantification, especially with MS detection, calibration with pure standards is recommended to determine response factors.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and powerful separation technique that is well-suited for a broader range of compounds than GC, including those that are non-volatile or thermally sensitive.
-
Principle of Quantification : Similar to GC, quantification is based on the peak area of the separated isomers as they pass through a detector (commonly a UV-Vis or Diode Array Detector). The ratio of peak areas corresponds to the isomer ratio.
-
Isomer Differentiation : Separation relies on the differential partitioning of isomers between the mobile phase and the stationary phase. The key to separating geometric isomers is leveraging "shape selectivity."[22]
-
Stationary Phases : While standard C18 columns can sometimes work, specialized phases often provide superior resolution. Phenyl-based columns can use π-π interactions, while cholesterol-bonded or pyrenylethyl-bonded phases offer unique shape selectivity that can effectively resolve the rigid structures of (E) and (Z) isomers.[23][24]
-
-
Advantages :
-
Broad Applicability : Suitable for a wide range of compounds, regardless of volatility or thermal stability.[19]
-
High Sensitivity : Modern HPLC systems with UV or MS detectors offer excellent sensitivity.
-
Preparative Scale : The separation can be scaled up to isolate pure isomers for further study.
-
-
Limitations :
-
Method Development : Significant effort may be required to find the optimal combination of column, mobile phase, and temperature to achieve separation.[25]
-
Requires a Chromophore : For UV detection, the most common method, the analytes must possess a UV-absorbing chromophore.
-
Peak Purity : Without a mass spectrometer (LC-MS), it is difficult to be certain that a chromatographic peak corresponds to a single component.
-
Data Summary: A Head-to-Head Comparison
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Quantification Principle | Signal Integration (Absolute Molar Ratio) | Peak Area (Relative Response) | Peak Area (Relative Response) |
| Isomer Differentiation | Coupling Constants & Chemical Shifts | Volatility & Stationary Phase Interaction | Shape Selectivity & Polarity |
| Calibration Required | No (for ratio) | Recommended (for high accuracy) | Recommended (for high accuracy) |
| Sample Requirement | >1 mg, non-destructive | ng to µg, destructive | ng to µg, destructive (analytical) |
| Analyte Suitability | Soluble compounds | Volatile & Thermally Stable | Wide range, including non-volatile |
| Resolution | Dependent on magnetic field strength | Excellent | Very Good to Excellent |
| Key Advantage | Direct, unambiguous structural & quantitative data | High resolution and sensitivity | Broad applicability and versatility |
| Key Limitation | Potential signal overlap, lower sensitivity | Requires analyte volatility | Method development can be complex |
Experimental Protocol: (E)/(Z) Ratio Determination by ¹H NMR
This protocol provides a self-validating system for determining the (E)/(Z) ratio of an alkene product from a crude reaction mixture.
Objective : To quantify the molar ratio of (E) and (Z) isomers of an olefination product.
Methodology :
-
Sample Preparation : a. Following the reaction work-up, ensure the product is free of residual solvents by drying under high vacuum. The presence of solvents can obscure key regions of the spectrum. b. Accurately weigh approximately 5-10 mg of the crude product mixture. c. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with the analyte's vinylic proton signals. d. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition (400 MHz Spectrometer or higher recommended) : a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature. b. Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to ensure quantitative accuracy:
- Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A value of 10-30 seconds is generally safe for quantitative work. This ensures full relaxation of the nuclei between pulses, making signal intensity truly proportional to proton count.
- Number of Scans (ns) : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
Data Processing : a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction to ensure the baseline is flat and at zero across the entire spectrum. This is critical for accurate integration.
-
Isomer Identification and Assignment : a. Identify the vinylic proton region of the spectrum (typically δ 5-8 ppm). b. Locate the distinct sets of signals corresponding to the (E) and (Z) isomers. c. Measure the vicinal coupling constants (J-values) for each set of vinylic protons. Assign the isomer with the larger J-value (12-18 Hz) as (E) and the one with the smaller J-value (6-12 Hz) as (Z).[26]
-
Quantification and Calculation : a. Select one well-resolved, non-overlapping signal for the (E)-isomer and one for the (Z)-isomer. These signals must correspond to the same number of protons (e.g., a single vinylic proton from each). b. Integrate the selected signals. Set the integral of one of the signals (e.g., the major isomer's peak) to a reference value, such as 1.00. The software will automatically calculate the relative integral of the other signal. c. Calculate the isomer ratio using the integral values: Ratio (E:Z) = Integral_Value_(E) : Integral_Value_(Z) d. To express as a percentage: % (E)-isomer = [Integral_(E) / (Integral_(E) + Integral_(Z))] * 100
Visualizing the Workflow and Concepts
A clear workflow ensures reproducibility and understanding of the analytical process.
Caption: General experimental workflow for the quantitative analysis of (E)/(Z) isomer ratios.
Caption: Factors influencing the stereochemical outcome of the HWE reaction.
Conclusion and Recommendations
The quantitative analysis of (E)/(Z) isomer ratios is a critical task that demands the right analytical tool.
-
For unambiguous, direct quantification and structural verification without the need for reference standards, ¹H NMR spectroscopy is the method of choice, provided that spectral resolution is adequate. Its intrinsic quantitative nature makes it a highly trustworthy and efficient tool in a research setting.[14]
-
For the analysis of volatile and thermally stable compounds, especially in complex mixtures or at trace levels, Gas Chromatography (GC) , particularly GC-MS, offers unparalleled resolution and sensitivity.
-
For non-volatile compounds or when preparative isolation of isomers is required, High-Performance Liquid Chromatography (HPLC) provides the necessary versatility and power. The key to success with HPLC lies in identifying a column that exhibits shape selectivity for the isomers .[22]
Ultimately, the choice of technique should be guided by the physicochemical properties of the analytes, the complexity of the sample matrix, and the specific goals of the analysis. In regulated environments, method validation according to guidelines such as ICH Q2(R2) is mandatory to ensure the accuracy, precision, and reliability of the obtained results.[27][28]
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Julia Olefination [organic-chemistry.org]
- 11. Julia_olefination [chemeurope.com]
- 12. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 13. reddit.com [reddit.com]
- 14. magritek.com [magritek.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. vurup.sk [vurup.sk]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
- 20. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 24. nacalai.com [nacalai.com]
- 25. JP2003267959A - Method for separating geometrical isomer - Google Patents [patents.google.com]
- 26. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 27. fda.gov [fda.gov]
- 28. wjarr.com [wjarr.com]
A Comparative Guide to the Reactivity of Diethyl ((phenylsulfonyl)methyl)phosphonate with Aliphatic vs. Aromatic Aldehydes
Introduction: The Horner-Wadsworth-Emmons Reaction in the Synthesis of Vinyl Sulfones
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds with high stereocontrol is of paramount importance. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone olefination methodology, prized for its reliability and frequent high (E)-stereoselectivity.[1][2][3] This guide focuses on a specific and versatile HWE reagent, diethyl ((phenylsulfonyl)methyl)phosphonate, and its application in the synthesis of α,β-unsaturated phenyl sulfones, also known as vinyl sulfones. These products are valuable synthetic intermediates, acting as Michael acceptors and participating in various cycloaddition reactions.[4]
This technical guide provides a comparative analysis of the reactivity of this compound with two distinct classes of carbonyl compounds: aliphatic and aromatic aldehydes. Through an examination of the underlying mechanistic principles and supporting experimental data, we will elucidate the key differences in reaction outcomes, including yield and stereoselectivity, to aid researchers in optimizing their synthetic strategies.
Mechanistic Overview: The Driving Forces of the Horner-Wadsworth-Emmons Reaction
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon, facilitated by the electron-withdrawing phenylsulfonyl and phosphonate groups, to form a stabilized phosphonate carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition is the rate-limiting step and leads to the formation of a diastereomeric mixture of β-alkoxyphosphonate intermediates.[1] These intermediates subsequently cyclize to form unstable four-membered oxaphosphetane rings, which then collapse to yield the desired alkene and a water-soluble phosphate byproduct. The facile removal of this byproduct is a significant advantage of the HWE reaction over the traditional Wittig reaction.[3]
The stereochemical outcome of the HWE reaction is largely dictated by the relative energies of the transition states leading to the (E) and (Z) alkenes. Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene, as the transition state leading to this isomer minimizes steric interactions.[1][5]
References
The Horner-Wadsworth-Emmons Reaction: A Superior Approach to Alkene Synthesis in Drug Development from an Atom Economy Perspective
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among the arsenal of olefination reactions, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a preferred method, largely due to its operational simplicity and, critically, its more favorable atom economy compared to its predecessor, the Wittig reaction. This guide provides an in-depth comparison of the HWE reaction with alternative olefination methodologies, supported by experimental data, to underscore its value in sustainable and efficient drug development.
The Principle of Atom Economy in Green Chemistry
The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product.[1] A higher atom economy signifies a more sustainable process with less waste generation. In the context of drug development, where multi-step syntheses are common, maximizing atom economy at each step is crucial for reducing costs, minimizing environmental impact, and streamlining production.[2]
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene, predominantly with an (E)-stereochemistry.[3][4] The key reagent is a phosphonate ester, which is deprotonated by a base to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon, leading to the formation of a transient oxaphosphetane intermediate that subsequently collapses to form the alkene and a water-soluble phosphate byproduct.[4]
The primary advantage of the HWE reaction over the classic Wittig reaction lies in the nature of its byproduct. The HWE reaction generates a dialkyl phosphate salt, which is readily removed by aqueous extraction.[3] In contrast, the Wittig reaction produces triphenylphosphine oxide, a high molecular weight, often crystalline solid that can be challenging to separate from the desired product, frequently necessitating chromatographic purification.
Comparative Analysis of Olefination Reactions
To illustrate the practical implications of atom economy, let's consider the synthesis of (E)-stilbene from benzaldehyde and benzyl bromide as a representative example.
| Reaction | Reactants | Desired Product | Byproduct(s) | Molecular Weight of Reactants | Molecular Weight of Desired Product | Atom Economy (%) |
| Wittig Reaction | Benzyltriphenylphosphonium bromide, Benzaldehyde, Base (e.g., n-BuLi) | (E)-Stilbene | Triphenylphosphine oxide, Lithium bromide, Butane | 468.36 g/mol (ylide precursor) + 106.12 g/mol + 64.06 g/mol | 180.25 g/mol | ~28% |
| Horner-Wadsworth-Emmons Reaction | Diethyl benzylphosphonate, Benzaldehyde, Base (e.g., NaH) | (E)-Stilbene | Diethyl phosphate, Sodium salt | 228.21 g/mol + 106.12 g/mol + 24.00 g/mol | 180.25 g/mol | ~50% |
Note: The atom economy calculation for the Wittig reaction includes the precursors to the ylide and the base required for its formation to provide a more accurate comparison of the overall process.
As the data clearly indicates, the HWE reaction exhibits a significantly higher atom economy for the synthesis of (E)-stilbene. This translates to less waste and a more efficient utilization of starting materials, a critical consideration in large-scale drug manufacturing.
Other Olefination Alternatives: A Brief Overview
While the Wittig and HWE reactions are the most common, other olefination methods offer specific advantages:
-
Julia-Kocienski Olefination: This reaction utilizes a heteroaryl sulfone and is particularly known for its high (E)-selectivity and tolerance of a wide range of functional groups.[5][6] The reaction proceeds under mild conditions and has been widely applied in natural product synthesis.[7][8] Its mechanism involves the formation of a β-alkoxy sulfone intermediate, followed by a Smiles rearrangement and elimination.[9]
-
Peterson Olefination: This method employs α-silyl carbanions and offers the unique advantage of producing either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions, respectively.[10][11] This stereochemical control can be highly valuable in complex syntheses. The byproduct is a silanol, which can often be removed by filtration or chromatography.[12]
Experimental Protocols
Horner-Wadsworth-Emmons Synthesis of (E)-Stilbene
Materials:
-
Diethyl benzylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford (E)-stilbene.
Wittig Synthesis of (E)-Stilbene
Materials:
-
Benzyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Diethyl ether
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF and stir to suspend the salt.
-
Cool the suspension to 0 °C and slowly add n-butyllithium (1.0 equivalent) dropwise. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
To the crude residue, add a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide.
-
Filter the mixture, collecting the filtrate.
-
Concentrate the filtrate and purify the resulting crude stilbene by column chromatography or recrystallization.
Visualizing the Mechanisms and Workflow
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Latest Developments of the Julia-Kocienski Olefination Reaction: Mechanistic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Safety Operating Guide
Navigating the Disposal of Diethyl ((phenylsulfonyl)methyl)phosphonate: A Guide for Laboratory Professionals
Introduction
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. Diethyl ((phenylsulfonyl)methyl)phosphonate is a versatile reagent, but its safe disposal requires a clear understanding of its chemical properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step approach to ensure that this compound is handled and disposed of in a manner that protects both laboratory personnel and the environment. Our commitment to scientific integrity extends beyond the laboratory bench to the entire lifecycle of the chemicals we use.
PART 1: Pre-Disposal Considerations & Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is essential. This compound is an organophosphorus compound, and while specific toxicity data may be limited, it is prudent to handle it with the care afforded to this class of chemicals.
Key Hazards:
-
Potential for Irritation: Skin and eye contact may cause irritation, redness, and pain.[1]
-
Inhalation Risks: Inhalation of fumes or aerosols may irritate the respiratory system.[1]
-
Aquatic Toxicity: This compound may be harmful to aquatic life with long-lasting effects.[2]
Regulatory Framework:
The disposal of chemical waste is governed by a stringent set of federal, state, and local regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] Chemical waste generators are responsible for determining if their waste is classified as hazardous.[1] This determination is typically based on whether the waste exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or if it is specifically listed as a hazardous waste.[4][5]
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[2] | Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use non-sparking tools.[2] |
| Health Hazards | May cause skin, eye, and respiratory irritation.[1] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8][9][10] |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[2] | Prevent release to the environment.[1][2] |
PART 2: Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste and the available facilities.
Method 1: Disposal via a Licensed Hazardous Waste Contractor (Recommended for All Quantities)
This is the safest and most compliant method for disposing of this compound.
Workflow for Licensed Contractor Disposal:
Caption: Workflow for disposal via a licensed hazardous waste contractor.
Step-by-Step Protocol:
-
Segregation and Collection: Collect waste this compound in a designated, chemically compatible, and sealable container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Clear Labeling: The container must be clearly labeled with the full chemical name, "this compound," its concentration, and appropriate hazard symbols.[11]
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area.[11] It is crucial to store it away from incompatible materials such as strong oxidizing agents and strong bases.[6]
-
Contact EHS: Notify your institution's EHS office to arrange for the pickup and disposal by a licensed hazardous waste contractor.[11]
Method 2: In-Lab Neutralization for Small Quantities (Proceed with Caution)
For very small quantities, chemical hydrolysis can be a viable option to break down the compound into less hazardous materials.[11] This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE. Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions.[12]
Alkaline Hydrolysis Protocol (for small, residual amounts):
-
Preparation: In a suitable reaction vessel within a fume hood, cautiously add the small quantity of this compound to a solution of 1 M sodium hydroxide. The rate of hydrolysis can be influenced by the nature of the leaving group and substituents on the phosphorus atom.[13]
-
Reaction: Stir the mixture at room temperature. The hydrolysis process involves the cleavage of the P-O bond.[13]
-
Neutralization: After the reaction is complete (as determined by an appropriate analytical method), neutralize the solution with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.[11]
-
Disposal of Neutralized Solution: The resulting neutralized aqueous solution may be suitable for drain disposal, but only after consulting and receiving approval from your local EHS office and ensuring compliance with local wastewater regulations.
PART 3: Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is critical to mitigate risks.
Spill Response:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[11]
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9][10] For larger spills, a respirator may be necessary.[10]
-
Containment and Absorption: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial sorbent.[6][11]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for disposal as hazardous waste.[11]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to your institution's EHS office, especially for larger spills.[11]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[6]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a safe and sustainable research environment. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 9. extension.missouri.edu [extension.missouri.edu]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. benchchem.com [benchchem.com]
- 12. Phosphonate - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
Navigating the Unseen: A Guide to Safely Handling Diethyl ((phenylsulfonyl)methyl)phosphonate
For the pioneering researchers and scientists in drug development, the ability to handle novel chemical entities with precision and safety is paramount. Diethyl ((phenylsulfonyl)methyl)phosphonate, a versatile building block in organic synthesis, presents a unique challenge due to the limited availability of specific safety data. This guide is engineered to fill that knowledge gap, providing a robust operational framework grounded in the established principles of handling organophosphorus compounds. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.
Hazard Analysis: Understanding the Inherent Risks
General hazards associated with related organophosphorus compounds include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation upon contact.[3]
-
Respiratory Irritation: Inhalation of dusts or mists may irritate the respiratory tract.
Given the lack of specific toxicological data, all handling procedures must be designed to minimize any potential for exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption. Organophosphorus compounds can potentially be absorbed through the skin. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes or airborne particles of the solid compound. |
| Body Protection | Flame-resistant lab coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges and particulate filter | Recommended when handling the powder outside of a certified chemical fume hood or if aerosol generation is possible. |
Operational Blueprint: From Receipt to Reaction
A systematic and well-documented workflow is essential for minimizing risk and ensuring reproducible results.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The container should be tightly sealed.
Handling and Weighing
All manipulations of solid this compound should be performed within a certified chemical fume hood to control potential airborne particulates.
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Staging: Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully transfer the required amount of the compound from the stock container to the weigh boat using a clean spatula. Avoid generating dust.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Clean the spatula and any minor spills within the fume hood using a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a dry cloth. Dispose of cleaning materials as hazardous waste.
Caption: Workflow for the safe handling of this compound.
Contingency Planning: Spill and Emergency Procedures
Preparedness for unexpected events is a critical component of laboratory safety.
Minor Spill (inside a chemical fume hood)
-
Alert: Inform others in the immediate vicinity.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Major Spill (outside a chemical fume hood) or Personal Exposure
-
Evacuate: Immediately evacuate the area.
-
Alarm: Activate the nearest fire alarm or emergency response system.
-
Assist: If a colleague has been exposed, guide them to the nearest emergency shower or eyewash station. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.
-
Report: Notify your institution's Environmental Health and Safety (EHS) office immediately.
End-of-Life Cycle: Waste Disposal
Proper disposal is crucial to protect both personnel and the environment. All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The label must include the chemical name, "Hazardous Waste," and any other information required by your institution.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor. For larger quantities, high-temperature incineration is the preferred method of destruction for organophosphorus compounds.[4]
By adhering to this comprehensive guide, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken the necessary precautions to protect yourself, your colleagues, and your work.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
